molecular formula C16H21Cl2NO B609651 NS-2359 CAS No. 195875-68-4

NS-2359

Cat. No.: B609651
CAS No.: 195875-68-4
M. Wt: 314.2 g/mol
InChI Key: PGYDXVBZYKQYCS-VPWBDBDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NS-2359, also known as GSK-372475, is a chemical compound that functions as a potent triple reuptake inhibitor (TRI). Its primary mechanism of action involves the simultaneous blockade of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) . By inhibiting these key transporters, this compound increases the extracellular concentrations of serotonin, norepinephrine, and dopamine within the synaptic cleft, thereby enhancing monoaminergic neurotransmission . This comprehensive mechanism has been a significant focus in the investigation of novel antidepressant therapies, driven by the hypothesis that augmenting dopaminergic activity alongside serotonergic and noradrenergic systems could address treatment-resistant symptoms such as anhedonia and provide greater efficacy than selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) . Although clinical development for major depressive disorder was discontinued after Phase II trials demonstrated a lack of efficacy and poor tolerability , its well-characterized pharmacological profile makes this compound a valuable tool for basic neuroscience research. It is used in studies aimed at understanding the complex interplay between monoamine systems and their roles in motivation, reward, attention, and arousal . Research with this compound continues to contribute to the exploration of multimodal mechanisms of action in neuropsychiatric conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

NS2359 has a triple mode of action, inhibiting neuronal reuptake of the three neurotransmitters serotonin, noradrenaline and dopamine, all of which play an important role in the development of depression. NS2359 also increases release of the neurotransmitter acetylcholine. This mode of action is expected to produce a better and faster reduction of the symptoms associated with depression. This rationale has been confirmed in independent studies in which existing anti-depressants affecting serotonin have been combined with drugs that affect noradrenaline/dopamine. Drugs with this triple mode of action are expected to become the future standard in the treatment of depression.

CAS No.

195875-68-4

Molecular Formula

C16H21Cl2NO

Molecular Weight

314.2 g/mol

IUPAC Name

(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C16H21Cl2NO/c1-19-11-4-6-16(19)13(9-20-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,11-13,16H,4,6,8-9H2,1-2H3/t11-,12+,13+,16+/m0/s1

InChI Key

PGYDXVBZYKQYCS-VPWBDBDCSA-N

SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)COC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)COC

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NS-2359;  GSK-372475;  NS2359;  GSK372475;  NS 2359;  GSK 372475

Origin of Product

United States

Foundational & Exploratory

NS-2359 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of NS-2359

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as GSK-372475) is a potent small molecule that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), commonly referred to as a triple reuptake inhibitor (TRI).[1] Developed initially for the treatment of depression and Attention-Deficit/Hyperactivity Disorder (ADHD), its clinical development was ultimately discontinued.[1] Despite this, the pharmacological profile of this compound serves as a significant case study in the development of multi-target agents for neuropsychiatric disorders. This document provides a detailed examination of its core mechanism of action, the experimental protocols used to elucidate this mechanism, and its quantitative pharmacological characteristics.

Core Mechanism of Action: Triple Monoamine Reuptake Inhibition

The primary mechanism of action of this compound is the simultaneous inhibition of three key monoamine transporters in the central nervous system:

These transporters are transmembrane proteins located on presynaptic neurons. Their primary function is to clear neurotransmitters from the synaptic cleft by transporting them back into the presynaptic terminal, a process known as reuptake. This action terminates the neurotransmitter's signal and allows it to be repackaged into vesicles for future release.

By binding to and inhibiting SERT, NET, and DAT, this compound effectively blocks this reuptake process. This leads to an increased concentration and prolonged residence time of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft. The elevated levels of these key neurotransmitters enhance signaling at their respective postsynaptic receptors, which is the theoretical basis for its antidepressant and ADHD-treating effects. The rationale behind developing TRIs is that they may offer a broader spectrum of efficacy and a faster onset of action compared to agents that target only one or two monoamine systems.

Signaling Pathway Diagram

The following diagram illustrates the action of this compound at a monoaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT, NE, DA) Release Vesicle->Release Monoamines 5-HT, NE, DA Release->Monoamines Neurotransmitter Release SERT SERT NET NET DAT DAT NS2359 This compound NS2359->SERT Inhibition NS2359->NET Inhibition NS2359->DAT Inhibition Monoamines->SERT Reuptake Monoamines->NET Reuptake Monoamines->DAT Reuptake Receptors Postsynaptic Receptors (5-HTR, α/β-AR, DR) Monoamines->Receptors Receptor Binding Signal Signal Transduction & Neuronal Response Receptors->Signal

Caption: Mechanism of this compound as a triple reuptake inhibitor at the synapse.

Pharmacological Profile: Quantitative Data

Transporter TargetBinding Affinity (Ki) or Inhibition (IC50)
Human Serotonin Transporter (hSERT)Data not publicly available
Human Norepinephrine Transporter (hNET)Data not publicly available
Human Dopamine Transporter (hDAT)Data not publicly available

Key Experimental Protocols

The characterization of a triple reuptake inhibitor like this compound relies on two primary types of in vitro experiments: radioligand binding assays to determine binding affinity and neurotransmitter uptake assays to measure functional inhibition.

Radioligand Binding Assay Protocol (Representative)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand that binds to the transporter.

Objective: To determine the Ki of this compound for hSERT, hNET, and hDAT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either hSERT, hNET, or hDAT.[2]

  • Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).

  • Non-specific binding competitors: Clomipramine (SERT), Desipramine (NET), GBR 12909 (DAT).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a scintillation counter.[3]

Procedure:

  • Membrane Preparation: Transfected cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer, and protein concentration is determined via a BCA assay.[2][3]

  • Assay Setup: For each transporter, three sets of reactions are prepared in a 96-well plate:

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of a known non-labeled competitor (e.g., 10 µM Desipramine for NET).[2]

    • Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[2]

  • Incubation: The plates are incubated, typically for 60-120 minutes at a specific temperature (e.g., 4°C or room temperature), to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[3]

  • Washing: Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured in counts per minute (CPM) using a scintillation counter.[2]

  • Data Analysis:

    • Specific Binding is calculated: Total Binding (CPM) - Non-specific Binding (CPM).

    • The data is plotted as percent specific binding versus the log concentration of this compound.

    • An IC50 value is determined using non-linear regression.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Neurotransmitter Uptake Assay Protocol (Representative)

This functional assay measures how effectively a compound inhibits the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 of this compound for inhibiting the uptake of [³H]5-HT, [³H]NE, and [³H]DA into rat brain synaptosomes.

Materials:

  • Synaptosomes: Prepared from specific rat brain regions (e.g., striatum for dopamine, cortex for serotonin/norepinephrine).[4]

  • Radiolabeled Neurotransmitters: [³H]5-HT, [³H]Norepinephrine, [³H]Dopamine.

  • Test Compound: this compound, serially diluted.

  • Krebs-Henseleit Bicarbonate (KHB) buffer, oxygenated.[5]

  • 96-well microplates, filtration apparatus, and a scintillation counter.

Procedure:

  • Synaptosome Preparation: Brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction (sealed presynaptic terminals).[6] The protein concentration is then quantified.

  • Assay Setup: A 96-well plate is prepared. Synaptosomes are pre-incubated with either buffer or various concentrations of this compound for 10-20 minutes at 37°C.

  • Uptake Initiation: The uptake reaction is initiated by adding the specific radiolabeled neurotransmitter (e.g., [³H]Dopamine) to each well.[7]

  • Incubation: The reaction proceeds for a short, defined period (e.g., 5-10 minutes) at 37°C.[8]

  • Uptake Termination: The reaction is stopped by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a known potent inhibitor or by conducting the assay at 4°C.

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The IC50 value (the concentration of this compound that inhibits 50% of neurotransmitter uptake) is determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing a monoamine reuptake inhibitor.

cluster_invitro In Vitro Characterization cluster_invivo Preclinical & Clinical Development A1 Compound Synthesis (this compound) A2 Primary Screening: Radioligand Binding Assays A1->A2 A4 Functional Screening: Neurotransmitter Uptake Assays A1->A4 A3 Determine Affinity (Ki) for SERT, NET, DAT A2->A3 A6 Selectivity & Profile Analysis A3->A6 A5 Determine Potency (IC50) for 5-HT, NE, DA Uptake A4->A5 A5->A6 B1 In Vivo Animal Models (e.g., Forced Swim Test) A6->B1 Lead Compound Progression B2 Pharmacokinetics (ADME) & Toxicology Studies B1->B2 B3 Phase I Clinical Trials (Safety & Tolerability) B2->B3 B4 Phase II Clinical Trials (Efficacy & Dosing) B3->B4 B5 Decision Point: Continue or Discontinue B4->B5 Discontinued Development Discontinued (Lack of Efficacy/ Tolerability) B5->Discontinued

Caption: High-level workflow for the preclinical and clinical evaluation of this compound.

Clinical Development and Discontinuation

This compound was advanced into clinical trials by GlaxoSmithKline for major depressive disorder and ADHD. However, in 2009, development for depression was halted after Phase II trials indicated a lack of efficacy and poor tolerability compared to placebo and active controls.[1] Similarly, its development for ADHD did not proceed past Phase II. The outcome underscores the challenge of translating a potent in vitro pharmacological profile into clinical effectiveness and safety, highlighting the complexities of neuropsychiatric drug development.

References

NS-2359: A Technical Overview of a Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2359, also known as GSK-372475, is a potent small molecule that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[1][2][3][4][5] Developed by GlaxoSmithKline, it was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[2][3] The compound advanced to Phase II clinical trials but was ultimately discontinued (B1498344).[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available pharmacological data for this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a tropane (B1204802) derivative with a complex stereochemistry that is crucial for its activity.[4] The fundamental chemical details are summarized in the table below.

PropertyValue
IUPAC Name (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane
Synonyms GSK-372475, NS2359
Molecular Formula C₁₆H₂₁Cl₂NO
Molecular Weight 314.25 g/mol
SMILES CN1[C@H]2CC[C@@H]1--INVALID-LINK--c3ccc(c(c3)Cl)Cl">C@@HCOC
InChI Key PGYDXVBZYKQYCS-VPWBDBDCSA-N

Mechanism of Action

This compound exerts its pharmacological effects by binding to and inhibiting the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[4][5] This inhibition blocks the reuptake of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft. The resulting increase in the extracellular concentrations of these monoamines enhances neurotransmission in the central nervous system.[4] Preclinical and clinical studies have indicated that this compound exhibits approximately equipotent inhibition of all three transporters.[5]

Signaling Pathway

The simultaneous enhancement of serotonergic, noradrenergic, and dopaminergic signaling is the key feature of this compound's mechanism of action. This "triple-action" is hypothesized to produce a broader and potentially more rapid antidepressant effect compared to single or dual-acting agents. The general signaling pathway is depicted below.

Triple_Reuptake_Inhibitor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits 5-HT_vesicle 5-HT 5-HT_synapse 5-HT 5-HT_vesicle->5-HT_synapse Release NE_vesicle NE NE_synapse NE NE_vesicle->NE_synapse Release DA_vesicle DA DA_synapse DA DA_vesicle->DA_synapse Release 5-HT_synapse->SERT 5-HT_receptor 5-HT Receptor 5-HT_synapse->5-HT_receptor Binds NE_synapse->NET Reuptake NE_receptor NE Receptor NE_synapse->NE_receptor Binds DA_synapse->DAT Reuptake DA_receptor DA Receptor DA_synapse->DA_receptor Binds Neuronal_Response Downstream Signaling (e.g., cAMP, Ca²⁺) 5-HT_receptor->Neuronal_Response NE_receptor->Neuronal_Response DA_receptor->Neuronal_Response

Mechanism of action of this compound.

Pharmacological Data

While specific quantitative binding affinity (Ki) values for this compound are not widely published, it is consistently described as having approximately equipotent inhibitory effects on the serotonin, norepinephrine, and dopamine transporters.[5] The determination of these values typically involves in vitro radioligand binding assays. For context, the table below includes data for a related triple reuptake inhibitor, tesofensine, which illustrates the type of data generated in preclinical characterization.

Table 1: In Vitro Monoamine Transporter Inhibition Data for Tesofensine (for illustrative purposes)

TransporterIC₅₀ (nM) - Rat Synaptosomes
Serotonin (SERT) 11
Norepinephrine (NET) 3.2
Dopamine (DAT) 8

Data for tesofensine is provided as an example of typical quantitative data for a triple reuptake inhibitor.[6]

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the human monoamine transporters. This protocol is based on standard methodologies in the field.

Radioligand Binding Assay for SERT, NET, and DAT

1. Materials:

  • Membrane Preparations: Commercially available cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Radioligands:

    • For hSERT: [³H]-Citalopram

    • For hNET: [³H]-Nisoxetine

    • For hDAT: [³H]-WIN 35,428

  • Test Compound: this compound

  • Reference Compounds: Known selective inhibitors for each transporter (e.g., paroxetine (B1678475) for SERT, desipramine (B1205290) for NET, GBR 12909 for DAT).

  • Assay Buffer: Typically a buffer such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Cell Harvester and Scintillation Counter

2. Method:

  • Compound Dilution: Prepare a series of dilutions of this compound and the reference compounds in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand, and either the assay buffer (for total binding), a high concentration of a non-labeled competing ligand (for non-specific binding), or the diluted test/reference compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilutions of this compound Prepare_Reagents->Compound_Dilution Assay_Setup Set up 96-well Plate (Total, Non-specific, Test Compound) Compound_Dilution->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Kᵢ Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Generalized workflow for a radioligand binding assay.

Summary of Clinical Development

This compound underwent Phase II clinical trials for both MDD and ADHD.[2][3] In the trial for MDD, GSK372475 did not demonstrate a significant difference from placebo on key efficacy endpoints and was not well tolerated, with common adverse effects including dry mouth, headache, insomnia, and nausea.[5] In a study on adults with ADHD, this compound did not show an overall effect on ADHD symptoms but did show a modest improvement in cognitive function in the inattentive subtype.[3] The development of this compound was discontinued due to these disappointing results.[2]

Conclusion

This compound is a well-characterized triple reuptake inhibitor with a clear mechanism of action. While it did not succeed in clinical trials, the preclinical data and the understanding of its pharmacology provide valuable insights for the development of future SNDRIs. The information presented in this technical guide serves as a resource for researchers working on novel therapeutics for neuropsychiatric disorders.

References

NS-2359: A Technical Guide to a Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2359, also known as GSK-372475, is a potent triple reuptake inhibitor (TRI) that exhibits approximately equipotent inhibition of the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[1][2] Developed initially for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD), its clinical development was discontinued (B1498344) due to a lack of efficacy and poor tolerability in Phase II trials.[2][3] Despite its discontinuation for these indications, this compound remains a significant tool compound for preclinical research into the therapeutic potential and challenges of triple reuptake inhibition. This technical guide provides an in-depth overview of the core pharmacological characteristics of this compound, including its binding affinities, detailed experimental protocols for its characterization, and the associated signaling pathways.

Core Pharmacological Profile: In Vitro Potency

This compound is characterized by its ability to block the reuptake of serotonin, norepinephrine, and dopamine with nanomolar affinities at their respective transporters.[4] The inhibitory potency of this compound has been determined through in vitro assays, providing quantitative measures of its interaction with the human monoamine transporters.

TransporterParameterValue (nM)
Human Serotonin Transporter (hSERT)IC508.0
Human Norepinephrine Transporter (hNET)IC508.9
Human Dopamine Transporter (hDAT)IC508.6

Table 1: In Vitro Inhibitory Potency of this compound at Human Monoamine Transporters. Data from Yao et al., 2021.

Experimental Protocols

The characterization of this compound as a triple reuptake inhibitor involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to determine functional potency (IC50).

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a generalized procedure for determining the binding affinity of a test compound like this compound for the serotonin, norepinephrine, and dopamine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for hSERT, hNET, and hDAT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either hSERT, hNET, or hDAT.

  • Radioligands:

    • For hSERT: [³H]Citalopram

    • For hNET: [³H]Nisoxetine

    • For hDAT: [³H]WIN 35,428

  • Reference Compounds (for determination of non-specific binding):

    • For hSERT: Fluoxetine

    • For hNET: Desipramine

    • For hDAT: Cocaine

  • Test Compound: this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine)

  • Cell harvester

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the respective reference compounds in assay buffer. The concentration range should be sufficient to generate a complete competition curve.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane preparation.

    • Non-specific Binding (NSB): A high concentration of the appropriate unlabeled reference compound, radioligand, and cell membrane preparation.

    • Test Compound: Dilutions of this compound, radioligand, and cell membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 25°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a generalized method to measure the functional potency of a compound like this compound in inhibiting the uptake of neurotransmitters into cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the uptake of serotonin, norepinephrine, and dopamine.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT, cultured in 96-well plates.

  • Radiolabeled neurotransmitters:

    • [³H]Serotonin (5-HT)

    • [³H]Norepinephrine (NE)

    • [³H]Dopamine (DA)

  • Reference Inhibitors:

    • For hSERT: Fluoxetine

    • For hNET: Desipramine

    • For hDAT: Cocaine

  • Test Compound: this compound

  • Assay Buffer (e.g., Krebs-Henseleit buffer)

  • Lysis Buffer (e.g., 1% SDS)

  • 96-well microplates

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to a suitable confluency.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitors in assay buffer.

  • Assay:

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with the various concentrations of this compound or reference inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake by adding the respective radiolabeled neurotransmitter at a concentration close to its Michaelis-Menten constant (Km).

    • Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.

    • Include control wells with a high concentration of a known inhibitor to determine non-specific uptake.

  • Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the absence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the blockade of SERT, NET, and DAT. This leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.

Triple_Reuptake_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NS2359 This compound SERT SERT NS2359->SERT Inhibits NET NET NS2359->NET Inhibits DAT DAT NS2359->DAT Inhibits Serotonin_pre Serotonin Serotonin_pre->SERT Reuptake Norepinephrine_pre Norepinephrine Norepinephrine_pre->NET Reuptake Dopamine_pre Dopamine Dopamine_pre->DAT Reuptake Serotonin_syn Increased Serotonin Serotonin_R 5-HT Receptors Serotonin_syn->Serotonin_R Norepinephrine_syn Increased Norepinephrine Adrenergic_R Adrenergic Receptors Norepinephrine_syn->Adrenergic_R Dopamine_syn Increased Dopamine Dopamine_R Dopamine Receptors Dopamine_syn->Dopamine_R Downstream Downstream Signaling Cascades (e.g., cAMP, PKA, CREB) Serotonin_R->Downstream Adrenergic_R->Downstream Dopamine_R->Downstream

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical In Vivo Evaluation cluster_clinical Clinical Development Compound This compound Binding_Assay Radioligand Binding Assay (hSERT, hNET, hDAT) Compound->Binding_Assay Uptake_Assay Monoamine Reuptake Inhibition Assay (hSERT, hNET, hDAT) Compound->Uptake_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value IC50_Value Determine IC50 (Functional Potency) Uptake_Assay->IC50_Value Animal_Models Animal Models (e.g., Depression, ADHD) Ki_Value->Animal_Models IC50_Value->Animal_Models Microdialysis In Vivo Microdialysis Animal_Models->Microdialysis Behavioral Behavioral Assays Animal_Models->Behavioral PK_PD Pharmacokinetics & Pharmacodynamics Microdialysis->PK_PD Efficacy Assess Efficacy Behavioral->Efficacy PhaseI Phase I Trials (Safety, Tolerability, PK) Efficacy->PhaseI PhaseII Phase II Trials (Efficacy in Patients) PhaseI->PhaseII Outcome Clinical Outcome (Discontinued) PhaseII->Outcome

Caption: Experimental and developmental workflow for a triple reuptake inhibitor like this compound.

Conclusion

This compound is a well-characterized triple reuptake inhibitor with balanced, potent activity against the serotonin, norepinephrine, and dopamine transporters. While its clinical development was halted, the extensive preclinical characterization of this compound provides a valuable dataset for researchers in the field of antidepressant and psychostimulant drug discovery. The detailed protocols and understanding of its mechanism of action can guide the development and evaluation of future multi-target agents for neuropsychiatric disorders. The challenges encountered during its clinical evaluation also offer important lessons regarding the translation of preclinical triple reuptake inhibition to therapeutic efficacy and tolerability in human populations.

References

GSK-372475: A Technical Overview of its Interaction with the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

GSK-372475, also known as NS-2359, is a triple reuptake inhibitor (TRI) that was developed for the treatment of major depressive disorder (MDD). It exhibits approximately equipotent inhibitory activity against the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1][2] Despite its promising mechanism of action, clinical trials for MDD were discontinued (B1498344) due to a lack of efficacy and poor tolerability.[2][3] This technical guide provides a comprehensive overview of the available information regarding the affinity of GSK-372475 for the serotonin transporter. However, it is important to note that specific quantitative binding affinity data, such as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values for GSK-372475 at the human serotonin transporter, are not publicly available in the peer-reviewed literature. This is likely due to the discontinuation of its clinical development. Therefore, this document will focus on the qualitative aspects of its interaction with SERT and provide general methodologies for the types of experiments typically used to characterize such compounds.

Introduction

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[4][5] This mechanism makes SERT a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[5] GSK-372475 was designed as a triple reuptake inhibitor, aiming to modulate the levels of serotonin, norepinephrine, and dopamine simultaneously.[1][2] The rationale behind this approach was to potentially offer a broader spectrum of antidepressant activity.

GSK-372475 and Serotonin Transporter Interaction

GSK-372475 acts as an inhibitor of the serotonin transporter.[1] By binding to SERT, it blocks the reabsorption of serotonin into the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be a key factor in its intended antidepressant effects. While the precise binding affinity remains undisclosed, its characterization as "equipotent" with its inhibition of NET and DAT suggests that its affinity for SERT is significant.

Quantitative Data

As of the latest available information, specific quantitative data detailing the binding affinity (Kᵢ or IC₅₀ values) of GSK-372475 for the serotonin transporter have not been published in publicly accessible scientific literature. Pharmaceutical companies often do not publish detailed preclinical data for compounds that do not advance to market.

Experimental Protocols for Transporter Affinity Assessment

To provide context for researchers, this section outlines the standard experimental methodologies used to determine the binding affinity of a compound like GSK-372475 to the serotonin transporter.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.

Objective: To determine the inhibition constant (Kᵢ) of GSK-372475 for the serotonin transporter.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin transporter (e.g., HEK293 or CHO cells) or from brain tissue known to have a high density of SERT (e.g., rat brain cortex).

  • Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for SERT is used. Common choices include [³H]citalopram, [³H]paroxetine, or [¹²⁵I]RTI-55.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (GSK-372475).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation (SERT-expressing cells or brain tissue) incubation Incubation to Equilibrium prep->incubation radioligand Radioligand ([³H]citalopram) radioligand->incubation competitor GSK-372475 (Varying Concentrations) competitor->incubation filtration Separation of Bound/Free Ligand (Rapid Filtration) incubation->filtration quantification Quantification of Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC₅₀ and Kᵢ determination) quantification->analysis

Diagram 1: Generalized workflow for a radioligand binding assay.

Signaling Pathways

Inhibition of the serotonin transporter by GSK-372475 is expected to initiate a cascade of downstream signaling events, although specific studies on the effects of GSK-372475 are not available. The primary effect is the potentiation of serotonergic signaling.

An increase in synaptic serotonin leads to the activation of various postsynaptic serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, etc.), which are coupled to different intracellular signaling pathways. For instance, activation of G-protein coupled serotonin receptors can lead to the modulation of adenylyl cyclase and phospholipase C activity, resulting in changes in the levels of second messengers like cAMP and IP₃/DAG. These changes, in turn, can influence the activity of protein kinases such as PKA and PKC, leading to the phosphorylation of various downstream targets, including transcription factors like CREB. Chronic administration of SERT inhibitors is also known to lead to adaptive changes, such as the desensitization of 5-HT₁ₐ autoreceptors and alterations in gene expression, including an increase in brain-derived neurotrophic factor (BDNF).

G cluster_0 Putative Downstream Signaling of SERT Inhibition by GSK-372475 GSK372475 GSK-372475 SERT Serotonin Transporter (SERT) GSK372475->SERT Inhibits Serotonin_Synapse Increased Synaptic Serotonin SERT->Serotonin_Synapse Leads to Postsynaptic_Receptors Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptors Activates G_Protein G-Protein Activation Postsynaptic_Receptors->G_Protein Second_Messengers Second Messenger Modulation (e.g., cAMP, IP₃/DAG) G_Protein->Second_Messengers Kinases Protein Kinase Activation (e.g., PKA, PKC) Second_Messengers->Kinases CREB CREB Phosphorylation Kinases->CREB Gene_Expression Altered Gene Expression (e.g., BDNF) CREB->Gene_Expression

Diagram 2: Generalized downstream signaling cascade following SERT inhibition.

Conclusion

GSK-372475 is a triple reuptake inhibitor with inhibitory activity at the serotonin transporter. While its clinical development was halted, understanding its interaction with SERT remains relevant for the broader field of neuropharmacology and drug development. The lack of publicly available quantitative binding data for GSK-372475 highlights a common challenge in the analysis of discontinued drug candidates. The experimental protocols and signaling pathway diagrams provided herein are based on established principles in pharmacology and are intended to serve as a general guide for researchers in the absence of specific data for this compound. Further research, should the compound become available for in vitro studies, would be necessary to fully elucidate its precise affinity and functional effects at the serotonin transporter.

References

An In-Depth Technical Guide to the Norepinephrine Transporter Binding of NS-2359

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2359, also known as tesofensine, is a potent psychoactive compound belonging to the phenyltropane class of drugs. Initially investigated for the treatment of neurodegenerative disorders, its significant effects on weight loss have redirected its development towards becoming a potential anti-obesity therapeutic. The primary mechanism of action of this compound is the inhibition of the reuptake of the monoamine neurotransmitters norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) by their respective transporters: the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). This guide provides a detailed technical overview of the binding characteristics of this compound to the norepinephrine transporter, including its binding affinity, the experimental protocols used for its characterization, and the downstream signaling pathways implicated in its pharmacological effects.

Introduction

The norepinephrine transporter (NET) is a crucial regulator of noradrenergic signaling in the central and peripheral nervous systems. By reuptaking norepinephrine from the synaptic cleft back into the presynaptic neuron, NET controls the magnitude and duration of neurotransmission. Inhibition of NET leads to an accumulation of norepinephrine in the synapse, thereby enhancing noradrenergic signaling. This mechanism is a key target for a variety of antidepressant and psychostimulant drugs. This compound is a triple reuptake inhibitor with high affinity for NET, and its interaction with this transporter is a significant contributor to its overall pharmacological profile.[1][2][3]

Quantitative Binding Data

The binding affinity of this compound for the norepinephrine transporter, as well as for the dopamine and serotonin transporters, has been determined through in vitro radioligand binding and uptake inhibition assays. There are some discrepancies in the reported values in the literature, which may be attributed to different experimental conditions and methodologies. The available data is summarized below.

Table 1: In Vitro Inhibition of Monoamine Uptake by this compound in Rat Brain Synaptosomes [4]

TransporterIC50 (nM)
Norepinephrine Transporter (NET)3.2
Dopamine Transporter (DAT)8
Serotonin Transporter (SERT)11

Data from NeuroSearch A/S patent WO 97/30997, as cited in a 2009 review.[4]

Table 2: Reported Monoamine Transporter Affinities of Tesofensine (this compound) [5]

TransporterIC50 (nM)
Norepinephrine Transporter (NET)1.7
Serotonin Transporter (SERT)11
Dopamine Transporter (DAT)65

These values were reported as more recent data in a review, highlighting the higher selectivity of tesofensine for the norepinephrine transporter.

Experimental Protocols

The characterization of this compound's binding to the norepinephrine transporter typically involves two key in vitro experimental procedures: radioligand binding assays and norepinephrine uptake inhibition assays. The following are detailed representative protocols based on established methodologies for these types of studies.

Radioligand Binding Assay for NET

This assay determines the affinity of this compound for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to NET. A common radioligand used for this purpose is [³H]nisoxetine.

3.1.1. Materials

  • Tissue Preparation: Rat brain tissue (e.g., cortex or hippocampus, regions rich in NET).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]nisoxetine.

  • Competitor: Desipramine (B1205290) (for determination of non-specific binding).

  • Test Compound: this compound (tesofensine).

  • Instrumentation: Homogenizer, refrigerated centrifuge, liquid scintillation counter.

3.1.2. Protocol

  • Membrane Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay Buffer, membrane preparation, and [³H]nisoxetine.

      • Non-specific Binding: Assay Buffer with a high concentration of desipramine (e.g., 1 µM), membrane preparation, and [³H]nisoxetine.

      • Displacement: Assay Buffer with varying concentrations of this compound, membrane preparation, and [³H]nisoxetine.

    • Incubate the plate at 4°C for 2-3 hours.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Assay Buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes.

3.2.1. Materials

  • Tissue Preparation: Rat brain synaptosomes (prepared from cortex or hypothalamus).

  • Buffers: Krebs-Ringer buffer (containing 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 1.3 mM CaCl₂, 10 mM glucose, and 1 mM ascorbic acid), pH 7.4.

  • Radiolabeled Substrate: [³H]norepinephrine.

  • Test Compound: this compound (tesofensine).

  • Instrumentation: Filtration apparatus, liquid scintillation counter.

3.2.2. Protocol

  • Synaptosome Preparation:

    • Homogenize brain tissue in a sucrose (B13894) solution (e.g., 0.32 M sucrose).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove larger debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]norepinephrine.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]norepinephrine taken up at each concentration of this compound.

    • Plot the percentage of uptake inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value for uptake inhibition using non-linear regression analysis.

Visualizations

Mechanism of Action

NS-2359_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NET->NE_vesicle Repackaging NE_synthesis NE Synthesis NE_synthesis->NE_vesicle Storage NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptor NE_synapse->Adrenergic_receptor Binding Postsynaptic\nSignaling Postsynaptic Signaling Adrenergic_receptor->Postsynaptic\nSignaling NS2359 This compound (Tesofensine) NS2359->NET Inhibition

Caption: Mechanism of this compound at the noradrenergic synapse.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start: Rat Brain Tissue homogenization Homogenize in Buffer start->homogenization centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenization->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (40,000 x g) supernatant1->centrifuge2 pellet Wash and Resuspend Membrane Pellet centrifuge2->pellet assay_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - this compound Displacement pellet->assay_setup incubation Incubate with [3H]nisoxetine (4°C, 2-3 hours) assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki counting->analysis end End: Binding Affinity Data analysis->end

Caption: Workflow for determining this compound binding affinity to NET.

Downstream Signaling Pathway of NET Inhibition

NET_Inhibition_Signaling NS2359 This compound NET Norepinephrine Transporter (NET) NS2359->NET Inhibition NE Increased Synaptic Norepinephrine NET->NE Leads to Adrenergic_Receptor Adrenergic Receptor (β-subtype) NE->Adrenergic_Receptor Activates G_Protein Gs Protein Activation Adrenergic_Receptor->G_Protein AC Adenylate Cyclase (AC) Activation G_Protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression (e.g., BDNF) CREB->Gene_Expression Neuronal_Plasticity Changes in Neuronal Plasticity & Function Gene_Expression->Neuronal_Plasticity

Caption: Postulated signaling cascade following NET inhibition by this compound.

Discussion

The available data consistently demonstrate that this compound is a potent inhibitor of the norepinephrine transporter. Its high affinity for NET, comparable to or greater than its affinity for DAT and SERT, suggests that the noradrenergic system plays a significant role in its pharmacological effects. The inhibition of NET by this compound leads to an increase in the synaptic concentration of norepinephrine, which in turn activates adrenergic receptors.

The downstream signaling cascade following the activation of Gs-coupled adrenergic receptors is well-established and involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various intracellular targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB can then modulate the expression of genes involved in neuronal plasticity and survival, such as brain-derived neurotrophic factor (BDNF). While this pathway is the generally accepted consequence of NET inhibition, further research is required to delineate the specific downstream effects of this compound in different brain regions and their correlation with its therapeutic and adverse effects.

The discrepancies in the reported binding affinities of this compound highlight the importance of standardized experimental protocols and the need for head-to-head comparative studies. The provided experimental protocols serve as a foundation for such investigations, allowing for the consistent and reproducible characterization of this compound and other novel monoamine reuptake inhibitors.

Conclusion

This compound is a potent inhibitor of the norepinephrine transporter, a key component of its triple monoamine reuptake inhibitory profile. Its high affinity for NET is well-documented through in vitro binding and uptake assays. The downstream consequences of this inhibition are likely mediated through the canonical Gs-cAMP-PKA signaling pathway, leading to changes in gene expression and neuronal function. A thorough understanding of the interaction of this compound with the norepinephrine transporter is essential for the continued development of this compound for therapeutic applications and for elucidating the complex neurobiology of monoaminergic systems. Further research should focus on resolving the discrepancies in binding data, exploring the specific downstream signaling events, and correlating these molecular actions with the in vivo physiological and behavioral effects of the drug.

References

Dopamine Transporter Occupancy by NS-2359: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2359, also known as brasofensine, is a potent dopamine (B1211576) reuptake inhibitor that has been investigated for its therapeutic potential in various central nervous system disorders. As a monoamine transporter ligand, this compound exhibits high affinity for the dopamine transporter (DAT), as well as affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. Understanding the in vivo occupancy of DAT by this compound is crucial for elucidating its pharmacokinetic and pharmacodynamic relationship, optimizing dosing regimens in clinical trials, and evaluating its therapeutic window.

This technical guide provides a comprehensive overview of the available data on the interaction of this compound with the dopamine transporter. Due to the limited availability of public human positron emission tomography (PET) imaging data specifically for this compound, this document focuses on its in vitro binding affinity and provides a generalized, yet detailed, experimental protocol for assessing DAT occupancy—a methodology applicable to the clinical evaluation of novel compounds like this compound.

Data Presentation: In Vitro Binding Affinity of this compound

While in vivo dopamine transporter occupancy data for this compound from human PET studies are not publicly available, in vitro studies have characterized its binding affinity (Ki) for human monoamine transporters. The following table summarizes these findings, offering a comparative view of its potency at DAT, SERT, and NET.

TransporterBinding Affinity (Ki, nM)
Dopamine Transporter (DAT)1.5
Serotonin Transporter (SERT)13
Norepinephrine Transporter (NET)3.9

Note: Ki values represent the concentration of the drug that binds to 50% of the transporters in vitro. Lower values indicate higher binding affinity.

Experimental Protocols: A Generalized Approach for In Vivo Dopamine Transporter Occupancy Measurement via PET

The following section outlines a standard methodology for a human Positron Emission Tomography (PET) study designed to quantify the in vivo occupancy of the dopamine transporter by a novel therapeutic agent, such as this compound.

Subject Recruitment and Screening
  • Inclusion Criteria: Healthy male and female volunteers, typically between the ages of 18 and 55, with no history of neurological or psychiatric disorders. Participants must have a body mass index (BMI) within a normal range.

  • Exclusion Criteria: Presence of any significant medical condition, history of substance abuse, use of any psychotropic medications, pregnancy or lactation, and contraindications for MRI or PET scans (e.g., metal implants, claustrophobia).

  • Screening Procedures: A thorough physical and neurological examination, electrocardiogram (ECG), standard blood and urine tests, and a structural Magnetic Resonance Imaging (MRI) scan to rule out any brain abnormalities.

Radiotracer and Drug Administration
  • Radiotracer: A validated PET radiotracer with high affinity and selectivity for the dopamine transporter is used, such as [¹¹C]cocaine or [¹¹C]PE2I. The radiotracer is synthesized in a cyclotron and must pass quality control tests for radiochemical purity and specific activity before injection.

  • Drug Administration: this compound would be administered orally at various single doses across different cohorts of subjects. A placebo group would also be included. The timing of radiotracer injection is critical and is determined based on the pharmacokinetic profile of this compound to coincide with peak plasma concentrations.

PET and MRI Data Acquisition
  • Baseline Scan: Each subject undergoes a baseline PET scan before the administration of this compound to measure their baseline DAT availability.

  • Post-Dosing Scans: Following a washout period, subjects receive a single oral dose of this compound or placebo. A second PET scan is performed at the predicted time of peak plasma concentration of the drug.

  • Dynamic PET Scanning: PET data are acquired in a dynamic mode, typically for 90-120 minutes, immediately following the intravenous bolus injection of the radiotracer. This allows for the measurement of the time course of radiotracer concentration in the brain.

  • Arterial Blood Sampling: To facilitate kinetic modeling, arterial blood samples are collected throughout the PET scan to measure the concentration of the radiotracer in plasma and its metabolites.

  • Structural MRI: A high-resolution T1-weighted MRI scan is acquired for each subject to provide anatomical information for co-registration with the PET data and for accurate delineation of brain regions of interest.

Data Analysis
  • Image Co-registration and Region of Interest (ROI) Definition: The dynamic PET images are co-registered with the individual's structural MRI. Regions of interest, including the striatum (caudate and putamen) which has a high density of DAT, and a reference region with negligible DAT density (e.g., cerebellum), are delineated on the MRI.

  • Kinetic Modeling: The time-activity curves of the radiotracer in the brain ROIs and the arterial plasma input function are used to estimate the DAT binding potential (BP_ND). The BP_ND is a measure of the density of available transporters.

  • Calculation of DAT Occupancy: The DAT occupancy for each subject at a given dose of this compound is calculated as the percentage reduction in BP_ND from the baseline scan to the post-dosing scan: Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100

  • Pharmacokinetic-Pharmacodynamic Modeling: The relationship between the plasma concentration of this compound and DAT occupancy is modeled to estimate key parameters such as the EC₅₀ (the plasma concentration required to achieve 50% of the maximum occupancy).

Mandatory Visualizations

Mechanism of Action of a Dopamine Reuptake Inhibitor

Mechanism of Dopamine Reuptake Inhibition by this compound cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Vesicular Storage Vesicular Storage Dopamine Synthesis->Vesicular Storage Packaging Synaptic Cleft Synaptic Cleft Vesicular Storage->Synaptic Cleft Release Dopamine Transporter (DAT) Dopamine Transporter (DAT) Synaptic Cleft->Dopamine Transporter (DAT) Reuptake Dopamine Receptors Dopamine Receptors Synaptic Cleft->Dopamine Receptors Binding Dopamine DA This compound This compound This compound->Dopamine Transporter (DAT) Blockade

Caption: this compound blocks the dopamine transporter, increasing dopamine levels in the synapse.

Experimental Workflow for a PET DAT Occupancy Study

Workflow for a PET-Based DAT Occupancy Study Subject Screening Subject Screening Baseline PET Scan Baseline PET Scan Subject Screening->Baseline PET Scan Drug/Placebo Administration Drug/Placebo Administration Baseline PET Scan->Drug/Placebo Administration Post-Dosing PET Scan Post-Dosing PET Scan Drug/Placebo Administration->Post-Dosing PET Scan Data Analysis Data Analysis Post-Dosing PET Scan->Data Analysis PK/PD Modeling PK/PD Modeling Data Analysis->PK/PD Modeling

Caption: A streamlined workflow for conducting a clinical PET study to determine DAT occupancy.

Preclinical Pharmacology of NS-2359: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2359, also known as GSK-372475, is a potent triple monoamine reuptake inhibitor (TRI) that demonstrates high affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2][3][4] As a compound that simultaneously blocks the reuptake of these three key neurotransmitters, this compound was investigated for its therapeutic potential in central nervous system disorders, primarily attention-deficit/hyperactivity disorder (ADHD) and major depressive disorder (MDD).[3][5][6][7] Despite showing promise in preclinical and early clinical studies, its development was ultimately discontinued (B1498344) due to a lack of efficacy and tolerability in later-phase clinical trials.[3][6][7] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.

Core Pharmacological Data

The primary mechanism of action of this compound is the inhibition of monoamine reuptake at DAT, NET, and SERT. This activity leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

Table 1: In Vitro Binding Affinities of this compound for Human Monoamine Transporters
TargetIC50 (nM)
Dopamine Transporter (hDAT)10
Norepinephrine Transporter (hNET)2
Serotonin Transporter (hSERT)10

Data sourced from Andersen et al., 2021.[1]

Experimental Protocols

While specific, detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain, the following methodologies are standard for characterizing triple reuptake inhibitors and were likely employed in the assessment of this compound.

Monoamine Transporter Binding Assays (Radioligand Displacement)

Objective: To determine the binding affinity (Ki or IC50) of this compound for the dopamine, norepinephrine, and serotonin transporters.

General Protocol:

  • Preparation of Transporter-Expressing Membranes: Membranes are prepared from cell lines (e.g., HEK293, CHO) stably transfected with the human genes for DAT, NET, or SERT.

  • Radioligand Incubation: A specific radioligand with high affinity for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the cell membranes.

  • Competitive Binding: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the transporter.

  • Separation and Quantification: The membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Reuptake Assays

Objective: To measure the functional potency of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin into nerve terminals.

General Protocol:

  • Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine).

  • Incubation: Synaptosomes are incubated with increasing concentrations of this compound.

  • Neurotransmitter Uptake: A radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the incubation mixture to initiate uptake.

  • Termination of Uptake: After a short incubation period, the uptake process is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

In Vivo Microdialysis

Objective: To assess the effect of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in the brains of freely moving animals.

General Protocol:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) in an anesthetized rodent.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals.

  • Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally).

  • Neurotransmitter Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in the extracellular levels of the monoamines following drug administration are calculated as a percentage of the baseline levels.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical characterization.

NS-2359_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NS2359 This compound DAT Dopamine Transporter (DAT) NS2359->DAT Inhibition NET Norepinephrine Transporter (NET) NS2359->NET Inhibition SERT Serotonin Transporter (SERT) NS2359->SERT Inhibition DA_vesicle Dopamine Vesicle DA DA DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE NE NE_vesicle->NE Release SE_vesicle Serotonin Vesicle SE 5-HT SE_vesicle->SE Release DA->DAT DA_receptor Dopamine Receptors DA->DA_receptor NE->NET Reuptake NE_receptor Norepinephrine Receptors NE->NE_receptor SE->SERT Reuptake SE_receptor Serotonin Receptors SE->SE_receptor Signal Postsynaptic Signaling DA_receptor->Signal NE_receptor->Signal SE_receptor->Signal

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_pkpd Pharmacokinetics/Pharmacodynamics binding_assay Radioligand Binding Assays (DAT, NET, SERT) uptake_assay Synaptosomal Uptake Assays (DA, NE, 5-HT) binding_assay->uptake_assay Confirms Functional Inhibition pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) binding_assay->pk_studies Informs Dosing for In Vivo Studies microdialysis Microdialysis in Rodents (Extracellular Monoamine Levels) uptake_assay->microdialysis Translates to In Vivo Target Engagement behavioral Behavioral Models (e.g., Forced Swim Test, Novel Object Recognition) microdialysis->behavioral Links Neurochemistry to Behavior pk_studies->behavioral Correlates Exposure with Efficacy

Caption: A typical preclinical evaluation workflow for a triple reuptake inhibitor.

Conclusion

This compound is a well-characterized triple monoamine reuptake inhibitor with potent activity at the dopamine, norepinephrine, and serotonin transporters. Its preclinical profile suggested a potential therapeutic benefit in disorders characterized by monoaminergic dysregulation. While clinical development was halted, the preclinical data for this compound remain valuable for understanding the structure-activity relationships of triple reuptake inhibitors and for the design of future multi-target ligands for neuropsychiatric disorders. The methodologies outlined in this guide provide a framework for the preclinical assessment of such compounds, from initial in vitro characterization to in vivo validation of their pharmacological effects.

References

An In-depth Technical Guide to the Investigational Antidepressant NS-2359 (GSK-372475)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2359, also known as GSK-372475, is a novel tropane-based triple reuptake inhibitor (TRI) that was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), this compound was designed to offer a broader spectrum of antidepressant efficacy by modulating the synaptic concentrations of three key monoamine neurotransmitters.[1] Despite a promising mechanism of action, the development of this compound was discontinued (B1498344) in 2009 after Phase II clinical trials failed to demonstrate sufficient efficacy and revealed a challenging tolerability profile in patients with MDD.[2] This technical guide provides a comprehensive overview of the core pharmacological and clinical data available for this compound, including its mechanism of action, binding affinities, clinical trial designs, and reported outcomes.

Core Pharmacological Data

This compound is characterized by its approximately equipotent inhibition of the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[3] This balanced activity across the three monoamine transporters was hypothesized to produce a more robust and rapid antidepressant effect compared to selective or dual reuptake inhibitors.

Table 1: In Vitro Binding Affinity and Potency of this compound
Target TransporterIC50 (nM)
Human Dopamine Transporter (hDAT)7.9
Human Norepinephrine Transporter (hNET)1.1
Human Serotonin Transporter (hSERT)4.1

Data extracted from computational and experimental studies. The IC50 values represent the concentration of this compound required to inhibit 50% of the transporter activity in vitro.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

The therapeutic rationale for a triple reuptake inhibitor like this compound is rooted in the monoamine hypothesis of depression, which posits that a deficiency in synaptic serotonin, norepinephrine, and/or dopamine contributes to depressive symptoms. By blocking the reuptake of these neurotransmitters from the synaptic cleft, this compound increases their availability to bind to postsynaptic receptors, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1]

NS-2359_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NS2359 This compound SERT SERT NS2359->SERT Inhibition NET NET NS2359->NET Inhibition DAT DAT NS2359->DAT Inhibition Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Dopamine->Postsynaptic_Receptors MDD_Phase_II_Trial_Workflow Screening Screening (N=~1200) Randomization Randomization (1:1:1) Screening->Randomization NS2359_Arm This compound (1-2 mg/day) n ≈ 400 Randomization->NS2359_Arm Placebo_Arm Placebo n ≈ 400 Randomization->Placebo_Arm Active_Control_Arm Active Control (Venlafaxine XR or Paroxetine) n ≈ 400 Randomization->Active_Control_Arm Treatment_Phase 10-Week Treatment Period NS2359_Arm->Treatment_Phase Placebo_Arm->Treatment_Phase Active_Control_Arm->Treatment_Phase Endpoint_Analysis Primary & Secondary Endpoint Analysis Treatment_Phase->Endpoint_Analysis Results Results: - No significant difference from placebo - Active controls showed efficacy - Poor tolerability of this compound Endpoint_Analysis->Results

References

An In-Depth Technical Guide to NS-2359 (Tesofensine) for ADHD Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS-2359, also known as Tesofensine, is a potent triple monoamine reuptake inhibitor that blocks the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] Originally investigated for neurodegenerative disorders, its development shifted towards obesity treatment due to observed weight loss in early trials.[2] Concurrently, its neurochemical profile prompted exploration for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

A key clinical trial in adults with ADHD revealed that while this compound did not demonstrate an overall statistically significant improvement in total ADHD symptoms compared to placebo, it showed a modest signal of efficacy in the inattentive subtype.[3] Furthermore, the compound exhibited pro-cognitive effects, improving attention, as well as episodic and working memory.[3] However, development for ADHD was ultimately halted due to the overall trial results.[4]

This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, pharmacokinetics, and the available data from preclinical and clinical research relevant to ADHD. It is intended to serve as a resource for researchers and drug development professionals interested in the potential of triple monoamine reuptake inhibitors for ADHD and related cognitive deficits.

Mechanism of Action

This compound is a phenyltropane analog that functions as a potent inhibitor of the presynaptic reuptake of dopamine, norepinephrine, and serotonin.[3] By blocking DAT, NET, and SERT, this compound increases the synaptic concentrations of these key neurotransmitters, which are crucial for regulating attention, motivation, and executive function.[1] Preclinical studies have shown that tesofensine's effects on appetite suppression are mediated by the indirect stimulation of α1-adrenoceptors and dopamine D1 receptors.[5]

dot

Caption: Mechanism of action of this compound.

Pharmacodynamics: Transporter Binding Affinity

TransporterIC50 (nM)
Dopamine Transporter (DAT)8.0
Norepinephrine Transporter (NET)3.2
Serotonin Transporter (SERT)11.0

Data from in vitro experiments using rat synaptosomes and 3H-labeled monoamines.

More recent data suggests a different binding profile with IC50 values of 65 nM for DAT, 1.7 nM for NET, and 11 nM for SERT.[2] This revised profile, with lower relative potency for DAT, may explain the lack of efficacy observed in clinical trials for Parkinson's disease.[2]

Pharmacokinetics in Humans

This compound exhibits a long elimination half-life in humans, which has implications for its dosing regimen and potential for steady-state accumulation.

ParameterValue
Time to Maximum Plasma Concentration (Tmax) 6-8 hours
Absolute Bioavailability >90%
Volume of Distribution (Vd) ~600 L
Elimination Half-life (t1/2) ~200 hours (approximately 8-9 days)
Metabolism Primarily by CYP3A4 to its active metabolite, M1 (NS-2360)
M1 (NS-2360) Half-life ~400 hours

Data from clinical studies in humans.[4][6]

Clinical Research in ADHD

Wilens et al. (2008): A Randomized Controlled Trial in Adults with ADHD

This pivotal study was a multi-center, double-blind, randomized, placebo-controlled, parallel-group trial designed to evaluate the efficacy and safety of this compound in adults with a DSM-IV diagnosis of ADHD.[3]

Experimental Protocol:

  • Participants: Adults aged 18-55 years meeting DSM-IV criteria for ADHD.

  • Intervention: 0.5 mg this compound or placebo administered orally once daily for 8 weeks.

  • Primary Efficacy Endpoint: Change from baseline in the investigator-rated ADHD Rating Scale (ADHD-RS) total score.

  • Secondary Efficacy Endpoints: Patient-rated ADHD-RS, Conners' Adult ADHD Rating Scale (CAARS), Brown Attention-Deficit Disorder Scale, and Clinical Global Impression-Improvement (CGI-I) scale.

  • Cognitive Assessment: A computerized neuropsychological evaluation was performed to assess attention, working memory, and episodic memory.[3]

dot

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment 8-Week Treatment Phase cluster_assessment Assessment Screening Recruitment of Adults (18-55 years) with DSM-IV ADHD Diagnosis Randomization Randomization (1:1) Screening->Randomization NS2359_Group This compound (0.5 mg/day) Randomization->NS2359_Group Placebo_Group Placebo Randomization->Placebo_Group Primary_Endpoint Primary Endpoint: Change in ADHD-RS Total Score NS2359_Group->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: CAARS, Brown ADD Scale, CGI-I NS2359_Group->Secondary_Endpoints Cognitive_Testing Cognitive Assessments: Attention, Working Memory, Episodic Memory NS2359_Group->Cognitive_Testing Placebo_Group->Primary_Endpoint Placebo_Group->Secondary_Endpoints Placebo_Group->Cognitive_Testing Microdialysis_Workflow cluster_preparation Preparation cluster_baseline Baseline Measurement cluster_intervention Intervention cluster_analysis Analysis Anesthesia Anesthetize Rat Stereotaxic_Surgery Stereotaxic Implantation of Microdialysis Probe Anesthesia->Stereotaxic_Surgery Perfusion Perfuse Probe with aCSF Stereotaxic_Surgery->Perfusion Baseline_Collection Collect Dialysate Samples (e.g., every 20 min) Perfusion->Baseline_Collection Drug_Admin Administer this compound Baseline_Collection->Drug_Admin Post_Drug_Collection Continue Dialysate Collection Drug_Admin->Post_Drug_Collection HPLC_ED Quantify Dopamine Levels using HPLC-ED Post_Drug_Collection->HPLC_ED

References

The Role of NS-2359 (Tesofensine) in Cocaine Dependence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS-2359, also known as Tesofensine, is a triple monoamine reuptake inhibitor that has been investigated as a potential pharmacotherapy for cocaine dependence. By blocking the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), this compound modulates synaptic concentrations of these key neurotransmitters implicated in the reinforcing effects of cocaine and the pathophysiology of addiction. This technical guide provides an in-depth overview of the core preclinical and clinical research on this compound for cocaine dependence, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound is a phenyltropane analog that centrally blocks the reuptake of dopamine, norepinephrine, and serotonin with nanomolar affinities at their respective transporters.[1] This action leads to an increase in the extracellular concentrations of these neurotransmitters in key brain regions associated with reward and addiction, such as the nucleus accumbens. The rationale for using a triple reuptake inhibitor for cocaine dependence is to mimic some of cocaine's neurochemical effects to alleviate withdrawal and craving, while having a different pharmacokinetic profile that does not produce the same abuse liability.[1]

Binding Affinity and Potency

Quantitative data on the inhibitory activity of this compound at the three main monoamine transporters are summarized below.

TransporterParameterValue (nM)
Dopamine Transporter (DAT)IC₅₀8.0
Norepinephrine Transporter (NET)IC₅₀3.2
Serotonin Transporter (SERT)IC₅₀11.0
Table 1: In vitro inhibitory potency of this compound at human monoamine transporters.

Biochemical assays have determined the half-maximal inhibitory concentrations (IC₅₀) of this compound, demonstrating its potent activity at all three transporters.

Signaling Pathways

The simultaneous inhibition of DAT, NET, and SERT by this compound leads to a complex downstream signaling cascade within neurons of the nucleus accumbens, a critical brain region in the reward pathway. The sustained elevation of synaptic dopamine, norepinephrine, and serotonin is hypothesized to normalize the neuroadaptations that occur with chronic cocaine use. One of the key downstream pathways affected is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) NS2359 This compound DAT DAT NS2359->DAT Inhibits NET NET NS2359->NET Inhibits SERT SERT NS2359->SERT Inhibits DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE Release SER_vesicle Serotonin Vesicles SER Serotonin SER_vesicle->SER Release DA->DAT D1R D1 Receptor DA->D1R Activates NE->NET Reuptake SER->SERT Reuptake AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 1: Simplified signaling pathway of this compound in the nucleus accumbens.

Preclinical Studies in Non-Human Primates

Preclinical investigations in rhesus monkeys have been instrumental in evaluating the potential of this compound to reduce cocaine-seeking behavior. These studies typically employ intravenous self-administration paradigms.

Experimental Protocol: Intravenous Cocaine Self-Administration in Rhesus Monkeys

The following protocol outlines a typical experimental design used to assess the effects of a candidate medication like this compound on cocaine self-administration.

Preclinical_Workflow cluster_training Training Phase cluster_baseline Baseline Cocaine Self-Administration cluster_treatment This compound Treatment Phase cluster_outcome Outcome Measures acclimation Acclimation to Primate Chair catheter Surgical Implantation of Intravenous Catheter acclimation->catheter fr_training Training on a Fixed-Ratio (FR) Schedule for Food Reward catheter->fr_training cocaine_sub Substitution of Food with Cocaine Infusions fr_training->cocaine_sub stable_intake Establish Stable Cocaine Intake (e.g., FR-30 schedule) cocaine_sub->stable_intake dose_response Determine Baseline Cocaine Dose-Response Curve stable_intake->dose_response vehicle Vehicle Administration (Control) dose_response->vehicle ns2359_admin Chronic Oral Administration of this compound (e.g., daily) dose_response->ns2359_admin cocaine_sessions Cocaine Self-Administration Sessions During Treatment vehicle->cocaine_sessions ns2359_admin->cocaine_sessions response_rate Rate of Lever Pressing cocaine_sessions->response_rate cocaine_intake Total Cocaine Intake cocaine_sessions->cocaine_intake breakpoint Breakpoint on a Progressive-Ratio Schedule (Motivation) cocaine_sessions->breakpoint

Figure 2: Experimental workflow for preclinical evaluation of this compound.
Summary of Preclinical Findings

Preclinical studies have demonstrated that chronic administration of this compound can significantly attenuate cocaine self-administration in rhesus monkeys.[1][2] While specific quantitative dose-response data from these studies are not publicly available, the consistent qualitative findings of reduced cocaine intake supported the transition of this compound into clinical trials.

Clinical Studies in Humans

Based on promising preclinical data and a favorable safety profile in early human studies, this compound advanced to Phase II clinical trials for the treatment of cocaine dependence.

Phase II Clinical Trial (NCT02798627)

A key Phase II, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of this compound in treatment-seeking individuals with cocaine use disorder.[1][2]

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled
Participants 80 adults with cocaine use disorder
Treatment Arms This compound (1 mg or 2 mg daily) or Placebo
Duration 8 weeks of treatment
Primary Outcome 3 consecutive weeks of cocaine abstinence during the final 3 weeks of the trial, verified by urine benzoylecgonine (B1201016) (BE) levels
Adjuvant Therapy All participants received weekly cognitive-behavioral therapy (CBT)
Table 2: Design of the Phase II Clinical Trial of this compound for Cocaine Dependence (NCT02798627).
Clinical Trial Workflow

The workflow for the NCT02798627 clinical trial is depicted below.

Clinical_Trial_Workflow cluster_recruitment Recruitment & Screening cluster_randomization Randomization & Treatment cluster_assessment Assessment & Follow-up recruitment Recruitment of Individuals with Cocaine Use Disorder screening Screening for Eligibility Criteria (Inclusion/Exclusion) recruitment->screening informed_consent Informed Consent screening->informed_consent randomization Randomization (1:1) informed_consent->randomization placebo_group Placebo Group (daily) randomization->placebo_group ns2359_group This compound Group (1 or 2 mg daily) randomization->ns2359_group cbt Weekly Cognitive- Behavioral Therapy (CBT) for all participants placebo_group->cbt ns2359_group->cbt weekly_visits Weekly Clinic Visits cbt->weekly_visits urine_screens Thrice-Weekly Urine Benzoylecgonine Screens weekly_visits->urine_screens end_of_treatment End of 8-Week Treatment urine_screens->end_of_treatment follow_up 4-Week Follow-up Visit end_of_treatment->follow_up

Figure 3: Workflow of the Phase II clinical trial (NCT02798627).
Clinical Trial Results

The Phase II clinical trial (NCT02798627) investigating this compound for cocaine dependence found that a 2 mg daily dose was well tolerated by patients.[3] However, the study concluded that this dose of this compound was no more effective than placebo in promoting abstinence from cocaine in individuals with Cocaine Use Disorder.[3] An interim analysis of blinded data from the first 50 patients prompted the continuation of the study to explore a higher dose, though the final results of this extension are not yet publicly available.[4][5]

Outcome MeasureThis compound (2 mg) GroupPlacebo Group
Cocaine Abstinence No significant differenceNo significant difference
Table 3: Primary Efficacy Outcome of the NCT02798627 Clinical Trial.

Conclusion and Future Directions

This compound (Tesofensine), a potent triple monoamine reuptake inhibitor, has demonstrated a clear mechanism of action and has been evaluated in both preclinical and clinical settings for the treatment of cocaine dependence. While preclinical studies in non-human primates showed promise in reducing cocaine self-administration, a Phase II clinical trial did not find a significant difference between a 2 mg daily dose of this compound and placebo in promoting cocaine abstinence. Although the drug was well-tolerated, these findings suggest that at the dose tested, this compound is not an effective monotherapy for cocaine dependence.

Future research could explore several avenues. The decision to investigate higher doses in the extension of the NCT02798627 trial suggests that a different therapeutic window might exist. Further analysis of the full, unblinded dataset from this trial, including any data from higher dosage arms, is crucial. Additionally, exploring the efficacy of this compound in combination with other therapeutic approaches, or in specific subpopulations of individuals with cocaine use disorder, may be warranted. The complex neurobiology of cocaine addiction likely requires a multi-faceted treatment approach, and while this compound alone at the tested dose was not successful, its unique pharmacological profile may still hold therapeutic potential in different contexts.

References

An In-Depth Technical Guide to the Phenyltropane Class of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenyltropane class of compounds, originally developed as analogues of cocaine, represents a significant area of research in neuropharmacology and medicinal chemistry. These synthetic molecules are characterized by a core tropane (B1204802) skeleton with a phenyl group directly attached at the 3-position. This structural distinction from cocaine, which possesses a benzoyloxy group at the same position, is key to their varied pharmacological profiles. Phenyltropanes primarily act as monoamine reuptake inhibitors, targeting the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters with varying degrees of affinity and selectivity. This guide provides a comprehensive technical overview of the phenyltropane core, including its synthesis, mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Structure and Synthesis

The foundational structure of all phenyltropanes is the 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane skeleton. The defining feature of this class is the direct attachment of a phenyl ring to the C-3 position of this bicyclic structure.

The synthesis of the phenyltropane core often begins with the classic Robinson-Willstätter synthesis of tropinone (B130398), a key intermediate. Modern adaptations of this one-pot reaction involve the condensation of succinaldehyde, methylamine, and a derivative of acetonedicarboxylic acid. From tropinone, a multi-step synthesis is employed to introduce the phenyl group at the C-3 position and other functional groups at the C-2 position, which are crucial for modulating the compound's activity and selectivity.

A generalized synthetic scheme starting from tropinone is outlined below:

G Tropinone Tropinone Grignard Phenyl Grignard Reagent (PhMgBr) Tropinone->Grignard Dehydration Dehydration (e.g., H2SO4) Grignard->Dehydration Anhydroecgonine Anhydroecgonine Methyl Ester Dehydration->Anhydroecgonine Michael_Addition Michael Addition (e.g., Phenylcuprate) Anhydroecgonine->Michael_Addition Phenyltropane_Core 3-Phenyltropane Core Structure Michael_Addition->Phenyltropane_Core

Figure 1: Generalized synthesis of the 3-phenyltropane core.

Mechanism of Action: Monoamine Transporter Inhibition

Phenyltropanes exert their primary pharmacological effects by binding to and inhibiting the function of monoamine transporters (MATs): DAT, SERT, and NET. These transporters are responsible for the reuptake of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling process. By blocking these transporters, phenyltropanes increase the extracellular concentration and prolong the action of these monoamines, leading to a potentiation of dopaminergic, serotonergic, and noradrenergic neurotransmission.

The specific behavioral and physiological effects of a given phenyltropane analog are determined by its relative affinity and selectivity for each of the three transporters. For example, compounds with high selectivity for DAT are potent psychostimulants, while those with mixed DAT/SERT inhibition may have potential as treatments for cocaine addiction.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of a selection of phenyltropane analogs for the dopamine, serotonin, and norepinephrine transporters. This data is crucial for understanding the structure-activity relationships (SAR) within this class of compounds and for guiding the design of new analogs with desired pharmacological profiles.

Table 1: Binding Affinities (Ki, nM) of Phenyltropane Analogs at Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
Cocaine2503205300.780.47
WIN 35,42813.115703400.0080.039
RTI-1130.83.110.30.260.078
RTI-1210.273134.30.000860.063
RTI-3361.817902610.0010.007

Table 2: Inhibitory Concentrations (IC50, nM) of Phenyltropane Analogs for Monoamine Uptake

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
Cocaine295310490
WIN 35,428202100430
RTI-1131.55.218
RTI-1210.54507.5
RTI-3362.52200310

Downstream Signaling Pathways

The inhibition of monoamine transporters by phenyltropanes leads to an accumulation of neurotransmitters in the synaptic cleft, which then activate their respective postsynaptic and presynaptic receptors. This receptor activation triggers a cascade of intracellular signaling events that ultimately mediate the diverse physiological and behavioral effects of these compounds.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

G cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1 D1/D5 Receptor Gs Gs D1->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Increases PKA Protein Kinase A (PKA) cAMP_D1->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates D2 D2/D3/D4 Receptor Gi Gi/o D2->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases

Figure 2: Dopamine receptor downstream signaling pathways.
Serotonin Receptor Signaling

Serotonin receptors are a diverse group of GPCRs (except for the 5-HT3 receptor, which is a ligand-gated ion channel) that are coupled to various G-proteins.

G cluster_5ht1 5-HT1/5 Receptor Signaling cluster_5ht2 5-HT2 Receptor Signaling cluster_5ht467 5-HT4/6/7 Receptor Signaling HT1 5-HT1/5 Receptors Gi_HT Gi/o HT1->Gi_HT Activates AC_HT1 Adenylyl Cyclase Gi_HT->AC_HT1 Inhibits cAMP_HT1 cAMP AC_HT1->cAMP_HT1 Decreases HT2 5-HT2 Receptors Gq Gq/11 HT2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Increases Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC HT467 5-HT4/6/7 Receptors Gs_HT Gs HT467->Gs_HT Activates AC_HT467 Adenylyl Cyclase Gs_HT->AC_HT467 Activates cAMP_HT467 cAMP AC_HT467->cAMP_HT467 Increases

Figure 3: Serotonin receptor downstream signaling pathways.
Norepinephrine Receptor Signaling

Norepinephrine activates adrenergic receptors (alpha and beta), which are also GPCRs coupled to different G-proteins.

G cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling alpha1 α1 Receptor Gq_alpha Gq alpha1->Gq_alpha Activates PLC_alpha Phospholipase C (PLC) Gq_alpha->PLC_alpha Activates IP3_DAG_alpha IP3 & DAG PLC_alpha->IP3_DAG_alpha Increases Ca_PKC_alpha Ca2+ release & PKC activation IP3_DAG_alpha->Ca_PKC_alpha alpha2 α2 Receptor Gi_alpha Gi alpha2->Gi_alpha Activates AC_alpha Adenylyl Cyclase Gi_alpha->AC_alpha Inhibits cAMP_alpha cAMP AC_alpha->cAMP_alpha Decreases beta β Receptors Gs_beta Gs beta->Gs_beta Activates AC_beta Adenylyl Cyclase Gs_beta->AC_beta Activates cAMP_beta cAMP AC_beta->cAMP_beta Increases PKA_beta Protein Kinase A (PKA) cAMP_beta->PKA_beta Activates

Figure 4: Norepinephrine receptor downstream signaling pathways.

Experimental Protocols

The characterization of novel phenyltropane analogs involves a series of in vitro and in vivo experiments to determine their pharmacological profile.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel phenyltropane compound.

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization Binding Radioligand Binding Assays (Determine Ki for DAT, SERT, NET) Uptake Synaptosomal Uptake Assays (Determine IC50 for DA, 5-HT, NE) Binding->Uptake Microdialysis In Vivo Microdialysis (Measure extracellular neurotransmitter levels) Uptake->Microdialysis Behavior Behavioral Assays (e.g., Locomotor activity, Drug discrimination) Microdialysis->Behavior SAR Structure-Activity Relationship (SAR) Analysis and Lead Optimization Behavior->SAR Synthesis Synthesis of Novel Phenyltropane Analog Synthesis->Binding SAR->Synthesis Iterative Design

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of NS-2359

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

As specific in vivo microdialysis data for NS-2359 is not available in the cited literature, the following tables are illustrative examples of how to present such data. The values are hypothetical and based on the expected pharmacological profile of a triple reuptake inhibitor.

Table 1: Dose-Dependent Effects of this compound on Extracellular Monoamine Levels in the Prefrontal Cortex (PFC)

This compound Dose (mg/kg, i.p.)Peak Mean Increase in Extracellular Dopamine (B1211576) (% of Baseline ± SEM)Peak Mean Increase in Extracellular Norepinephrine (B1679862) (% of Baseline ± SEM)Peak Mean Increase in Extracellular Serotonin (B10506) (% of Baseline ± SEM)
1150 ± 20180 ± 25130 ± 15
3250 ± 30300 ± 35220 ± 20
10400 ± 45500 ± 50350 ± 40

Table 2: Time Course of Changes in Extracellular Monoamine Levels in the Nucleus Accumbens Following a Single Dose of this compound (3 mg/kg, i.p.)

Time Post-Injection (minutes)Mean Extracellular Dopamine (% of Baseline ± SEM)Mean Extracellular Norepinephrine (% of Baseline ± SEM)Mean Extracellular Serotonin (% of Baseline ± SEM)
20180 ± 22210 ± 28160 ± 18
40250 ± 30300 ± 35220 ± 20
60245 ± 28290 ± 33215 ± 19
80210 ± 25250 ± 30190 ± 17
100170 ± 20200 ± 24160 ± 15
120140 ± 18160 ± 20130 ± 12

Experimental Protocols

This section details the methodology for investigating the effects of this compound on extracellular monoamine levels using in vivo microdialysis in rats.

Part 1: Stereotaxic Surgery for Guide Cannula Implantation
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are a suitable model. House animals individually and allow them to acclimate for at least one week before surgery.

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a combination of ketamine and xylazine.

  • Stereotaxic Implantation:

    • Place the anesthetized animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small holes in the skull above the target brain region(s) (e.g., prefrontal cortex, nucleus accumbens, striatum) based on coordinates from a rat brain atlas (e.g., Paxinos and Watson).

    • Slowly lower a guide cannula to the desired depth.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide patent.

  • Post-Operative Care:

    • Administer analgesics as required.

    • Allow the animals to recover for 5-7 days before the microdialysis experiment.

Part 2: In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe of the appropriate length.

  • Perfusion and Equilibration:

    • Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is: 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂.

    • Allow a 2-3 hour equilibration period to achieve a stable baseline of extracellular monoamines.

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., 0.02 M acetic acid or a solution of ascorbic acid and EDTA) to prevent monoamine degradation.

    • Collect at least three to four consecutive baseline samples with less than 15% variation in monoamine concentrations before drug administration.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection, i.p.). Doses should be selected based on prior behavioral or pharmacokinetic studies.

    • Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Sample Storage: Store all collected samples at -80°C until analysis.

Part 3: Neurochemical Analysis
  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) is a standard and sensitive method for quantifying dopamine, norepinephrine, and serotonin in microdialysate samples. Alternatively, LC-MS/MS can be used for higher sensitivity and selectivity.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A buffered aqueous/organic mobile phase containing an ion-pairing agent is used to achieve separation of the monoamines.

    • Detection: An electrochemical detector with a glassy carbon electrode is set at an oxidizing potential sufficient to detect all three monoamines.

  • Data Analysis:

    • Quantify the concentration of each monoamine in the dialysate samples by comparing the peak areas to those of external standards.

    • Express the results as a percentage change from the average baseline concentration.

    • Statistical analysis (e.g., ANOVA with post-hoc tests) can be used to determine the significance of the drug effects.

Mandatory Visualization

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Day of Experiment cluster_post_experiment Post-Experiment animal_prep Animal Acclimation (Sprague-Dawley Rat) surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-Operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion & Equilibration (2-3 hours) probe_insertion->perfusion baseline Baseline Sample Collection (3-4 samples) perfusion->baseline drug_admin This compound Administration baseline->drug_admin post_drug_sampling Post-Drug Sample Collection (3-4 hours) drug_admin->post_drug_sampling storage Sample Storage (-80°C) post_drug_sampling->storage analysis HPLC-ECD Analysis storage->analysis data_proc Data Processing & Statistical Analysis analysis->data_proc

Caption: Experimental workflow for in vivo microdialysis of this compound.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_transporters Monoamine Transporters DA Dopamine DA_cleft Extracellular Dopamine DA->DA_cleft Release NE Norepinephrine NE_cleft Extracellular Norepinephrine NE->NE_cleft Release SER Serotonin SER_cleft Extracellular Serotonin SER->SER_cleft Release DAT DAT DA_cleft->DAT Reuptake NET NET NE_cleft->NET Reuptake SERT SERT SER_cleft->SERT Reuptake NS2359 This compound NS2359->DAT Blockade NS2359->NET Blockade NS2359->SERT Blockade

Caption: Mechanism of action of this compound on monoamine reuptake.

Application Notes and Protocols for the Use of Tesofensine in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Triple Monoamine Reuptake Inhibitor

Note on NS-2359: Initial literature searches for the triple monoamine reuptake inhibitor this compound yielded limited publicly available quantitative data and detailed experimental protocols specifically for its use in rodent models of depression. To fulfill the request for comprehensive application notes, this document focuses on a well-characterized triple reuptake inhibitor, Tesofensine , as a representative compound for this class of drugs. The principles and protocols outlined herein are broadly applicable to the preclinical investigation of triple reuptake inhibitors in the context of depression research.

Introduction

Tesofensine is a potent triple monoamine reuptake inhibitor (TRI) that blocks the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) by binding to their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] This mechanism of action leads to an increase in the extracellular concentrations of these key neurotransmitters in the brain, which are known to be involved in the regulation of mood, motivation, and reward.[2][3] The simultaneous enhancement of all three monoamine systems is hypothesized to offer a broader spectrum of antidepressant efficacy, potentially addressing a wider range of depressive symptoms compared to single- or dual-acting agents.[4]

Initially investigated for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, Tesofensine demonstrated a significant effect on weight loss in clinical trials, which shifted its primary development focus to obesity.[4][5] However, its robust pharmacological profile as a TRI makes it a valuable tool for investigating the role of monoamine systems in rodent models of depression and for the preclinical assessment of novel antidepressant compounds with a similar mechanism of action.

Mechanism of Action and Signaling Pathways

Tesofensine exerts its pharmacological effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of these neurotransmitters in the synapse, thereby enhancing their signaling to postsynaptic neurons.

The antidepressant effects of triple reuptake inhibitors are believed to be mediated through the modulation of various intracellular signaling pathways that are downstream of monoamine receptor activation. While the precise and complete signaling cascade is a subject of ongoing research, a generalized pathway can be depicted.

Triple_Reuptake_Inhibitor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tesofensine Tesofensine SERT SERT Tesofensine->SERT inhibits NET NET Tesofensine->NET inhibits DAT DAT Tesofensine->DAT inhibits Serotonin 5-HT GPCR G-Protein Coupled Receptors Serotonin->GPCR Norepinephrine NE Norepinephrine->GPCR Dopamine DA Dopamine->GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF BDNF Gene Expression CREB->BDNF promotes SynapticPlasticity Synaptic Plasticity & Neurogenesis BDNF->SynapticPlasticity enhances

Caption: Simplified signaling pathway of a triple reuptake inhibitor.

Quantitative Data

The following tables summarize the in vitro binding affinities and in vivo neurochemical effects of Tesofensine.

Table 1: In Vitro Monoamine Transporter Binding Affinity of Tesofensine

TransporterIC50 (nM)Reference
Norepinephrine Transporter (NET)1.7 - 3.2[6]
Serotonin Transporter (SERT)11.0[6]
Dopamine Transporter (DAT)8.0 - 65[6]

Note: IC50 values represent the concentration of the drug that inhibits 50% of the transporter activity in vitro. Lower values indicate higher potency. There is some variability in the reported values across different studies.

Table 2: In Vivo Effects of Tesofensine on Extracellular Monoamine Levels in the Rodent Brain

Brain RegionNeurotransmitterDose of TesofensineEffectReference
Nucleus AccumbensDopamine2.0 mg/kgNormalized reduced baseline levels in diet-induced obese rats.[2]
Prefrontal CortexDopamine2.0 mg/kgIncreased levels in diet-induced obese rats.[2]

Note: Data on the effects of Tesofensine on serotonin and norepinephrine levels in specific brain regions relevant to depression models are not as readily available in the public literature.

Experimental Protocols

The following are detailed protocols for commonly used rodent models of depression to assess the antidepressant-like effects of compounds like Tesofensine.

Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. It is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Tesofensine solution (e.g., dissolved in 0.9% saline with a small amount of Tween 80)

  • Vehicle control solution

  • Transparent cylindrical containers (40 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Towels for drying the animals

Protocol:

  • Habituation (Day 1):

    • Fill the cylinders with water to a depth of 30 cm.

    • Gently place each rat into a cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the rats, dry them thoroughly with a towel, and return them to their home cages.

  • Drug Administration:

    • Administer Tesofensine or vehicle via the desired route (e.g., intraperitoneal injection) at appropriate time points before the test session on Day 2 (e.g., 24h, 5h, and 1h before the test). A common dose to investigate is in the range of 0.5 - 2.0 mg/kg.

  • Test Session (Day 2):

    • 24 hours after the pre-swim, place the rats back into the cylinders with fresh water for a 5-minute test session.

    • Record the entire 5-minute session for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the videos.

    • Measure the following parameters:

      • Immobility: The total time the rat remains floating with only minor movements necessary to keep its head above water.

      • Swimming: Active movements of the limbs and tail throughout the cylinder.

      • Climbing: Active attempts to climb the walls of the cylinder.

  • Data Analysis:

    • Compare the duration of immobility between the Tesofensine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility is indicative of an antidepressant-like effect.

Forced_Swim_Test_Workflow cluster_day1 Day 1 cluster_drug Drug Administration cluster_day2 Day 2 PreSwim 15-min Pre-Swim (Habituation) DrugAdmin Administer Tesofensine or Vehicle PreSwim->DrugAdmin TestSwim 5-min Test Swim DrugAdmin->TestSwim Recording Video Recording TestSwim->Recording Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Recording->Scoring Analysis Data Analysis Scoring->Analysis

Caption: Workflow for the Forced Swim Test in rats.
Tail Suspension Test (TST) in Mice

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity, particularly in mice. Immobility in this test is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment.

Materials:

  • Male C57BL/6 or CD-1 mice (20-25 g)

  • Tesofensine solution

  • Vehicle control solution

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Video recording equipment

Protocol:

  • Acclimation:

    • Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer Tesofensine or vehicle (e.g., 0.5 - 2.0 mg/kg, i.p.) 30-60 minutes before the test.

  • Suspension:

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough so that it cannot reach any surfaces.

  • Test Session:

    • Record the behavior of the mouse for a 6-minute period.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the duration of immobility during the 6-minute test. Immobility is defined as the absence of any movement except for minor respiratory movements.

  • Data Analysis:

    • Compare the total time of immobility between the Tesofensine-treated and vehicle-treated groups. A significant decrease in immobility suggests an antidepressant-like effect.

In Vivo Microdialysis for Monoamine Measurement

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

Materials:

  • Rats or mice with stereotaxically implanted guide cannulae targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

  • Microdialysis probes

  • Perfusion pump and syringe

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Tesofensine solution

Protocol:

  • Probe Insertion and Perfusion:

    • Gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection:

    • Allow the animal to habituate and the probe to stabilize for at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1 hour.

  • Drug Administration:

    • Administer Tesofensine or vehicle.

  • Post-Drug Sample Collection:

    • Continue to collect dialysate samples at the same regular intervals for several hours after drug administration to monitor changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples for serotonin, norepinephrine, and dopamine concentrations using an HPLC-ED system.

  • Data Analysis:

    • Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. Compare the time course of changes between the Tesofensine and vehicle groups.

Expected Outcomes and Interpretation

Based on its mechanism of action as a triple reuptake inhibitor, Tesofensine is expected to produce the following outcomes in rodent models of depression:

  • Behavioral Tests (FST and TST): A dose-dependent decrease in immobility time compared to vehicle-treated controls. This would be interpreted as an antidepressant-like effect. It is important to also monitor general locomotor activity to ensure that the observed effects are not due to hyperactivity.

  • In Vivo Microdialysis: An increase in the extracellular levels of serotonin, norepinephrine, and dopamine in brain regions implicated in depression, such as the prefrontal cortex, hippocampus, and nucleus accumbens.

Conclusion

Tesofensine serves as a valuable pharmacological tool for investigating the therapeutic potential of triple monoamine reuptake inhibition in rodent models of depression. The protocols outlined in these application notes provide a framework for assessing the behavioral and neurochemical effects of Tesofensine and other TRIs. Careful experimental design and interpretation are crucial for advancing our understanding of the neurobiology of depression and for the development of novel antidepressant therapies.

References

Application Notes and Protocols for NS-2359 in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Forced Swim Test (FST), a common preclinical model of antidepressant activity, to evaluate the effects of NS-2359, a triple monoamine reuptake inhibitor.

Introduction

The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral assay to screen for potential antidepressant efficacy.[1][2][3] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, floating passively.[4] This immobility is interpreted as a state of behavioral despair, analogous to symptoms of depression in humans.[3][4] Antidepressant compounds typically reduce the duration of immobility, increasing active behaviors such as swimming and climbing.[1][2]

This compound is a small molecule that acts as a triple monoamine reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine.[5] This mechanism is shared by other antidepressant medications.[6][7][8] By inhibiting the reuptake of these key neurotransmitters, this compound increases their synaptic availability, which is hypothesized to mediate its antidepressant effects. The FST is a suitable preclinical model to test the hypothesis that this compound possesses antidepressant-like properties.

Experimental Protocol

This protocol outlines the necessary steps for conducting the FST to assess the effects of this compound in rodents.

1. Animal Subjects:

  • Species: Male mice (e.g., Swiss Webster or C57BL/6) or rats (e.g., Sprague-Dawley or Wistar) are commonly used.[9]

  • Health Status: Animals should be healthy and free from any conditions that could impair swimming ability.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to testing and handled regularly to minimize stress.[9]

2. Apparatus:

  • A transparent glass or Plexiglas cylinder.

    • For mice: Typically 20 cm in diameter and 30 cm in height.[10]

    • For rats: Typically 20 cm in diameter and 40-50 cm in height.

  • The cylinder should be filled with water to a depth that prevents the animal from touching the bottom with its paws or tail (approximately 15-20 cm).[10][11]

  • The water temperature should be maintained between 23-25°C.[10]

3. Drug Preparation and Administration:

  • Vehicle: this compound should be dissolved in an appropriate vehicle (e.g., saline, distilled water, or a small percentage of DMSO in saline). The vehicle alone will be administered to the control group.

  • Dosage: A range of doses should be selected based on prior pharmacokinetic and toxicological studies. A dose-response curve is recommended to determine the optimal effective dose.

  • Route of Administration: The route of administration (e.g., intraperitoneal injection, oral gavage) should be consistent across all experimental groups.

  • Timing: The drug should be administered at a time point prior to the test that allows for peak brain exposure. This is typically 30-60 minutes before the test session for many compounds.

4. Forced Swim Test Procedure:

The FST is typically conducted in two sessions: a pre-test session and a test session, separated by 24 hours.[2][4]

  • Day 1: Pre-test Session (15 minutes)

    • Individually place each animal into the cylinder of water for a 15-minute period.[2][4]

    • This session serves to habituate the animals to the testing environment and induce a stable baseline of immobility.

    • After 15 minutes, remove the animal from the water, gently dry it with a towel, and return it to its home cage.[9]

  • Day 2: Test Session (5-6 minutes)

    • Administer this compound or the vehicle to the animals according to the predetermined dosage and timing.

    • 24 hours after the pre-test session, place each animal back into the swim cylinder for a 5 or 6-minute test session.[1][2]

    • Record the entire session using a video camera for later analysis.

    • The primary behavioral parameter to be measured is the duration of immobility during the last 4 minutes of the test.[11]

      • Immobility: The animal is considered immobile when it remains floating passively, making only small movements necessary to keep its head above water.[4]

      • Active Behaviors: Swimming (active movements throughout the cylinder) and climbing (vigorous attempts to climb the walls of the cylinder) can also be scored separately, as different classes of antidepressants can selectively affect these behaviors.[2]

    • After the test, remove the animal, dry it, and return it to its home cage.

5. Data Analysis:

  • The duration of immobility (and swimming/climbing) is scored from the video recordings by a trained observer who is blind to the experimental conditions.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the mean immobility times between the this compound treated groups and the vehicle control group.

  • A significant decrease in immobility time in the this compound treated groups compared to the control group is indicative of an antidepressant-like effect.

Data Presentation

The quantitative data from the FST should be summarized in a clear and structured table for easy comparison between treatment groups.

Treatment GroupDose (mg/kg)nImmobility Time (seconds) (Mean ± SEM)Swimming Time (seconds) (Mean ± SEM)Climbing Time (seconds) (Mean ± SEM)
Vehicle Control-10150.5 ± 10.280.3 ± 8.59.2 ± 2.1
This compound510110.8 ± 9.8115.1 ± 10.114.1 ± 3.0
This compound101085.2 ± 7.5 138.6 ± 12.316.2 ± 3.5*
This compound201070.1 ± 6.9 150.7 ± 11.819.2 ± 4.1**

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. (Note: This is example data and does not reflect actual experimental results).

Visualizations

Experimental Workflow Diagram:

FST_Workflow cluster_prep Preparation cluster_day1 Day 1 cluster_day2 Day 2 cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Handling Drug_Prep This compound & Vehicle Preparation Animal_Acclimation->Drug_Prep Pre_Test 15-min Pre-Test Swim Drug_Prep->Pre_Test Dry_Return1 Dry & Return to Home Cage Pre_Test->Dry_Return1 Drug_Admin Administer this compound or Vehicle Test_Session 5-min Test Session Drug_Admin->Test_Session Record Video Record Session Test_Session->Record Dry_Return2 Dry & Return to Home Cage Record->Dry_Return2 Behavioral_Scoring Score Immobility, Swimming, Climbing Stats Statistical Analysis Behavioral_Scoring->Stats

Caption: Experimental workflow for the Forced Swim Test with this compound.

Signaling Pathway Diagram:

NS2359_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NS2359 This compound SERT SERT NS2359->SERT inhibits NET NET NS2359->NET inhibits DAT DAT NS2359->DAT inhibits Serotonin Serotonin SERT->Serotonin reuptake Norepinephrine Norepinephrine NET->Norepinephrine reuptake Dopamine Dopamine DAT->Dopamine reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Dopamine->Postsynaptic_Receptors Neuronal_Response Altered Neuronal Signaling (Antidepressant Effect) Postsynaptic_Receptors->Neuronal_Response

Caption: Mechanism of action of this compound as a triple monoamine reuptake inhibitor.

References

Application Notes and Protocols for the Tail Suspension Test with NS-2359

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tail suspension test (TST) is a widely utilized behavioral assay in preclinical research to screen for potential antidepressant-like activity of novel compounds. The test is based on the principle that when mice are subjected to the inescapable stress of being suspended by their tails, they will alternate between periods of struggling and immobility. A state of despair or behavioral depression is inferred from the duration of immobility, and a reduction in this duration is indicative of an antidepressant effect.[1]

Mechanism of Action: Triple Reuptake Inhibition

NS-2359 and other triple reuptake inhibitors exert their effects by binding to and inhibiting the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). This blockade prevents the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine leads to enhanced neurotransmission in brain circuits implicated in mood regulation.

Triple_Reuptake_Inhibitor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Synaptic Vesicle (5-HT, NE, DA) 5HT 5-HT Presynaptic_Vesicle->5HT Release NE NE Presynaptic_Vesicle->NE Release DA DA Presynaptic_Vesicle->DA Release SERT SERT NET NET DAT DAT 5HT->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors (Serotonergic, Noradrenergic, Dopaminergic) 5HT->Postsynaptic_Receptors NE->NET Reuptake NE->Postsynaptic_Receptors DA->DAT Reuptake DA->Postsynaptic_Receptors Neuronal_Response Altered Neuronal Firing & Antidepressant Effect Postsynaptic_Receptors->Neuronal_Response Signal Transduction This compound This compound (Triple Reuptake Inhibitor) This compound->SERT This compound->NET This compound->DAT

Figure 1: Mechanism of action of a triple reuptake inhibitor like this compound.

Experimental Protocol: Tail Suspension Test

This protocol is a standard representation for conducting the tail suspension test in mice to evaluate the antidepressant-like effects of a test compound.

1. Animals

  • Species: Male mice (e.g., C57BL/6J or Swiss Webster) are commonly used. Strain differences in baseline immobility and drug response should be considered.[6]

  • Age/Weight: 8-12 weeks old, weighing 20-30 grams.

  • Housing: Group-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the vivarium for at least one week before the experiment and to the testing room for at least 60 minutes prior to the test.

2. Materials

  • Tail suspension apparatus (commercially available or custom-made) consisting of individual compartments to prevent mice from seeing each other.

  • Adhesive tape (e.g., medical grade) of sufficient strength to support the mouse's weight.

  • Video camera for recording the test sessions.

  • Automated scoring software or two independent, trained observers with stopwatches.

  • White noise generator to mask extraneous sounds.[1]

3. Drug Preparation and Administration

  • Test Compound (this compound): Dissolve in an appropriate vehicle (e.g., saline, distilled water, or a small percentage of a non-toxic solvent).

  • Vehicle Control: The same vehicle used for the test compound.

  • Positive Control: A standard antidepressant, such as imipramine (B1671792) (e.g., 15-30 mg/kg) or fluoxetine (B1211875) (e.g., 10-20 mg/kg).

  • Dosing and Administration: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal - i.p., or oral gavage - p.o.) at a predetermined time before the test (typically 30-60 minutes for i.p. administration).

4. Experimental Procedure

Tail_Suspension_Test_Workflow Acclimation Animal Acclimation (≥ 60 min in testing room) Drug_Admin Drug Administration (this compound, Vehicle, Positive Control) Acclimation->Drug_Admin Pre_Test_Period Pre-Test Period (e.g., 30-60 min) Drug_Admin->Pre_Test_Period Suspension Suspend Mouse by Tail (Tape approx. 1 cm from tip) Pre_Test_Period->Suspension Recording Record Behavior for 6 minutes Suspension->Recording Data_Analysis Score Immobility Time (Automated or Manual) Recording->Data_Analysis Return_to_Cage Return Mouse to Home Cage Data_Analysis->Return_to_Cage

Figure 2: Experimental workflow for the tail suspension test.

  • Preparation: Turn on the white noise generator and the recording equipment.

  • Taping: Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.

  • Suspension: Gently suspend the mouse by the taped tail from the suspension bar inside the apparatus. The mouse's head should be approximately 20-25 cm from the floor.[1]

  • Recording: Start the video recording immediately and leave the room. The test duration is typically 6 minutes.[1]

  • Termination: After 6 minutes, gently remove the mouse from the apparatus, carefully remove the tape from its tail, and return it to its home cage.

  • Cleaning: Clean the apparatus between each mouse to eliminate olfactory cues.

5. Data Analysis

  • Scoring: The primary measure is the duration of immobility. Immobility is defined as the absence of any movement except for respiration. This can be scored for the entire 6-minute session or, more commonly, during the last 4 minutes.

  • Statistical Analysis: Compare the mean immobility time between the different treatment groups using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.

Data Presentation: Representative Findings for Triple Reuptake Inhibitors

As previously stated, specific data for this compound in the tail suspension test is not publicly available. The following tables summarize representative data for other triple reuptake inhibitors, demonstrating the expected dose-dependent decrease in immobility time.

Table 1: Effect of Representative Triple Reuptake Inhibitors on Immobility Time in the Tail Suspension Test

CompoundDose (mg/kg)Route of AdministrationImmobility Time (seconds) ± SEM% Decrease from Vehicle
Vehicle-i.p.150 ± 10-
DOV 216,30310p.o.105 ± 830%
DOV 216,30320p.o.82 ± 7**45%
D-16110i.p.98 ± 935%
D-16120i.p.75 ± 6 50%
Imipramine (Positive Control)20i.p.80 ± 847%

*p<0.05, **p<0.01 compared to vehicle. Data are hypothetical and based on findings for similar compounds.

Table 2: Summary of Preclinical Findings for Various Triple Reuptake Inhibitors in Behavioral Despair Models

CompoundTestSpeciesKey FindingReference
DOV 216,303Tail Suspension TestMouseReduced immobility[4]
D-161Tail Suspension TestMouseDose-dependent reduction in immobility[4]
D-142Tail Suspension TestMouseDose-dependent reduction in immobility[4]
PRC025Tail Suspension TestMouseReduced immobility, comparable to imipramine[2]
PRC050Tail Suspension TestMouseReduced immobility, comparable to imipramine[2]

Conclusion

The tail suspension test is a valuable and efficient tool for the initial screening of potential antidepressant compounds. Based on its mechanism as a triple reuptake inhibitor, it is anticipated that this compound would produce a dose-dependent decrease in immobility time in the TST, similar to other compounds in its class. The detailed protocol provided herein offers a standardized methodology for conducting this assay. Researchers utilizing this protocol should ensure proper animal handling, precise dosing, and unbiased data analysis to generate reliable and reproducible results in the evaluation of novel antidepressant candidates.

References

Application Notes and Protocols: Electrophysiological Effects of NS-2359 on Monoaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2359 is a triple reuptake inhibitor (TRI) that blocks the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).[1][2][3] While clinical trials for this compound in depression and ADHD were discontinued (B1498344) due to lack of efficacy and poor tolerability, the study of its electrophysiological effects on monoaminergic neurons remains crucial for understanding the functional consequences of triple reuptake inhibition.[2] This document provides a summary of the expected electrophysiological effects of this compound based on data from other well-characterized TRIs, along with detailed protocols for conducting similar electrophysiological experiments.

Mechanism of Action

This compound, as a TRI, increases the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft by blocking their respective transporters.[1] This enhanced neurotransmitter availability leads to the activation of somatodendritic and terminal autoreceptors on the respective monoaminergic neurons. The activation of these autoreceptors (5-HT₁A for serotonin neurons, α₂ for norepinephrine neurons, and D₂ for dopamine neurons) results in a negative feedback mechanism, causing a decrease in the firing rate of these neurons.[4][5]

Electrophysiological Effects of Triple Reuptake Inhibitors

Quantitative Data Summary

The following tables summarize the quantitative electrophysiological effects of various TRIs on monoaminergic neurons. This data can be used as a reference for designing and interpreting experiments with this compound.

Table 1: Effect of Triple Reuptake Inhibitors on the Firing Rate of Monoaminergic Neurons

CompoundNeuron TypeDose (mg/kg, i.v.)Maximal Inhibition of Firing Rate (% of baseline)Reference
SEP-225289 NE (LC)2~90%[4][6]
DA (VTA)2~40%[4][6]
5-HT (DR)2~50%[4][6]
DOV216303 NE (LC)4~80%[4][6]
DA (VTA)4~30%[4][6]
5-HT (DR)4~40%[4][6]
SMe1EC2M3 5-HT (DR)1.598 ± 2%[5]
NE (LC)2.0Not specified[5]
DA (VTA)2.063 ± 15%[5]

Table 2: Reversal of TRI-Induced Inhibition of Neuronal Firing by Selective Antagonists

TRINeuron TypeAntagonistEffectReference
SMe1EC2M3 5-HT (DR)WAY100135 (5-HT₁A antagonist)Reversed SMe1EC2M3-induced inhibition[5]
SMe1EC2M3 NE (LC)Yohimbine (B192690) (α₂ antagonist)Reversed SMe1EC2M3-induced inhibition[5]
SMe1EC2M3 DA (VTA)Haloperidol (B65202) (D₂ antagonist)Reversed SMe1EC2M3-induced inhibition[5]
SEP-225289 5-HT (DR)WAY100635 (5-HT₁A antagonist)Activated 5-HT neurons at doses that normally did not inhibit them[4][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of TRI Action on a Monoaminergic Neuron

Caption: Mechanism of action of a Triple Reuptake Inhibitor (TRI) on a monoaminergic neuron.

Experimental Workflow for In Vivo Electrophysiology

exp_workflow Animal_Prep Animal Preparation (e.g., Rat Anesthesia) Stereotaxic_Surgery Stereotaxic Surgery (Craniotomy) Animal_Prep->Stereotaxic_Surgery Electrode_Placement Recording Electrode Placement (Targeting LC, VTA, or DR) Stereotaxic_Surgery->Electrode_Placement Baseline_Recording Baseline Firing Rate Recording (Stable for >10 min) Electrode_Placement->Baseline_Recording Drug_Administration Drug Administration (this compound or vehicle, i.v.) Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Drug Firing Rate Recording Drug_Administration->Post_Drug_Recording Data_Analysis Data Analysis (Spike sorting, Firing rate calculation) Post_Drug_Recording->Data_Analysis

Caption: Workflow for in vivo extracellular recording of monoaminergic neurons.

Experimental Protocols

In Vivo Extracellular Single-Unit Recordings in Anesthetized Rats

This protocol is adapted from established methods for in vivo electrophysiological recording of monoaminergic neurons.[7][8]

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300 g) are anesthetized with urethane (B1682113) (1.25 g/kg, i.p.).
  • The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C with a heating pad.
  • A catheter is inserted into a lateral tail vein for intravenous drug administration.

2. Surgical Procedure:

  • A burr hole is drilled in the skull overlying the target brain region (LC, VTA, or DR) according to stereotaxic coordinates.
  • The dura mater is carefully removed to allow for electrode insertion.

3. Recording:

  • Single-barreled glass microelectrodes (1-3 MΩ impedance) filled with 2 M NaCl are used for recording.
  • The electrode is lowered into the target nucleus to record the spontaneous activity of single neurons.
  • Monoaminergic neurons are identified based on their characteristic firing patterns and action potential waveforms.[5]
  • NE neurons (LC): Regular, slow firing rate (0.5-5 Hz) with a positive-negative waveform.
  • DA neurons (VTA): Irregular, bursting firing pattern with a broad, triphasic action potential.
  • 5-HT neurons (DR): Slow, regular firing rate (0.5-2.5 Hz) with a long duration, positive action potential.[5]

4. Drug Administration:

  • Once a stable baseline firing rate is recorded for at least 10 minutes, this compound or vehicle is administered intravenously in escalating doses.
  • The firing rate is continuously monitored, and the effect of each dose is recorded for a set period before the next dose is administered.

5. Antagonist Studies (Optional):

  • To confirm the role of specific autoreceptors, a selective antagonist (e.g., WAY100635 for 5-HT₁A, yohimbine for α₂, haloperidol for D₂) can be administered after the maximal inhibitory effect of this compound is observed.[5]

6. Data Analysis:

  • Action potentials are amplified, filtered, and displayed on an oscilloscope.
  • Spike sorting software is used to isolate single units.
  • The firing rate (spikes/second) is calculated in bins (e.g., 10 seconds) and expressed as a percentage of the baseline firing rate.
  • Dose-response curves are generated to determine the potency of this compound in inhibiting neuronal firing.

Logical Relationship of TRI Effects on Monoaminergic Systems

TRI_interactions TRI Triple Reuptake Inhibitor (this compound) SERT_block SERT Blockade TRI->SERT_block NET_block NET Blockade TRI->NET_block DAT_block DAT Blockade TRI->DAT_block Inc_5HT Increased Extracellular 5-HT SERT_block->Inc_5HT Inc_NE Increased Extracellular NE NET_block->Inc_NE Inc_DA Increased Extracellular DA DAT_block->Inc_DA DR_inhibition Dorsal Raphe (5-HT) Firing Inhibition Inc_5HT->DR_inhibition 5-HT1A Autoreceptor Activation LC_inhibition Locus Coeruleus (NE) Firing Inhibition Inc_5HT->LC_inhibition Modulates VTA_inhibition Ventral Tegmental Area (DA) Firing Inhibition Inc_5HT->VTA_inhibition Modulates Inc_NE->LC_inhibition α2 Autoreceptor Activation Inc_NE->VTA_inhibition Modulates Inc_DA->VTA_inhibition D2 Autoreceptor Activation

Caption: Interacting effects of a TRI on the firing rates of monoaminergic neuron populations.

Conclusion

The electrophysiological profile of this compound is predicted to be characterized by a dose-dependent inhibition of the firing rates of norepinephrine, dopamine, and serotonin neurons, mediated by the activation of their respective autoreceptors. The quantitative data and protocols provided in these application notes serve as a comprehensive resource for researchers investigating the neuronal effects of this compound and other triple reuptake inhibitors. Understanding these fundamental electrophysiological actions is essential for the continued development of novel antidepressants and other therapeutics targeting the monoaminergic systems.

References

Application Notes and Protocols for Intravenous Administration of NS-2359 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

Introduction

NS-2359, also known as GSK-372475, is a triple reuptake inhibitor (TRI) that blocks the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) by inhibiting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] Developed initially for Attention-Deficit/Hyperactivity Disorder (ADHD) and later for Major Depressive Disorder (MDD), its clinical development was halted during Phase II trials due to insufficient efficacy and poor tolerability.[3] Despite this, this compound remains a valuable tool for preclinical research aimed at understanding the roles of monoamine systems in various physiological and pathological processes.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

The following table presents hypothetical pharmacokinetic parameters for this compound in rats after a single intravenous bolus dose. These values are illustrative and based on typical data for small molecule drugs in rats. Actual experimental values may vary.

ParameterSymbolValueUnitDescription
Elimination Half-Life2 - 4hoursTime required for the plasma concentration to decrease by half.
Volume of DistributionVd3 - 5L/kgApparent volume into which the drug distributes to achieve the observed plasma concentration.
ClearanceCL1.0 - 1.5L/h/kgVolume of plasma cleared of the drug per unit time.
Area Under the CurveAUC (0-inf)Varies with doseng*h/mLTotal drug exposure over time.
Table 2: Recommended Dosing for Intravenous Administration in Rats

The appropriate dose for intravenous administration will depend on the specific research question. The following are suggested dose ranges for exploratory studies.

Study TypeSuggested IV Dose Range (mg/kg)Rationale
Pharmacokinetic Profiling0.5 - 2.5To determine the drug's distribution, metabolism, and excretion profile.
Pharmacodynamic (e.g., receptor occupancy, neurotransmitter levels)1 - 10To investigate the biological effects of the drug on its targets.
Behavioral Studies1 - 10To assess the effects of the drug on animal behavior.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

Materials:

  • This compound powder

  • Sterile saline (0.9% sodium chloride)

  • A suitable solubilizing agent (e.g., DMSO, PEG400, Tween 80), if necessary

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration: Based on the desired dose and an injection volume of 1-2 mL/kg for rats, calculate the required concentration of the dosing solution.

  • Solubilization:

    • If this compound is soluble in sterile saline, weigh the required amount of powder and dissolve it directly in the saline.

    • If this compound has poor aqueous solubility, first dissolve it in a minimal amount of a suitable organic solvent like DMSO. Then, slowly add sterile saline while vortexing to prevent precipitation. A common vehicle composition is a mixture of DMSO, PEG400, and saline. The final concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO) to avoid vehicle-related toxicity.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile container to remove any potential microbial contamination.

  • Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, protect it from light and store at 2-8°C.

Protocol 2: Intravenous Administration to Rats

Animal Model:

  • Male Wistar or Sprague-Dawley rats (250-350 g) are commonly used.

  • Animals should be acclimatized to the housing conditions for at least one week before the experiment.

  • For studies requiring conscious, freely moving animals, surgical implantation of a catheter into the jugular or femoral vein is necessary. For acute terminal studies, direct tail vein injection can be performed.

Procedure for Tail Vein Injection (for acute studies):

  • Animal Restraint: Place the rat in a suitable restraint device to immobilize the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle attached to the syringe containing the this compound solution, insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the solution. Successful injection is indicated by the absence of resistance and no bleb formation under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Protocol 3: Pharmacokinetic Blood Sampling

Procedure:

  • Following intravenous administration of this compound, collect blood samples at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Blood can be collected via a surgically implanted catheter or from a peripheral site like the saphenous vein.

  • Collect approximately 100-200 µL of blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Synaptic Cleft Increased Monoamines Vesicle->Synapse Release SERT SERT NET NET DAT DAT Receptors Postsynaptic Receptors Signal Signal Transduction Receptors->Signal Activation NS2359 This compound NS2359->SERT Inhibition NS2359->NET Inhibition NS2359->DAT Inhibition Synapse->SERT Reuptake Synapse->NET Reuptake Synapse->DAT Reuptake Synapse->Receptors Binding

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis A This compound Formulation B Dose Calculation A->B C Sterile Filtration B->C D Animal Restraint C->D E IV Injection (Tail Vein) D->E F Blood Sampling (Time Points) E->F G Plasma Separation F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I

Caption: Experimental workflow for intravenous pharmacokinetic study of this compound in rats.

References

Application Notes and Protocols for Behavioral Pharmacology Assays of NS-2359

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2359 is a potent triple monoamine reuptake inhibitor, targeting the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][2] Initially investigated for Attention-Deficit/Hyperactivity Disorder (ADHD), clinical studies have indicated pro-cognitive effects, particularly in improving attention, episodic memory, and working memory in the inattentive subtype of ADHD.[2] These application notes provide detailed protocols for a panel of behavioral pharmacology assays relevant to the preclinical characterization of this compound, focusing on its monoamine reuptake inhibitory mechanism and its potential cognitive-enhancing effects.

Due to the limited availability of specific preclinical data for this compound in the public domain, some of the presented quantitative data and specific protocol parameters are based on the expected pharmacological profile of a triple reuptake inhibitor and data from the closely related compound, tesofensine (NS-2330). This approach provides a representative framework for the preclinical evaluation of this compound.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound exerts its pharmacological effects by binding to and blocking the dopamine, norepinephrine, and serotonin transporters. This inhibition of reuptake leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

Triple_Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic DAT DAT DA_vesicle Dopamine Vesicles DAT->DA_vesicle Reuptake NET NET NE_vesicle Norepinephrine Vesicles NET->NE_vesicle Reuptake SERT SERT SE_vesicle Serotonin Vesicles SERT->SE_vesicle Reuptake DA_vesicle->DAT NE_vesicle->NET SE_vesicle->SERT synapse DA_receptor Dopamine Receptors synapse->DA_receptor DA NE_receptor Norepinephrine Receptors synapse->NE_receptor NE SE_receptor Serotonin Receptors synapse->SE_receptor 5-HT postsynaptic NS2359 This compound NS2359->DAT Inhibits NS2359->NET Inhibits NS2359->SERT Inhibits

Figure 1: Mechanism of action of this compound.

Data Presentation: In Vitro Binding Affinities

The primary pharmacological action of this compound is its high-affinity binding to the three major monoamine transporters. The binding affinities (Ki) are crucial for understanding its potency and selectivity.

TransporterRadioligandThis compound Ki (nM) (Representative)
Dopamine (DAT)[³H]WIN 35,4285.0
Norepinephrine (NET)[³H]Nisoxetine2.5
Serotonin (SERT)[³H]Citalopram10.0
Table 1: Representative in vitro binding affinities of this compound for human monoamine transporters. Data is illustrative of a potent triple reuptake inhibitor.

Experimental Protocols: Behavioral Pharmacology Assays

Spontaneous Locomotor Activity

Objective: To assess the effects of this compound on general activity and to identify potential stimulant or sedative properties.

Methodology:

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Apparatus: Open field arenas (40 x 40 x 40 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical activity.

  • Procedure:

    • Acclimate rats to the testing room for at least 60 minutes before the session.

    • Administer this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneally) or vehicle.

    • Immediately place the rat in the center of the open field arena.

    • Record locomotor activity for a 60-minute session.

  • Data Analysis: Total distance traveled, number of vertical rears, and time spent in the center versus the periphery of the arena are analyzed using ANOVA.

Expected Outcome: As a triple reuptake inhibitor, this compound is expected to produce a dose-dependent increase in locomotor activity. At higher doses, stereotyped behaviors may emerge.

TreatmentDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle-1500 ± 150
This compound0.32500 ± 200
This compound1.04500 ± 350
This compound3.06000 ± 500
Table 2: Representative dose-response effects of this compound on locomotor activity in rats.
Conditioned Avoidance Response (CAR)

Objective: To evaluate the potential antipsychotic or cognitive-impairing effects of this compound. This assay is sensitive to drugs that interfere with learning and memory or possess dopamine-blocking properties.

Methodology:

  • Subjects: Male Wistar rats (200-250g).

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, a light (conditioned stimulus, CS), and a tone.

  • Procedure:

    • Acquisition Training: Each trial consists of a 10-second presentation of the light/tone CS, followed by a 10-second presentation of the CS paired with a mild footshock (0.5 mA). An avoidance response is recorded if the rat crosses to the other side of the shuttle box during the initial 10-second CS presentation. An escape response is recorded if the rat crosses during the shock presentation.

    • Rats are trained for 50 trials per day until a stable baseline of at least 80% avoidance is achieved.

    • Drug Testing: Once the baseline is stable, rats are administered this compound (e.g., 1.0, 3.0, 10.0 mg/kg, i.p.) or vehicle 30 minutes before the test session.

  • Data Analysis: The number of avoidance, escape, and non-escape responses are recorded. The ED50 for disrupting avoidance behavior is calculated.

Expected Outcome: As a compound without significant dopamine D2 receptor blockade, this compound is not expected to disrupt conditioned avoidance responding at doses that do not produce motor impairment.

Drug Discrimination

Objective: To assess the subjective internal state produced by this compound and to determine if it shares discriminative stimulus properties with known drugs of abuse, such as cocaine.

Methodology:

  • Subjects: Male Sprague-Dawley rats trained to discriminate cocaine (10 mg/kg, i.p.) from saline in a two-lever operant chamber.

  • Apparatus: Standard two-lever operant conditioning chambers. Food pellets are delivered as reinforcement.

  • Procedure:

    • Training: Rats are trained to press one lever after an injection of cocaine and the other lever after an injection of saline to receive a food reward.

    • Substitution Test: Once reliable discrimination is established (≥80% correct lever presses), substitution tests with this compound are conducted. Rats receive various doses of this compound (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg, i.p.) and the percentage of responses on the cocaine-appropriate lever is recorded.

  • Data Analysis: A dose-response curve is generated, and the ED50 for substitution for the cocaine cue is determined.

Expected Outcome: Given its action as a dopamine reuptake inhibitor, this compound is expected to fully substitute for the discriminative stimulus effects of cocaine.

TreatmentDose (mg/kg, i.p.)% Cocaine-Appropriate Responding (Mean ± SEM)
Saline-10 ± 5
Cocaine10.095 ± 3
This compound1.040 ± 10
This compound3.075 ± 8
This compound10.092 ± 5
Table 3: Representative data for this compound substitution in cocaine-trained rats.
Novel Object Recognition (NOR) Test

Objective: To evaluate the effects of this compound on learning and memory, domains in which it has shown promise in clinical trials.[2]

Methodology:

  • Subjects: Male C57BL/6J mice (8-10 weeks old).

  • Apparatus: An open field arena (40 x 40 x 40 cm). A variety of small, distinct objects are used.

  • Procedure:

    • Habituation: On day 1, mice are allowed to freely explore the empty arena for 10 minutes.

    • Training (T1): On day 2, two identical objects are placed in the arena, and each mouse is allowed to explore for 10 minutes. This compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle is administered 30 minutes before this session.

    • Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena for a 5-minute test session.

  • Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A discrimination index (DI) is calculated: (Time with novel - Time with familiar) / (Total exploration time). A higher DI indicates better recognition memory.

Expected Outcome: Based on clinical findings, this compound is expected to enhance performance in the NOR test, as indicated by a significant increase in the discrimination index compared to vehicle-treated animals.

Novel_Object_Recognition_Workflow Day1 Day 1: Habituation (10 min exploration in empty arena) Day2 Day 2: Training (T1) (10 min exploration with two identical objects) Drug/Vehicle Administration 30 min prior Day1->Day2 24h Day3 Day 3: Testing (T2) (5 min exploration with one familiar and one novel object) Day2->Day3 24h Retention Interval Analysis Data Analysis (Calculate Discrimination Index) Day3->Analysis

Figure 2: Experimental workflow for the Novel Object Recognition test.

Neurochemical Assay: In Vivo Microdialysis

Objective: To directly measure the effects of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions.

Methodology:

  • Subjects: Male Sprague-Dawley rats (275-325g).

  • Surgical Procedure: Rats are anesthetized and stereotaxically implanted with guide cannulae targeting brain regions of interest, such as the prefrontal cortex and striatum.

  • Microdialysis:

    • Following recovery from surgery, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • After establishing a stable baseline, this compound (e.g., 1.0, 3.0 mg/kg, i.p.) or vehicle is administered.

    • Sample collection continues for several hours post-injection.

  • Neurochemical Analysis: The concentrations of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Expected Outcome: Systemic administration of this compound is expected to cause a significant, dose-dependent increase in the extracellular concentrations of all three monoamines in the targeted brain regions.

Brain RegionNeurotransmitter% Baseline Increase (Mean ± SEM) - 3.0 mg/kg this compound
Prefrontal CortexDopamine300 ± 40
Norepinephrine450 ± 50
Serotonin250 ± 30
StriatumDopamine500 ± 60
Norepinephrine200 ± 25
Serotonin150 ± 20
Table 4: Representative effects of this compound on extracellular monoamine levels in the rat brain as measured by in vivo microdialysis.

digraph "In_Vivo_Microdialysis_Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Surgery [label="Stereotaxic Surgery\n(Implant guide cannula)"]; Recovery [label="Recovery Period\n(Several days)"]; Probe [label="Microdialysis Probe Insertion"]; Baseline [label="Baseline Sample Collection\n(Stable neurotransmitter levels)"]; Drug_Admin [label="this compound/Vehicle Administration"]; Post_Drug [label="Post-Drug Sample Collection"]; HPLC [label="HPLC-ED Analysis\n(Quantify neurotransmitters)"];

Surgery -> Recovery; Recovery -> Probe; Probe -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Post_Drug; Post_Drug -> HPLC; }

Figure 3: Experimental workflow for in vivo microdialysis.

Positron Emission Tomography (PET) Imaging

Objective: To non-invasively determine the in vivo occupancy of monoamine transporters by this compound in the living brain.

Methodology:

  • Subjects: Non-human primates or human volunteers.

  • Radiotracers: Specific radiolabeled ligands for DAT (e.g., [¹¹C]PE2I), NET (e.g., [¹⁸F]FMeNER-D2), and SERT (e.g., [¹¹C]DASB) are used.

  • Procedure:

    • A baseline PET scan is performed to measure the baseline binding potential (BP_ND) of the radiotracer to its target transporter.

    • Subjects are then treated with this compound at various doses.

    • A second PET scan is conducted at steady-state drug levels to measure the BP_ND in the presence of this compound.

  • Data Analysis: Transporter occupancy is calculated as the percentage reduction in BP_ND from baseline: Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100.

Expected Outcome: this compound is expected to produce a dose-dependent occupancy of all three monoamine transporters. The relationship between dose, plasma concentration, and transporter occupancy can be established to inform clinical dose selection. A therapeutic dose would be expected to achieve a significant level of transporter occupancy (e.g., >50%).

Conclusion

The behavioral and neurochemical assays described in these application notes provide a comprehensive framework for the preclinical characterization of this compound. By combining in vitro binding data with in vivo behavioral, neurochemical, and imaging studies, researchers can gain a thorough understanding of the pharmacological profile of this triple reuptake inhibitor and its potential as a cognitive-enhancing agent. The provided protocols and representative data serve as a guide for designing and interpreting studies aimed at further elucidating the therapeutic potential of this compound.

References

Measuring Brain Concentration of NS-2359: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for measuring the brain concentration of NS-2359, a triple monoamine reuptake inhibitor. The protocols detailed below are designed to guide researchers in accurately quantifying this compound in preclinical and clinical studies, facilitating a deeper understanding of its pharmacokinetic and pharmacodynamic profile within the central nervous system (CNS).

Introduction to this compound

This compound is a triple reuptake inhibitor (TRI), meaning it simultaneously blocks the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1] This mechanism of action leads to increased extracellular concentrations of these key neurotransmitters—serotonin, norepinephrine, and dopamine—in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1] Developed for potential therapeutic applications in disorders such as ADHD, the development of this compound was halted after Phase II clinical trials.[2] Understanding the concentration of this compound at its site of action in the brain is crucial for correlating its pharmacological effects with its therapeutic potential and side-effect profile.[3]

Signaling Pathway of Triple Monoamine Reuptake Inhibition

The therapeutic and adverse effects of this compound are mediated through its interaction with monoamine transporters. By inhibiting SERT, NET, and DAT, this compound increases the availability of serotonin, norepinephrine, and dopamine in the synapse, leading to the activation of their respective postsynaptic receptors and downstream signaling cascades.

Triple_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron SERT SERT MAO MAO SERT->MAO Degradation NET NET NET->MAO Degradation DAT DAT DAT->MAO Degradation VMAT2 VMAT2 Serotonin 5-HT VMAT2->Serotonin Norepinephrine NE VMAT2->Norepinephrine Dopamine DA VMAT2->Dopamine Synaptic Cleft Synaptic Cleft Serotonin->SERT Reuptake Serotonin_R 5-HT Receptors Serotonin->Serotonin_R Norepinephrine->NET Reuptake Norepinephrine_R NE Receptors Norepinephrine->Norepinephrine_R Dopamine->DAT Reuptake Dopamine_R DA Receptors Dopamine->Dopamine_R Postsynaptic Neuron Postsynaptic Neuron Signaling Downstream Signaling Serotonin_R->Signaling Norepinephrine_R->Signaling Dopamine_R->Signaling NS2359 This compound NS2359->SERT NS2359->NET NS2359->DAT

Mechanism of action of this compound as a triple monoamine reuptake inhibitor.

Methodologies for Measuring Brain Concentration

Several advanced analytical techniques can be employed to measure the concentration of this compound in the brain. The choice of method depends on the specific research question, the desired spatial and temporal resolution, and whether the measurements are to be conducted in vivo or ex vivo.

Key Techniques:

  • In Vivo Microdialysis: This is a powerful technique for sampling the extracellular fluid (ECF) from specific brain regions in awake and freely moving animals. It allows for the direct measurement of unbound, pharmacologically active drug concentrations at the target site.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological matrices, including brain tissue homogenates and microdialysates. It offers high sensitivity, selectivity, and accuracy.

  • Positron Emission Tomography (PET): PET is a non-invasive imaging technique that can be used to visualize and quantify the distribution of a radiolabeled drug in the brain in vivo. It can also be used to measure the occupancy of this compound at its target transporters.

Data Presentation

Table 1: In Vitro Transporter Inhibition Profile of a Triple Reuptake Inhibitor (DOV 102,677)

TransporterIC₅₀ (nM)Kᵢ (nM)
Dopamine (DAT)129222
Norepinephrine (NET)1031030
Serotonin (SERT)133740
Data from a study on the pharmacological profile of DOV 102,677.

Table 2: In Vivo Effect of a Triple Reuptake Inhibitor (DOV 102,677) on Extracellular Monoamine Levels in the Rat Prefrontal Cortex

MonoamineDose (20 mg/kg IP) - % Baseline (Mean)Time to Max Effect (min)
Dopamine320%100
Serotonin280%100
Norepinephrine348%240
Data from an in vivo microdialysis study of DOV 102,677.

Experimental Protocols

The following are detailed protocols for the two primary methods used to quantify this compound brain concentration: in vivo microdialysis followed by LC-MS/MS analysis.

Protocol 1: In Vivo Microdialysis for Sampling of this compound in the Brain ECF

This protocol describes the surgical implantation of a microdialysis probe and the subsequent collection of dialysate from a specific brain region (e.g., prefrontal cortex or striatum) of a rat.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes (e.g., CMA 12) with appropriate membrane cutoff

  • Guide cannula

  • Dental cement and anchor screws

  • Surgical instruments

  • Microinfusion pump (e.g., CMA 402)

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • Eppendorf tubes

Procedure:

  • Animal Surgery and Probe Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull at the coordinates corresponding to the target brain region.

    • Implant the guide cannula and secure it to the skull with dental cement and anchor screws.

    • Allow the animal to recover for at least 48 hours post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe inlet to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Connect the probe outlet to the fraction collector.

    • Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Collect dialysate fractions at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4 hours).

    • Store the collected samples at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound in Brain Dialysate

This protocol outlines the analytical procedure for quantifying this compound in the collected microdialysate samples.

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column

  • Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)

  • This compound analytical standard

  • Internal standard (e.g., a deuterated analog of this compound)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw the dialysate samples on ice.

    • Add a known concentration of the internal standard to each sample.

    • If necessary, perform a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Develop an LC method to achieve chromatographic separation of this compound from other components in the dialysate.

    • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the sensitive and selective detection of this compound and the internal standard using Multiple Reaction Monitoring (MRM).

    • Inject the prepared samples and a series of calibration standards onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard in the chromatograms.

    • Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the dialysate samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for measuring the brain concentration of this compound using in vivo microdialysis and LC-MS/MS.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis A Animal Surgery & Probe Implantation B Animal Recovery A->B C Microdialysis Experiment Setup B->C D This compound Administration C->D E Dialysate Collection D->E F Sample Preparation E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H I Results Interpretation H->I

References

Application Notes and Protocols for the Preclinical Evaluation of NS-2359, a Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2359 (also known as GSK-372475) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), belonging to the class of triple reuptake inhibitors (TRIs).[1] TRIs are designed to enhance the synaptic concentrations of these three key neurotransmitters implicated in mood regulation, with the therapeutic goal of achieving a broader and more robust antidepressant effect. This compound was investigated for the treatment of major depressive disorder and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] However, its clinical development was discontinued (B1498344) following Phase II trials due to insufficient efficacy and poor tolerability.[1] Despite its discontinuation, the preclinical evaluation of compounds like this compound provides a valuable framework for the characterization of future TRIs.

These application notes provide a detailed overview of the methodologies and protocols for the preclinical assessment of this compound's dose-response profile, drawing from established techniques for evaluating monoamine reuptake inhibitors.

Mechanism of Action: Triple Reuptake Inhibition

This compound exerts its pharmacological effects by binding to and blocking the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT).[1] This inhibition of reuptake leads to an accumulation of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft, thereby enhancing neurotransmission. The simultaneous modulation of these three monoamine systems is hypothesized to produce a more comprehensive antidepressant effect.

Triple Reuptake Inhibitor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5-HT_vesicle 5-HT Vesicle 5-HT 5-HT_vesicle->5-HT Release NE_vesicle NE Vesicle NE NE_vesicle->NE Release DA_vesicle DA Vesicle DA DA_vesicle->DA Release SERT SERT NET NET DAT DAT 5-HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binding NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binding DA->DAT Reuptake DA_Receptor DA Receptor DA->DA_Receptor Binding Signal_Transduction Signal Transduction Cascade 5-HT_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction DA_Receptor->Signal_Transduction Cellular_Response Altered Neuronal Activity Signal_Transduction->Cellular_Response Leads to This compound This compound This compound->SERT Inhibition This compound->NET Inhibition This compound->DAT Inhibition

Caption: Proposed signaling pathway of this compound as a triple reuptake inhibitor.

Data Presentation

The following tables provide a template for summarizing the quantitative data from preclinical studies of this compound or similar TRIs.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki) of this compound

TransporterRadioligandThis compound Ki (nM)Reference Compound Ki (nM)
Serotonin (SERT)[³H]CitalopramData to be determinedFluoxetine: Value
Norepinephrine (NET)[³H]NisoxetineData to be determinedDesipramine: Value
Dopamine (DAT)[³H]WIN 35,428Data to be determinedGBR 12909: Value

Table 2: Dose-Response Effect of this compound on Extracellular Neurotransmitter Levels in the Prefrontal Cortex (In Vivo Microdialysis)

Dose (mg/kg)% Increase in 5-HT (Mean ± SEM)% Increase in NE (Mean ± SEM)% Increase in DA (Mean ± SEM)
VehicleBaselineBaselineBaseline
1Data to be determinedData to be determinedData to be determined
3Data to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determined
30Data to be determinedData to be determinedData to be determined

Table 3: Dose-Response Effect of this compound in the Rodent Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (seconds, Mean ± SEM)% Reduction in Immobility vs. Vehicle
Vehicle-Data to be determinedN/A
This compound1Data to be determinedData to be determined
This compound3Data to be determinedData to be determined
This compound10Data to be determinedData to be determined
This compound30Data to be determinedData to be determined
Positive Control (e.g., Imipramine)20Data to be determinedData to be determined

Experimental Protocols

Experimental Workflow for Preclinical Evaluation of a Triple Reuptake Inhibitor cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Binding_Assay Monoamine Transporter Binding Assays (Ki) PK_Studies Pharmacokinetic Studies (Dose Ranging) Binding_Assay->PK_Studies Uptake_Assay Synaptosomal Uptake Assays (IC50) Uptake_Assay->PK_Studies Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) PK_Studies->Microdialysis Behavioral_Studies Behavioral Models (e.g., Forced Swim Test) PK_Studies->Behavioral_Studies Dose_Response_Curve Generate Dose-Response Curves Microdialysis->Dose_Response_Curve Behavioral_Studies->Dose_Response_Curve Efficacy_Potency Determine Efficacy and Potency (ED50) Dose_Response_Curve->Efficacy_Potency Safety_Assessment Assess Off-Target Effects and Safety Efficacy_Potency->Safety_Assessment

Caption: General experimental workflow for the preclinical evaluation of a novel TRI.
Protocol 1: Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for SERT, NET, and DAT in rodent brain tissue.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT and NET)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • This compound at various concentrations

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation:

    • Dissect the desired brain regions on ice.

    • Homogenize the tissue in ice-cold homogenization buffer using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

    • Finally, resuspend the washed membrane pellet in the assay buffer to a final protein concentration of approximately 100-200 µg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • Assay buffer

      • A fixed concentration of the appropriate radioligand.

      • Either vehicle, a range of concentrations of this compound, or the non-specific binding inhibitor.

      • Add the membrane preparation to initiate the binding reaction.

    • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the dose-dependent effects of this compound on extracellular levels of 5-HT, NE, and DA in the prefrontal cortex of freely moving rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannulae

  • Surgical tools

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • This compound dissolved in a suitable vehicle

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeted to the medial prefrontal cortex.

    • Secure the cannula with dental cement and anchor screws.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 60-90 minutes.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for 5-HT, NE, and DA content using a validated HPLC-ECD method.

    • The HPLC system should be optimized for the separation and sensitive detection of these monoamines.

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in the dialysate samples.

    • Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.

    • Plot the time course of the effect of each dose of this compound on extracellular monoamine levels.

    • Determine the peak effect and the area under the curve (AUC) for each dose.

Protocol 3: Rodent Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of this compound in a rodent model of behavioral despair.

Materials:

  • Male mice (e.g., C57BL/6 or BALB/c) or rats

  • Glass cylinders (e.g., 25 cm high, 10 cm diameter for mice)

  • Water bath to maintain water temperature at 23-25°C

  • Video recording equipment and analysis software (optional)

  • This compound and a positive control (e.g., imipramine) dissolved in vehicle

Procedure:

  • Acclimation and Dosing:

    • Acclimate the animals to the testing room for at least 1 hour before the experiment.

    • Administer this compound, vehicle, or the positive control at various doses (e.g., 30-60 minutes before the test, depending on the route of administration and drug pharmacokinetics).

  • Forced Swim Test:

    • Fill the glass cylinders with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.

    • Gently place each animal into its respective cylinder.

    • Record the behavior of the animals for a 6-minute session.

    • Typically, the first 2 minutes are considered a habituation period and are not scored.

    • During the final 4 minutes, a trained observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Post-Test:

    • At the end of the session, remove the animals from the water, dry them with a towel, and return them to their home cages.

  • Data Analysis:

    • Calculate the mean duration of immobility for each treatment group.

    • Compare the immobility times of the this compound and positive control groups to the vehicle group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time is indicative of an antidepressant-like effect.

References

Long-Term Administration of NS-2359 in Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2359 (also known as GSK372475) is a triple reuptake inhibitor (TRI) that potently blocks the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). While the clinical development of this compound for depression and ADHD was discontinued (B1498344) due to a lack of efficacy in human trials, its unique pharmacological profile remains of interest for preclinical research into the roles of monoaminergic systems. These application notes provide a summary of the known long-term effects of this compound in animals and generalized protocols for conducting similar preclinical studies. It is important to note that detailed, publicly available data on long-term administration of this compound in animals is limited, and some of the following protocols are based on standard methodologies for evaluating other monoamine reuptake inhibitors.

Summary of Preclinical Findings

Preclinical studies with this compound have provided some insights into its long-term safety and behavioral effects.

Toxicological Profile

A summary of non-Good Laboratory Practice (GLP) toxicology findings indicates the following:

  • Embryofetal Development: No adverse effects on embryofetal development were observed in rats or rabbits.

  • Fertility: Female rat fertility was unaffected by this compound administration.

  • Maternal Toxicity: In pregnant rats, maternal toxicity was observed, manifesting as hyperactivity, increased body weight, and increased food consumption.

  • Genotoxicity: this compound was found to be not genotoxic.

Behavioral Effects

While specific long-term behavioral data is scarce, it is generally reported that triple reuptake inhibitors as a class exhibit antidepressant-like effects in animal models. Animal studies have demonstrated antidepressant-like effects for several of these compounds[1].

Quantitative Data Summary

Due to the limited availability of public data, a comprehensive quantitative summary of the long-term effects of this compound is not possible. The following table is a template that can be used to structure data from future preclinical studies.

Table 1: Template for Summarizing Long-Term Effects of this compound in Rodent Models

Parameter Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control (e.g., Imipramine)
Behavioral Assays
Forced Swim Test (Immobility time, s)
Tail Suspension Test (Immobility time, s)
Sucrose Preference Test (% preference)
Open Field Test (Distance traveled, cm)
Neurochemical Analysis
Striatal Dopamine Levels (ng/mg tissue)
Prefrontal Cortex Norepinephrine Levels (ng/mg tissue)
Hippocampal Serotonin Levels (ng/mg tissue)
Physiological Measures
Body Weight Change (%)
Food Intake ( g/day )
Heart Rate (bpm)

Experimental Protocols

The following are generalized protocols for assessing the long-term effects of a triple reuptake inhibitor like this compound in a rodent model.

Chronic Administration Protocol

Objective: To assess the long-term behavioral and neurochemical effects of this compound in rats.

Materials:

  • This compound (hydrochloride salt)

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Male Sprague-Dawley rats (250-300g)

  • Osmotic minipumps (e.g., Alzet) or standard injection supplies

  • Surgical tools for minipump implantation

  • Behavioral testing apparatus (Forced Swim Test cylinder, Tail Suspension Test box, etc.)

  • Analytical equipment for neurochemical analysis (HPLC-ECD)

Procedure:

  • Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

  • Group Assignment: Randomly assign animals to experimental groups (e.g., vehicle, low-dose this compound, high-dose this compound, positive control).

  • Drug Preparation: Prepare fresh solutions of this compound and the positive control in the chosen vehicle on each day of administration.

  • Administration:

    • Chronic Intermittent Injection: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection once daily for 21-28 days.

    • Continuous Infusion: For more stable plasma concentrations, surgically implant osmotic minipumps subcutaneously to deliver a continuous infusion of this compound or vehicle over 28 days.

  • Behavioral Testing: Conduct behavioral tests during the final week of drug administration.

  • Tissue Collection: At the end of the treatment period, euthanize animals and dissect brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus). Rapidly freeze tissues for neurochemical analysis.

  • Neurochemical Analysis: Quantify monoamine levels in brain tissue homogenates using HPLC with electrochemical detection.

Forced Swim Test (FST) Protocol

Objective: To assess antidepressant-like activity.

Procedure:

  • Pre-swim (Day 1): Place each rat in a cylinder of water (25°C, 30 cm deep) for 15 minutes.

  • Test (Day 2): 24 hours after the pre-swim, place the rat back in the water for 5 minutes. Record the total time the animal remains immobile.

  • Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathway

NS2359_Mechanism cluster_presynaptic Presynaptic Neuron NS2359 This compound DAT Dopamine Transporter (DAT) NS2359->DAT Blocks NET Norepinephrine Transporter (NET) NS2359->NET Blocks SERT Serotonin Transporter (SERT) NS2359->SERT Blocks Increased_DA Increased Dopamine Increased_NE Increased Norepinephrine Increased_5HT Increased Serotonin Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Serotonin Serotonin Serotonin->SERT Reuptake

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Experimental Workflow

LongTerm_Study_Workflow Acclimation Animal Acclimation (1 week) Grouping Randomized Group Assignment Acclimation->Grouping Chronic_Admin Chronic Administration (21-28 days) Grouping->Chronic_Admin Behavioral Behavioral Testing (Final Week) Chronic_Admin->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Analysis Neurochemical Analysis Euthanasia->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

References

Preparing NS-2359 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2359, also known as GSK-372475, is a triple monoamine reuptake inhibitor that simultaneously blocks the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[1][2] Initially developed for the treatment of depression and ADHD, its clinical development was discontinued (B1498344) due to a lack of efficacy and poor tolerability in Phase II trials.[1][2] Despite its discontinuation for clinical use, this compound may still be a valuable tool for preclinical research aimed at understanding the roles of monoamine transporters in various physiological and pathological processes. This document provides detailed application notes and generalized protocols for the preparation and in vivo administration of this compound in animal models, based on best practices for similar compounds, as specific published preclinical formulation data for this compound is scarce.

Compound Information

PropertyValueSource
IUPAC Name (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octanePubChem
Molecular Formula C₁₆H₂₁Cl₂NOPubChem
Molar Mass 314.2 g/mol PubChem
Mechanism of Action Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor[1][2]

Solubility and Formulation

Due to the lack of specific published formulation protocols for this compound in preclinical animal studies, a generalized approach for formulating a poorly water-soluble compound for in vivo use is recommended. The following table outlines potential vehicles and a suggested course of action for developing a suitable formulation.

Vehicle ComponentRoleRecommended Starting ConcentrationNotes
Dimethyl sulfoxide (B87167) (DMSO) Primary Solvent5-10% (v/v)Ensure the final concentration is well-tolerated by the animal model. High concentrations can be toxic.
PEG 300/400 Co-solvent30-40% (v/v)Helps to solubilize the compound and improve stability.
Tween® 80 / Kolliphor® EL Surfactant/Emulsifier1-5% (v/v)Improves the stability of the formulation and prevents precipitation.
Saline (0.9% NaCl) or Water Diluentq.s. to final volumeUse sterile, pyrogen-free solutions for injection.
Protocol for Formulation Development and Preparation

Objective: To prepare a clear, stable solution or a fine, homogenous suspension of this compound suitable for parenteral administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 300 or 400 (PEG 300/400), sterile

  • Tween® 80 or Kolliphor® EL, sterile

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Sterile vials and syringes

  • Vortex mixer and/or sonicator

Procedure:

  • Solubility Testing (Small Scale):

    • Begin by assessing the solubility of this compound in individual and combinations of the vehicles listed above.

    • A suggested starting point is to attempt to dissolve this compound in 100% DMSO to create a stock solution.

    • Subsequently, test the stability of this stock solution upon dilution with co-solvents and the final aqueous vehicle.

  • Preparation of a Vehicle Solution (Example):

    • To prepare a vehicle solution of 10% DMSO, 40% PEG 300, and 5% Tween® 80 in saline:

      • In a sterile vial, add 1 ml of DMSO.

      • Add 4 ml of PEG 300 and vortex thoroughly.

      • Add 0.5 ml of Tween® 80 and vortex until a homogenous mixture is formed.

      • Slowly add 4.5 ml of sterile saline while vortexing to bring the final volume to 10 ml.

  • Preparation of this compound Formulation (Example for a 1 mg/ml solution):

    • Weigh the required amount of this compound powder. For a 10 ml formulation at 1 mg/ml, 10 mg of this compound is needed.

    • In a sterile vial, dissolve the 10 mg of this compound in 1 ml of DMSO. Use a vortex mixer or sonicator to aid dissolution.

    • Once fully dissolved, add 4 ml of PEG 300 and vortex thoroughly.

    • Add 0.5 ml of Tween® 80 and vortex until the solution is clear and homogenous.

    • Slowly add sterile saline dropwise while continuously vortexing, to a final volume of 10 ml.

    • Visually inspect the final formulation for any precipitation. If precipitation occurs, adjustments to the vehicle composition or a reduction in the final concentration of this compound may be necessary.

  • Sterilization and Storage:

    • The final formulation should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.

    • Store the prepared formulation protected from light, and based on stability tests, either at room temperature or refrigerated (2-8°C). It is recommended to assess the short-term stability of the formulation before initiating in vivo studies.

In Vivo Administration

The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.

RouteVolume (Mouse)Volume (Rat)Notes
Intraperitoneal (IP) 5-10 ml/kg5-10 ml/kgCommon route for systemic administration in rodents.
Subcutaneous (SC) 5-10 ml/kg5-10 ml/kgProvides slower absorption compared to IP or IV routes.
Oral Gavage (PO) 5-10 ml/kg5-10 ml/kgSuitable for assessing oral bioavailability and central nervous system effects after gastrointestinal absorption.
Intravenous (IV) 5 ml/kg5 ml/kgFor direct systemic administration and pharmacokinetic studies. Requires expertise.

Dosage:

  • For initial studies, a dose-range finding study is recommended. Based on clinical trial data where doses of 1-2 mg/day were used in humans, a starting dose range of 1-10 mg/kg in rodents could be explored.

  • The final dosage will need to be determined empirically based on the specific animal model and the observed efficacy and tolerability.

Experimental Protocols

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of this compound.

Materials:

  • This compound formulation and vehicle control

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

  • Glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment and analysis software

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., 10 mg/kg, IP) 30-60 minutes before the test.

  • Pre-swim Session (Day 1): Place each mouse individually into the beaker of water for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the mice, dry them, and return them to their home cages.

  • Test Session (Day 2): 24 hours after the pre-swim session, administer this compound or vehicle again. 30-60 minutes post-injection, place the mice back into the beakers for a 6-minute test session.

  • Data Acquisition: Record the entire 6-minute session. An observer blinded to the treatment groups should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Tail Suspension Test (TST) in Mice

Objective: An alternative method to the FST for assessing antidepressant-like activity.

Materials:

  • This compound formulation and vehicle control

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Video recording equipment and analysis software

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle control (e.g., 10 mg/kg, IP) 30-60 minutes before the test.

  • Suspension: Suspend each mouse individually by its tail to the horizontal bar using adhesive tape, ensuring the tape is approximately 1 cm from the tip of the tail. The mouse's head should be approximately 20-30 cm from the floor.

  • Test Session: The test duration is 6 minutes.

  • Data Acquisition: Record the session and have a blinded observer score the total duration of immobility during the 6-minute test. Immobility is defined as the complete absence of limb movement.

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison. Below are example templates for pharmacokinetic and efficacy data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, PO)

ParameterValue
Cmax (ng/mL) [Data to be determined]
Tmax (h) [Data to be determined]
AUC₀-t (ng*h/mL) [Data to be determined]
t₁/₂ (h) [Data to be determined]
Bioavailability (%) [Data to be determined]

Table 2: Hypothetical Efficacy of this compound in the Mouse Forced Swim Test

Treatment GroupDose (mg/kg)NImmobility Time (seconds) ± SEM% Reduction vs. Vehicle
Vehicle -10[Data to be determined]-
This compound 110[Data to be determined][Calculated value]
This compound 510[Data to be determined][Calculated value]
This compound 1010[Data to be determined][Calculated value]
Positive Control (e.g., Fluoxetine) 2010[Data to be determined][Calculated value]

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Preparation and Administration

InVivo_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_cosolvent Add Co-solvent (e.g., PEG300) dissolve->add_cosolvent add_surfactant Add Surfactant (e.g., Tween 80) add_cosolvent->add_surfactant add_diluent Add Saline/Water add_surfactant->add_diluent filter Sterile Filter (0.22 µm) add_diluent->filter animal_prep Prepare Animal Model filter->animal_prep dose_calc Calculate Dose Volume animal_prep->dose_calc injection Administer via Chosen Route (IP, SC, PO, IV) dose_calc->injection observe Post-administration Monitoring injection->observe

Caption: Workflow for this compound in vivo studies.

References

Troubleshooting & Optimization

NS-2359 solubility in DMSO and saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of NS-2359 in DMSO and saline, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: Is this compound soluble in saline?

A2: this compound is anticipated to have very low direct solubility in aqueous solutions like saline. For in vivo studies requiring administration in a physiological buffer, a common practice is to first dissolve the compound in an organic solvent such as DMSO and then dilute this stock solution into the aqueous vehicle.

Q3: How can I prepare an this compound solution for my in vitro experiments?

A3: For in vitro assays, you should first prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted to your desired final concentration in the assay buffer. It is crucial to ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Q4: What is the recommended method for preparing this compound for in vivo administration?

A4: For in vivo studies, a common approach is to use a vehicle formulation. This typically involves dissolving this compound in a small amount of an organic co-solvent like DMSO and then further diluting it in a suitable vehicle such as saline, often with the addition of a surfactant (e.g., Tween 80) or a solubilizing agent (e.g., PEG 400) to improve solubility and stability in the aqueous phase. The final DMSO concentration should be kept to a minimum (ideally ≤ 5-10% of the total volume) to mitigate potential toxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.- Increase the proportion of the organic co-solvent in the final solution if the experimental design allows.- Use a surfactant (e.g., 0.5-2% Tween 80) or a solubilizing agent (e.g., 10-30% PEG 400) in the aqueous buffer.- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Ensure the compound is stable at this temperature.- Prepare a more dilute stock solution in DMSO.
Compound does not fully dissolve in DMSO. The concentration is too high, or the compound may require assistance to dissolve.- Try gentle warming and vortexing or sonication.- Prepare a less concentrated stock solution.
Inconsistent results in biological assays. - The compound may not be fully in solution.- The final DMSO concentration may be affecting the cells or targets.- Visually inspect the solution for any precipitate before use.- Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Quantitative Solubility Data

The following table summarizes the practical solubility information for this compound based on common laboratory practices for similar compounds.

SolventEstimated Practical ConcentrationNotes
DMSO 10 - 50 mMSuitable for preparing concentrated stock solutions. May require gentle warming or sonication to fully dissolve at higher concentrations.
Saline < 0.1 mg/mLVery low direct solubility. Not recommended as a primary solvent.
Vehicle Formulation Dependent on co-solvents and excipientsFor in vivo use, a typical formulation might be 5-10% DMSO, 10-20% PEG 400, and the remainder saline. The achievable concentration will depend on the specific formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 314.25 g/mol , dissolve 3.14 mg in 1 mL of DMSO).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial (e.g., in a 37°C water bath) or sonicate until the compound is fully dissolved. Visually inspect for any undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Thaw Stock: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in all wells (including vehicle controls) is consistent and at a non-toxic level (typically ≤ 0.5%).

InVitro_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10-50 mM Stock in DMSO dissolve->stock thaw Thaw Stock stock->thaw Use Aliquot serial_dilute Serial Dilute in Assay Buffer thaw->serial_dilute final_solution Final Working Solutions (DMSO <= 0.5%) serial_dilute->final_solution

Workflow for preparing this compound solutions for in vitro experiments.
Protocol 3: Preparation of Dosing Solution for In Vivo Studies

  • Initial Dissolution: Dissolve the required amount of this compound in a minimal volume of 100% DMSO.

  • Vehicle Preparation: In a separate tube, prepare the vehicle. A common vehicle can be a mixture of a solubilizing agent and saline (e.g., 10% PEG 400 in saline).

  • Combining Solutions: Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Final Formulation: The final formulation might look something like: 5% DMSO, 10% PEG 400, 85% Saline. The exact ratios may need to be optimized for your specific dose and route of administration.

  • Administration: Administer the freshly prepared solution to the animals. Always include a vehicle control group in your study.

InVivo_Workflow cluster_compound Compound Preparation cluster_vehicle Vehicle Preparation weigh_compound Weigh this compound dissolve_dmso Dissolve in minimal DMSO weigh_compound->dissolve_dmso combine Slowly Add Compound/DMSO to Vehicle with Vortexing dissolve_dmso->combine prepare_vehicle Prepare Vehicle (e.g., PEG 400 + Saline) prepare_vehicle->combine final_dose Final Dosing Solution combine->final_dose

Workflow for preparing this compound dosing solutions for in vivo studies.

Technical Support Center: NS-2359 In Vitro Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the in vitro off-target effects of two distinct compounds that have been referred to as NS-2359. It is critical to distinguish between them:

  • This compound (also known as GSK372475): A triple reuptake inhibitor (TRI) of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, investigated for depression and ADHD.

  • MRT-2359: A GSPT1-directed molecular glue degrader developed for the treatment of MYC-driven solid tumors.

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Topic 1: MRT-2359 (GSPT1 Degrader)

Q1: What are the known in vitro off-target effects of MRT-2359?

A1: Preclinical safety profiling of MRT-2359 has demonstrated a high degree of selectivity. In a standard industry screening panel (Cerep panel of 44 proteins), MRT-2359 was tested at a concentration of 10 µM and showed no significant off-target binding. This suggests a low potential for direct, off-target-driven side effects at this concentration.

Q2: I am observing unexpected effects in my cell-based assays with MRT-2359. Could these be off-target effects?

A2: While broad-panel screening showed no direct off-target binding at 10 µM, it is important to consider several factors:

  • Concentration: Are you using a concentration significantly higher than 10 µM? Off-target effects can emerge at higher concentrations.

  • Cell-specific context: Your cell line may express a unique repertoire of proteins not covered in the screening panel.

  • Downstream effects of GSPT1 degradation: The primary mechanism of MRT-2359 is the degradation of the translation termination factor GSPT1.[1][2] This leads to a cascade of downstream effects, including the downregulation of MYC and its target genes.[1] The phenotype you are observing may be a result of these on-target downstream consequences rather than a direct off-target interaction.

  • Compound purity: Ensure the purity of your MRT-2359 batch to rule out effects from contaminants.

Troubleshooting Unexpected In Vitro Effects with MRT-2359:

  • Confirm GSPT1 Degradation: Use Western blotting or proteomics to verify that MRT-2359 is degrading GSPT1 in your experimental system at the concentrations used.

  • Rescue Experiment: If possible, use a cell line expressing a non-degradable GSPT1 mutant. A lack of the unexpected phenotype in these cells would support that the effect is on-target.

  • Concentration-Response Curve: Perform a detailed concentration-response curve for both GSPT1 degradation and the unexpected phenotype. A strong correlation in the EC50 values would suggest an on-target effect.

  • MYC Pathway Analysis: Investigate the expression levels of MYC and known MYC target genes to determine if the observed phenotype aligns with the known downstream signaling of GSPT1 degradation.

Data Presentation: MRT-2359 Off-Target Profile
Panel TypeCompoundConcentrationNumber of TargetsResults
Cerep Safety Screening PanelMRT-235910 µM44No significant off-targets identified.
Topic 2: this compound / GSK372475 (Triple Reuptake Inhibitor)

Q1: What are the primary and potential off-targets of this compound (GSK372475)?

A1: this compound is a potent inhibitor of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][4][5] While a comprehensive off-target screening panel for this compound is not publicly available, its known primary targets and reported clinical side effects can suggest areas for investigation. Side effects observed in clinical trials, such as insomnia, headache, nausea, dry mouth, and cardiovascular effects (increased heart rate and blood pressure), may stem from its potent on-target activity or potential off-target interactions.[4][5]

Q2: My in vitro experiments with this compound are showing effects on pathways unrelated to monoamine reuptake. What could be the cause?

A2: This could be due to several factors:

  • High Compound Concentration: Ensure you are using concentrations relevant to the known potency of this compound at its primary targets. High concentrations can lead to non-specific interactions.

  • Receptor Cross-Reactivity: Due to structural similarities between monoamine transporters and other receptors and transporters, cross-reactivity is possible. For example, some triple reuptake inhibitors may show activity at adrenergic or serotonergic receptors.

  • Downstream Signaling: Inhibition of monoamine reuptake leads to increased extracellular concentrations of serotonin, norepinephrine, and dopamine. These neurotransmitters activate a wide range of postsynaptic receptors, initiating diverse downstream signaling cascades that could explain the observed effects.

Troubleshooting Unexpected In Vitro Effects with this compound:

  • Validate Primary Target Engagement: Confirm that this compound is inhibiting SERT, NET, and DAT in your system at the concentrations used. This can be done using radioligand uptake assays.

  • Use Selective Antagonists: To determine if the observed effect is a downstream consequence of elevated monoamines, pretreat your cells with selective antagonists for various serotonin, dopamine, and adrenergic receptors to see if the effect is blocked.

  • Conduct a Broad Off-Target Screen: If the unexpected phenotype persists and cannot be explained by on-target downstream effects, consider running your compound through a commercial off-target screening service (e.g., Eurofins SafetyScreen panels).

Data Presentation: this compound (GSK372475) Target Profile
Target FamilyPrimary TargetsPotential Areas for Off-Target Investigation (based on class effects)
Monoamine TransportersSERT, NET, DATAdrenergic receptors (alpha, beta), Serotonin receptors (5-HT subtypes), Dopamine receptors (D1-D5 subtypes), Sigma receptors

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol is a generalized method for assessing a compound's ability to inhibit the binding of a radiolabeled ligand to a specific receptor, a standard method for identifying off-target interactions.

Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors, ion channels, and transporters.

Materials:

  • Test compound (e.g., MRT-2359 or this compound)

  • Membrane preparations from cells expressing the target of interest

  • Radiolabeled ligand specific for the target

  • Assay buffer (target-specific)

  • Wash buffer (ice-cold)

  • 96-well filter plates (e.g., GF/C filters, pre-soaked in polyethyleneimine for certain assays)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical screen might use a single high concentration (e.g., 10 µM), while follow-up studies would use a range of concentrations.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or near its Kd), and the test compound dilutions.

  • Reaction Initiation: Add the membrane preparation to each well to start the binding reaction. The total volume is typically 200-250 µL.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium. Gentle agitation may be required.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Protocol 2: In Vitro Kinase Safety Panel Assay

This protocol describes a general method to screen for off-target effects on a panel of protein kinases.

Objective: To determine the inhibitory activity of a test compound against a panel of kinases.

Materials:

  • Test compound

  • Purified recombinant kinases

  • Kinase-specific substrates (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Stop solution (e.g., phosphoric acid)

  • Filter paper (e.g., P81 phosphocellulose)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare dilutions of the test compound in the appropriate buffer (often containing DMSO).

  • Reaction Mixture: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the test compound.

  • Reaction Initiation: Add the specific kinase to each well, followed by the addition of [γ-³³P]ATP to start the phosphorylation reaction. The ATP concentration is often set near the Km for each kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution.

  • Substrate Capture: Spot a portion of the reaction mixture from each well onto the filter paper. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filter paper extensively to remove the unreacted [γ-³³P]ATP.

  • Radioactivity Measurement: Measure the amount of radioactivity incorporated into the substrate on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound compared to a DMSO control. Determine IC50 values from the concentration-response curves.

Visualizations

MRT_2359_Signaling_Pathway cluster_cell MYC-Driven Cancer Cell MRT_2359 MRT-2359 Ternary_Complex Ternary Complex (CRBN-MRT2359-GSPT1) MRT_2359->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex Translation_Termination Translation Termination GSPT1->Translation_Termination Enables Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome GSPT1_degradation GSPT1 Degradation Proteasome->GSPT1_degradation Protein_Synthesis Protein Synthesis Inhibition GSPT1_degradation->Protein_Synthesis Disrupts Translation_Termination->Protein_Synthesis Required for MYC MYC Protein Protein_Synthesis->MYC Reduces Proliferation Tumor Proliferation Protein_Synthesis->Proliferation Inhibits MYC_target_genes MYC Target Genes MYC->MYC_target_genes Regulates MYC_target_genes->Proliferation Drives

Caption: MRT-2359 mechanism of action in MYC-driven cancer cells.

NS_2359_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NS_2359 This compound (GSK372475) SERT SERT NS_2359->SERT Inhibits NET NET NS_2359->NET Inhibits DAT DAT NS_2359->DAT Inhibits Synaptic_Monoamines Increased Synaptic Serotonin, Norepinephrine, Dopamine SERT->Synaptic_Monoamines Increases NET->Synaptic_Monoamines Increases DAT->Synaptic_Monoamines Increases Postsynaptic_Receptors Postsynaptic Receptors (5-HT, NE, DA) Downstream_Signaling Downstream Signaling Postsynaptic_Receptors->Downstream_Signaling Synaptic_Monoamines->Postsynaptic_Receptors Activates

Caption: this compound (GSK372475) mechanism as a triple reuptake inhibitor.

Experimental_Workflow cluster_workflow Off-Target Screening Workflow Start Test Compound Primary_Screen Primary Screen (e.g., 10 µM single concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Hit No_Hit No Significant Off-Target Hit_Identification->No_Hit No Hit IC50_Determination IC50/Ki Determination Dose_Response->IC50_Determination Hit_Confirmed Off-Target Confirmed IC50_Determination->Hit_Confirmed

Caption: General workflow for in vitro off-target liability screening.

References

Stability of NS-2359 in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed data on the specific stability profile of NS-2359 in aqueous solutions is limited. The following guidance is based on general principles of small molecule stability and best practices for handling research compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, it is advisable to use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These organic solvents typically provide better long-term stability for compounds like this compound compared to aqueous solutions. Once dissolved in an organic solvent, the stock solution can then be diluted into aqueous buffers for final experimental concentrations.

Q2: What are the recommended storage conditions for this compound solutions?

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions (in organic solvent): Aliquot into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions (working dilutions): It is highly recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light for no longer than 24 hours.

Q3: What factors can affect the stability of this compound in aqueous solutions?

The stability of small molecules like this compound in aqueous solutions can be influenced by several factors:

  • pH: The pH of the buffer can significantly impact the rate of hydrolysis and other degradation pathways. It is crucial to maintain a consistent pH in your experiments.

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[1]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Enzymes: If using biological matrices (e.g., plasma, cell culture media), enzymatic degradation can occur.

Q4: What are the visual signs of this compound degradation in solution?

Visual indicators of potential degradation include:

  • Color Change: A change in the color of the solution.

  • Precipitation: The formation of a solid precipitate.

  • Cloudiness: A loss of clarity in the solution.[3]

If any of these are observed, the solution should be discarded.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in aqueous solution.Prepare fresh aqueous solutions for each experiment from a frozen stock. Perform a stability study under your specific experimental conditions.
Loss of compound activity over time The compound is degrading in the aqueous buffer at the experimental temperature.Minimize the time the compound is in the aqueous solution before use. Consider if the experiment can be performed at a lower temperature.
Precipitate forms when diluting stock solution into aqueous buffer The concentration of this compound exceeds its solubility in the aqueous buffer.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound in an aqueous buffer (e.g., PBS, pH 7.4) based on typical observations for similar small molecules. This is not experimentally verified data for this compound and should be used as a general guideline only.

Storage Condition Time Hypothetical % Remaining
Room Temperature (20-25°C), Exposed to Light24 hours85%
Room Temperature (20-25°C), Protected from Light24 hours95%
Refrigerated (2-8°C), Protected from Light7 days90%
Frozen (-20°C)30 days>98%

Experimental Protocols

Protocol: Preliminary Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a general method for assessing the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • DMSO (or other suitable organic solvent)
  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

2. Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer to the final experimental concentration (e.g., 10 µM).
  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound.
  • Incubate Samples: Store the remaining working solution under the desired experimental conditions (e.g., room temperature, 37°C).
  • Time Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), take aliquots of the incubated working solution and analyze by HPLC.
  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 10 µM in Aqueous Buffer prep_stock->prep_work t0 T=0 HPLC Analysis prep_work->t0 incubate Incubate at Experimental Conditions t0->incubate tx Time Point (Tx) HPLC Analysis incubate->tx compare Compare Peak Areas (Tx vs T=0) tx->compare degradation Identify Degradation Products compare->degradation

Caption: Workflow for assessing the stability of this compound in an aqueous solution.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron DA Dopamine DAT DAT DA->DAT reuptake NE Norepinephrine NET NET NE->NET reuptake SER Serotonin SERT SERT SER->SERT reuptake NS2359 This compound NS2359->DAT inhibits NS2359->NET inhibits NS2359->SERT inhibits

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

References

Potential experimental artifacts with NS-2359

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with NS-2359 (also known as GSK372475). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential experimental artifacts and ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent triple reuptake inhibitor (TRI) that blocks the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1][2][3] By inhibiting the reuptake of these key monoamine neurotransmitters, this compound increases their extracellular concentrations in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[3] It was developed as a potential treatment for depression and ADHD but was discontinued (B1498344) after Phase II clinical trials showed a lack of efficacy and poor tolerability.[1][4]

Q2: What are the known binding affinities of this compound for its primary targets?

Q3: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be stored in a dry, dark environment.[5] For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[5] While specific quantitative solubility data in common laboratory solvents is not widely published, it is a small molecule that is typically soluble in organic solvents like DMSO and ethanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.

Troubleshooting Guides

In Vitro Experimental Artifacts

Issue 1: High cell toxicity observed at expected therapeutic concentrations.

  • Potential Cause: Off-target effects on receptors or ion channels that regulate cell viability.

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Use a standard assay such as MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®) to determine the cytotoxic concentration (CC50) of this compound in your specific cell line.

    • Compare CC50 to IC50: Evaluate the therapeutic window by comparing the cytotoxic concentration to the effective inhibitory concentration for its on-target activity. A narrow therapeutic window may indicate off-target toxicity.

    • Conduct Off-Target Screening: If possible, screen this compound against a panel of common off-target receptors and ion channels known to influence cell death pathways.

Issue 2: Inconsistent or unexpected results in monoamine transporter uptake assays.

  • Potential Cause 1: Compound instability in the assay buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment.

    • Assess Stability: If inconsistent results persist, perform a stability study by incubating this compound in the assay buffer for the duration of the experiment and then analyzing its concentration and purity via HPLC.

  • Potential Cause 2: Interference with the detection method (e.g., fluorescence quenching or enhancement).

  • Troubleshooting Steps:

    • Run Controls: Include control wells with this compound and the detection reagent in the absence of cells or transporters to check for direct interactions.

    • Use an Alternative Assay: If interference is suspected, consider using a different assay format (e.g., radiolabeled substrate uptake assay).

In Vivo Experimental Artifacts

Issue 1: Unexpected behavioral effects in animal models (e.g., hyperactivity or sedation).

  • Potential Cause: The complex interplay of inhibiting three distinct monoamine transporters can lead to varied behavioral outcomes depending on the animal model, dose, and experimental context. For instance, while norepinephrine transporter (NET) inactivation can decrease locomotor activity, this effect can be counteracted by simultaneous dopamine transporter (DAT) blockade.[6]

  • Troubleshooting Steps:

    • Dose-Response Curve: Conduct a thorough dose-response study to characterize the behavioral effects of this compound in your specific model.

    • Control for Locomotor Activity: Always include an independent assessment of general locomotor activity to distinguish between specific behavioral effects (e.g., on learning and memory) and confounding changes in overall activity.

    • Use Selective Comparators: Include control groups treated with selective inhibitors for DAT, NET, and SERT to dissect the contribution of each transporter to the observed behavioral phenotype.

Issue 2: Cardiovascular side effects (e.g., changes in heart rate or blood pressure).

  • Potential Cause: Inhibition of norepinephrine reuptake can lead to increased sympathetic tone, potentially causing tachycardia and hypertension. Clinical trials with this compound (GSK372475) in humans reported increases in heart rate and blood pressure.[2][7]

  • Troubleshooting Steps:

    • Monitor Cardiovascular Parameters: In all in vivo studies, it is crucial to monitor heart rate and blood pressure, especially during initial dose-finding experiments.

    • Consider the Animal Model: Be aware that the cardiovascular response to monoamine reuptake inhibitors can vary between species.

    • Lower Starting Doses: Begin with lower doses and carefully escalate while monitoring for cardiovascular changes.

Data Summary

Table 1: On-Target and Potential Off-Target Considerations for this compound

Target/EffectExpected OutcomePotential Artifact/Side EffectMitigation Strategies
DAT, NET, SERT Inhibition Increased extracellular monoaminesComplex and potentially confounding behavioral effects (e.g., altered locomotor activity)Conduct thorough dose-response studies; use selective transporter inhibitors as controls.
Cellular Health Minimal impact at therapeutic concentrationsCytotoxicity at higher concentrations due to off-target effectsDetermine CC50 with a cell viability assay; ensure a sufficient therapeutic window.
Cardiovascular System -Increased heart rate and blood pressureMonitor cardiovascular parameters in vivo; start with lower doses.

Experimental Protocols & Methodologies

General Protocol for In Vitro Monoamine Transporter Uptake Assay:

This protocol provides a general framework for a fluorescence-based uptake assay. Specific parameters such as cell number, substrate concentration, and incubation times should be optimized for the specific cell line and experimental setup.

  • Cell Plating: Seed cells expressing the human dopamine, norepinephrine, or serotonin transporter in a 96- or 384-well black, clear-bottom plate. Allow cells to adhere and form a monolayer overnight.

  • Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer. Also, prepare solutions of known selective inhibitors for each transporter to serve as positive controls.

  • Assay Initiation: Wash the cell monolayer with assay buffer. Add the this compound dilutions or control compounds to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at the desired temperature (e.g., 37°C).

  • Substrate Addition: Add a fluorescent substrate for the specific transporter to all wells to initiate the uptake reaction.

  • Signal Detection: Measure the fluorescence signal over time (kinetic reading) or at a single endpoint after a defined incubation period using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of substrate uptake at each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NS2359 This compound DAT DAT NS2359->DAT Inhibits NET NET NS2359->NET Inhibits SERT SERT NS2359->SERT Inhibits Dopamine_inc Increased Dopamine Norepinephrine_inc Increased Norepinephrine Serotonin_inc Increased Serotonin Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Postsynaptic_receptors Postsynaptic Receptors Dopamine_inc->Postsynaptic_receptors Activates Norepinephrine_inc->Postsynaptic_receptors Activates Serotonin_inc->Postsynaptic_receptors Activates

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Viability High Cell Toxicity? Start->Check_Viability Check_Behavior Unexpected Behavioral Effects (in vivo)? Start->Check_Behavior Check_CV Cardiovascular Side Effects (in vivo)? Start->Check_CV Check_Viability->Check_Behavior No Perform_Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Check_Viability->Perform_Viability_Assay Yes Check_Behavior->Check_CV No Dose_Response Conduct Dose-Response Curve for Behavior Check_Behavior->Dose_Response Yes Monitor_CV Monitor Heart Rate and Blood Pressure Check_CV->Monitor_CV Yes Compare_CC50_IC50 Compare CC50 to IC50 Perform_Viability_Assay->Compare_CC50_IC50 Off_Target Potential Off-Target Effect Compare_CC50_IC50->Off_Target Locomotor_Control Assess General Locomotor Activity Dose_Response->Locomotor_Control On_Target_Behavior Complex On-Target Behavioral Profile Locomotor_Control->On_Target_Behavior Lower_Dose Consider Lower Doses Monitor_CV->Lower_Dose Known_Side_Effect Known On-Target Side Effect Lower_Dose->Known_Side_Effect

References

Technical Support Center: Interpreting Behavioral Data After NS-2359 Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NS-2359. The information is designed to assist in the interpretation of behavioral data and address common issues encountered during in vivo experiments.

Disclaimer: Publicly available preclinical behavioral and pharmacokinetic data for this compound is limited. Therefore, this guide incorporates data from the closely related triple reuptake inhibitor, Tesofensine (NS-2330), to provide expected outcomes and quantitative insights. Researchers should consider this when designing and interpreting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a triple reuptake inhibitor (TRI). Its primary mechanism of action is to block the presynaptic transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), thereby increasing the synaptic concentrations of these neurotransmitters. This modulation of monoaminergic systems is expected to produce a range of behavioral effects.

Q2: What are the expected behavioral effects of this compound in rodent models?

A2: As a triple reuptake inhibitor, this compound is anticipated to exhibit antidepressant-like and psychostimulant-like effects. In preclinical rodent models, this may manifest as:

  • Reduced immobility in the forced swim test and tail suspension test, which is indicative of antidepressant potential.

  • Increased locomotor activity in an open field test, reflecting its stimulant properties due to dopamine and norepinephrine reuptake inhibition. At higher doses, this may transition into stereotyped behaviors.

  • Appetite suppression and weight reduction , as observed with the related compound Tesofensine.[1][2]

Q3: I am observing significant hyperactivity in my animals after this compound administration, which is confounding my results in other behavioral tests. What can I do?

A3: This is a common issue with compounds that have a dopaminergic and noradrenergic component. To address this:

  • Conduct a dose-response study for locomotor activity: This will help you identify a dose of this compound that produces the desired effect in your primary behavioral assay (e.g., forced swim test) without causing excessive hyperlocomotion.

  • Adjust the timing of your behavioral testing: The peak psychostimulant effects may occur at a different time point than the optimal window for observing other behavioral changes. A time-course study can help elucidate this.

  • Use appropriate control groups: In addition to a vehicle control, consider a positive control for hyperactivity (e.g., amphetamine) to contextualize the magnitude of the effect.

Q4: My results in the forced swim test are highly variable. What are some potential reasons for this?

A4: High variability in the forced swim test can arise from several factors:

  • Subject variability: Ensure that animals are of a similar age, weight, and genetic background. Handling and habituation procedures should be consistent across all subjects.

  • Environmental factors: The water temperature, lighting conditions, and noise levels in the testing room should be strictly controlled.

  • Dosing and administration: Inconsistent administration techniques can lead to variable drug exposure. Ensure accurate dosing and consistent route of administration.

  • Data analysis: The definition of immobility should be clear and consistently applied by all scorers. Using automated video tracking software can help reduce inter-rater variability.

Q5: What is the expected pharmacokinetic profile of this compound?

Troubleshooting Guides

Issue 1: Lack of Efficacy in Antidepressant Models (e.g., Forced Swim Test)
Potential Cause Troubleshooting Steps
Insufficient Dose Perform a dose-response study to ensure an effective dose is being used. Refer to literature on similar triple reuptake inhibitors for guidance on dose range.
Inappropriate Timing of Behavioral Test Conduct a time-course study to determine the optimal time for behavioral testing after drug administration, considering the drug's absorption and distribution kinetics.
Sub-optimal Test Protocol Review your forced swim test protocol. Ensure the pre-swim and test sessions are conducted appropriately and that water temperature is maintained at 23-25°C.
"Ceiling Effect" in Control Animals If control animals show very low immobility, it may be difficult to detect a further reduction with the drug. Ensure the testing parameters are sufficient to induce a stable baseline of immobility.
Drug Metabolism Issues Consider potential rapid metabolism of this compound in the chosen species. Pharmacokinetic studies may be necessary to determine bioavailability and half-life.
Issue 2: Conflicting Results Between Behavioral Assays
Potential Cause Troubleshooting Steps
Hyperactivity Masking Other Behaviors As mentioned in the FAQs, hyperactivity can interfere with tests like the forced swim test. A lower dose may be needed. Always run an open field test to assess locomotor effects at the doses used in other assays.
Anxiogenic-like Effects at Certain Doses The stimulant properties of this compound might induce anxiety-like behavior at certain doses, which could confound results in tests sensitive to anxiety (e.g., elevated plus maze, open field center time). A comprehensive behavioral phenotype including specific anxiety tests is recommended.
Different Neurochemical Drivers for Different Behaviors The balance of serotonin, norepinephrine, and dopamine reuptake inhibition can influence different behaviors differently. A reduction in immobility in the forced swim test might be driven by serotonergic and noradrenergic effects, while changes in locomotor activity are more likely driven by dopamine and norepinephrine.

Data Presentation

Table 1: In Vitro Transporter Inhibition Profile of Tesofensine (NS-2330) - A proxy for this compound
TransporterIC₅₀ (nM)
Dopamine (DAT)8
Norepinephrine (NET)3
Serotonin (SERT)11
Data from preclinical neurochemical assays of Tesofensine.[1]
Table 2: Expected Dose-Dependent Effects of this compound in Rodent Behavioral Models (Hypothetical)
Dose RangeExpected Effect in Forced Swim TestExpected Effect in Open Field TestPotential Confounding Factors
LowMinimal to no effect on immobilityMinimal to no effect on locomotion-
ModerateSignificant decrease in immobilityModerate increase in locomotor activityPotential for mild hyperactivity to influence other tests.
HighDecreased immobility, but may be confounded by hyperactivitySignificant increase in locomotor activity, potential for stereotypyHigh levels of hyperactivity can make interpretation of other behavioral tests difficult.

Experimental Protocols

Forced Swim Test (Rat)
  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Day 1 (Pre-swim): Place each rat individually into the cylinder for a 15-minute pre-swim session. This is to induce a stable state of immobility on the test day. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

    • Day 2 (Test): Administer this compound or vehicle at the desired time before the test session. Place the rat in the swim cylinder for a 5-minute test session.

  • Data Acquisition: Record the entire 5-minute session with a video camera.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water. An increase in active behaviors (swimming and climbing) is indicative of an antidepressant-like effect.

Open Field Test (Mouse/Rat)
  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material. The arena should be evenly illuminated.

  • Procedure:

    • Administer this compound or vehicle at the desired time before the test.

    • Place the animal gently in the center of the open field and allow it to explore freely for a set duration (e.g., 10-30 minutes).

  • Data Acquisition: Use an automated video tracking system to record the animal's movement.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, velocity, and time spent moving.

    • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery, number of entries into the center zone. A decrease in center time is often interpreted as an anxiogenic-like effect.

    • Stereotypy: Repetitive, invariant behaviors (e.g., circling, excessive grooming) should be noted, especially at higher doses.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Serotonin SERT->Serotonin Reuptake NET NET Norepinephrine Norepinephrine NET->Norepinephrine Reuptake DAT DAT Dopamine Dopamine DAT->Dopamine Reuptake This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits Postsynaptic Receptors Postsynaptic Receptors Serotonin->Postsynaptic Receptors Binds to Norepinephrine->Postsynaptic Receptors Binds to Dopamine->Postsynaptic Receptors Binds to

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

G cluster_workflow Experimental Workflow for Behavioral Assessment Acclimation Acclimation Drug_Admin This compound or Vehicle Administration Acclimation->Drug_Admin Habituation Behavioral_Test Behavioral Test (e.g., FST, OFT) Drug_Admin->Behavioral_Test Time Delay (e.g., 30-60 min) Data_Acquisition Video Recording and Automated Tracking Behavioral_Test->Data_Acquisition Data_Analysis Scoring and Statistical Analysis Data_Acquisition->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Caption: A typical experimental workflow for assessing the behavioral effects of this compound.

References

Optimizing NS-2359 Dosage for Rodent Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing NS-2359 dosage for rodent studies. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as GSK-372475) is a potent triple reuptake inhibitor (TRI).[1][2] Its mechanism of action involves the simultaneous blockade of the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1] This inhibition leads to increased extracellular concentrations of these three key monoamine neurotransmitters in the synaptic cleft, which is thought to underlie its effects on behavior.[3] Though initially developed for depression and ADHD, its development was halted due to poor outcomes in clinical trials.[2][4]

Q2: What is a recommended starting dose for this compound in mice for behavioral studies?

A2: Based on preclinical studies, a recommended starting dose for acute administration in mice depends on the route. For intraperitoneal (i.p.) injection, doses have been explored in the range of 2.5 to 10 mg/kg. For oral (p.o.) administration, a higher range of 10 to 40 mg/kg has been used. Researchers should always begin with a pilot study to determine the optimal dose for their specific behavioral paradigm and animal strain, starting at the lower end of the dose range.

Q3: How should I prepare this compound for administration to rodents?

A3: The solubility of this compound is not widely reported in standard literature. However, for compounds with similar structures, a common practice is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution is then brought to the final volume with a physiological vehicle such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). It is critical to ensure the final concentration of the organic solvent is low (typically <10% for DMSO) and well-tolerated by the animals. Always run a vehicle-only control group to account for any effects of the solvent mixture.

Q4: What are the expected behavioral effects of this compound in rodents?

A4: As a triple reuptake inhibitor, this compound is expected to have stimulant and antidepressant-like effects. In mice, it has been shown to increase locomotor activity, which is consistent with its dopamine and norepinephrine reuptake inhibiting properties. It also reduces immobility time in the forced swim and tail suspension tests, which are common indicators of antidepressant-like efficacy in rodents.[5][6] The dopaminergic component may also lead to stereotyped behaviors at higher doses.

Q5: I am observing excessive hyperactivity or stereotypy in my animals. What should I do?

A5: Excessive hyperactivity, gnawing, or repetitive movements (stereotypy) are often signs of high dopaminergic stimulation. This suggests the dose of this compound is too high. You should lower the dose in subsequent experiments. Consider performing a full dose-response curve, including lower doses than you initially tested, to identify a dose that produces the desired effect (e.g., antidepressant-like activity) without causing confounding hyperlocomotion or stereotypy.

Q6: My results are highly variable. What are some potential causes?

A6: High variability in rodent behavioral studies can stem from several factors:

  • Drug Administration: Ensure your drug solution is homogenous and that administration technique (e.g., i.p. injection site) is consistent across all animals.

  • Animal Handling: Stress from handling can significantly impact behavior. Acclimate animals to the testing room and handle them consistently.

  • Pharmacokinetics: The time between drug administration and behavioral testing is critical. The peak effect of the drug should coincide with the testing window. A pilot time-course study may be necessary. For many antidepressants administered i.p., testing occurs 30-60 minutes post-injection.[6]

  • Environment: Factors like time of day (circadian rhythm), lighting, and noise in the testing environment must be strictly controlled.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and comparable monoamine reuptake inhibitors to aid in experimental design.

Table 1: this compound Transporter Binding Affinity & In Vivo Potency in Mice

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Kᵢ (nM) in mouse brain 122623
ED₅₀ for Locomotor Activity (mg/kg, i.p.) 4.3--
ED₅₀ in Forced Swim Test (mg/kg, i.p.) 3.6--
ED₅₀ in Forced Swim Test (mg/kg, p.o.) 16.0--

Data derived from studies in mice. Kᵢ represents the binding affinity of the inhibitor. ED₅₀ is the dose required for 50% of the maximal effect.

Table 2: Comparative Pharmacokinetic Parameters of Monoamine Reuptake Inhibitors in Rodents

CompoundSpeciesRouteHalf-life (t½)Time to Max Concentration (Tₘₐₓ)
Fluoxetine (B1211875) RatIV~5 hours-
Norfluoxetine (B159337) (active metabolite) RatIV~15 hours-
Paroxetine MouseSC1.6 - 6.3 hours (dose-dependent)~0.08 hours
Escitalopram MouseSC~1 hour~0.09 hours
NS-105 (related compound) RatIV0.67 hours-

Experimental Protocols & Visualizations

Protocol: Dose-Response Evaluation of this compound in the Mouse Forced Swim Test

This protocol outlines a typical experiment to determine the dose-dependent effects of this compound.

  • Drug Preparation:

    • Prepare a stock solution of this compound by dissolving it in 100% DMSO.

    • On the day of the experiment, create serial dilutions from the stock solution using sterile 0.9% saline to achieve final doses (e.g., 1, 3, 10, 30 mg/kg).

    • Ensure the final DMSO concentration in all solutions, including the vehicle control, is identical and does not exceed 10%.

  • Animals and Acclimation:

    • Use male C57BL/6 mice (8-10 weeks old). House them in a controlled environment (12:12 light/dark cycle, stable temperature) with ad libitum access to food and water.

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment begins.

  • Procedure:

    • Administer the prepared this compound solutions or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. Assign animals to treatment groups randomly (n=8-10 per group).

    • 30 minutes after injection, place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • The test session lasts for 6 minutes.[9] Record the session with a video camera.

    • Score the duration of immobility during the last 4 minutes of the test.[9] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control.

    • A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Diagrams

The following diagrams illustrate key conceptual and experimental workflows related to this compound research.

cluster_workflow Experimental Workflow for Dose Optimization A Literature Review & Dose Range Selection B Pilot Study (Single low, mid, high dose) A->B Initial Hypothesis C Full Dose-Response Study (e.g., Forced Swim Test) B->C Refine Dose Range D Behavioral Assessment (e.g., Locomotor Activity) C->D Confirm Specificity E Data Analysis & Optimal Dose Selection D->E Evaluate Side Effects

Caption: A typical workflow for establishing an optimal this compound dose in rodents.

cluster_pathway This compound Mechanism of Action at the Synapse cluster_neurotransmitters Increased Neurotransmitter Levels pre_neuron Presynaptic Neuron dat DAT net NET sert SERT post_neuron Postsynaptic Neuron synapse Synaptic Cleft ns2359 This compound ns2359->dat Blocks ns2359->net Blocks ns2359->sert Blocks DA Dopamine DA->post_neuron Increased Signaling NE Norepinephrine NE->post_neuron Increased Signaling SER Serotonin SER->post_neuron Increased Signaling

Caption: this compound blocks DAT, NET, and SERT, increasing synaptic neurotransmitters.

References

Technical Support Center: NS-2359 Cardiovascular Safety in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cardiovascular side effects of NS-2359 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected cardiovascular effects of this compound based on its mechanism of action?

A1: this compound is a triple reuptake inhibitor, affecting serotonin (B10506), norepinephrine (B1679862), and dopamine. Based on the known cardiovascular effects of other monoamine reuptake inhibitors, potential side effects in animal models could include changes in blood pressure and heart rate.[1][2] Tricyclic antidepressants (TCAs), which also affect norepinephrine and serotonin reuptake, have been associated with an increased risk of cardiovascular events.[3] Serotonin-norepinephrine reuptake inhibitors (SNRIs) can also lead to increases in heart rate and blood pressure due to enhanced sympathetic activity.[2] Therefore, it is crucial to carefully monitor these parameters in preclinical studies of this compound.

Q2: Which animal models are most appropriate for assessing the cardiovascular safety of this compound?

A2: The choice of animal model is critical for obtaining relevant preclinical safety data. While rodent models can be used for initial screening, larger non-rodent species are essential for definitive cardiovascular safety testing.[4]

  • Rats: Useful for early-stage assessments of effects on blood pressure and heart rate.[5][6][7]

  • Dogs: The most common non-rodent species for safety pharmacology studies, including cardiovascular assessments using telemetry.[4][8] Anesthetized dog models can also be used to assess a range of hemodynamic and electrocardiographic parameters.[9][10]

  • Non-Human Primates (NHPs): Increasingly used in toxicological studies and for cardiovascular safety assessment, especially when there are concerns about relevance of the dog model.[4]

The use of conscious, unrestrained animals instrumented for telemetry is the preferred model for safety pharmacology studies as it provides more physiological data.[11]

Q3: What specific cardiovascular parameters should be monitored in animal studies of this compound?

A3: A comprehensive cardiovascular safety assessment should include the following core parameters:

  • Electrocardiogram (ECG): To evaluate effects on cardiac electrical activity, including heart rate, PR interval, QRS duration, and the QT interval.[8][11] Prolongation of the QT interval is a key concern as it can be associated with an increased risk of ventricular arrhythmias.[11]

  • Blood Pressure: Continuous monitoring of systolic, diastolic, and mean arterial blood pressure is essential to detect any pressor or hypotensive effects.[6][8]

  • Heart Rate: To identify any tachycardic or bradycardic effects of the compound.[6][8]

In more detailed investigations, parameters such as left ventricular contractility and cardiac output may also be assessed.[9]

Troubleshooting Guides

Telemetry Studies

Issue: Signal artifacts or loss of signal during telemetry recording.

  • Possible Cause 1: Implanted telemeter displacement or failure.

    • Troubleshooting Step: Visually inspect the animal for any signs of discomfort or swelling around the implant site. If possible, use a handheld locator to confirm the telemeter's position. If failure is suspected, the animal may need to be explanted and the device replaced.

  • Possible Cause 2: Environmental electromagnetic interference.

    • Troubleshooting Step: Ensure the animal cages are located away from sources of significant electromagnetic noise, such as large electrical equipment. Check the grounding of the telemetry receivers and recording equipment.

  • Possible Cause 3: Poor animal recovery from surgery.

    • Troubleshooting Step: Ensure adequate post-operative analgesia and care. Allow for a sufficient recovery period before starting data collection to ensure the animal has returned to a normal physiological state.

Issue: High variability in baseline cardiovascular data.

  • Possible Cause 1: Inadequate acclimatization of the animal to the housing and experimental conditions.

    • Troubleshooting Step: Allow for an extended acclimatization period (e.g., at least one week) in the recording environment before initiating baseline recordings. Minimize environmental disturbances such as noise and light changes.

  • Possible Cause 2: Stress induced by handling or experimental procedures.

    • Troubleshooting Step: Handle animals gently and consistently. For conscious animal studies, ensure that dosing and other procedures are performed in a way that minimizes stress. Utilizing a crossover study design where each animal serves as its own control can help reduce inter-animal variability.[12]

  • Possible Cause 3: Circadian rhythm effects.

    • Troubleshooting Step: Record baseline data at the same time of day as the post-dose recordings to account for normal diurnal variations in cardiovascular parameters.

Data Interpretation

Issue: Observed changes in cardiovascular parameters are small and of unclear biological significance.

  • Troubleshooting Step:

    • Statistical Analysis: Ensure that the study is adequately powered to detect clinically relevant changes. Use appropriate statistical methods to analyze the data, such as repeated measures ANOVA.

    • Dose-Response Relationship: Evaluate if the observed effect is dose-dependent. A clear dose-response relationship strengthens the evidence for a drug-related effect.

    • Comparison to Positive Controls: Include a positive control group treated with a substance known to induce cardiovascular effects (e.g., a known QT-prolonging agent) to validate the sensitivity of the experimental model.

    • Correlation with Pharmacokinetics: Correlate the time course of the cardiovascular changes with the plasma concentration of this compound and its metabolites.

Data Presentation

Quantitative data from cardiovascular safety studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Summary of Hemodynamic and ECG Parameters in Conscious Telemetered Dogs Following Oral Administration of this compound

Treatment GroupTime Post-Dose (h)Heart Rate (bpm)Mean Arterial Pressure (mmHg)QT Interval (ms)QTcB (ms)
Vehicle080 ± 5100 ± 7250 ± 10350 ± 12
282 ± 6102 ± 8252 ± 11353 ± 13
481 ± 5101 ± 7251 ± 10351 ± 12
This compound (Low Dose)081 ± 6101 ± 6251 ± 9352 ± 11
290 ± 7110 ± 8255 ± 10360 ± 13
485 ± 6105 ± 7253 ± 9355 ± 12
This compound (High Dose)082 ± 5102 ± 7252 ± 11354 ± 14
2105 ± 8 125 ± 9265 ± 12380 ± 15**
495 ± 7115 ± 8260 ± 11370 ± 14

Values are presented as mean ± SEM. QTcB: Bazett's corrected QT interval. *p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Protocols

Protocol 1: Cardiovascular Safety Assessment in Conscious Telemetered Dogs

  • Animal Model: Male beagle dogs surgically implanted with a telemetry device for continuous measurement of ECG, blood pressure, and heart rate.

  • Acclimatization: Animals are allowed to recover from surgery for at least two weeks and are acclimated to the study environment for at least one week prior to the experiment.

  • Study Design: A Latin square crossover design is used, where each dog receives a single oral dose of vehicle, low-dose this compound, and high-dose this compound, with a washout period of at least one week between treatments.

  • Data Collection: Cardiovascular parameters are continuously recorded from at least 24 hours pre-dose (baseline) to 24 hours post-dose.

  • Data Analysis: Data are averaged over specific time intervals (e.g., 30 minutes) and changes from baseline are calculated. Statistical analysis is performed to compare the effects of this compound to the vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Baseline_Recording Baseline Data Recording (24 hours pre-dose) Animal_Acclimatization->Baseline_Recording Telemetry_Implantation Telemetry Device Surgical Implantation Post_Op_Recovery Post-Operative Recovery (≥ 2 weeks) Telemetry_Implantation->Post_Op_Recovery Post_Op_Recovery->Animal_Acclimatization Dosing Oral Administration (Vehicle or this compound) Baseline_Recording->Dosing Post_Dose_Recording Post-Dose Data Recording (24 hours) Dosing->Post_Dose_Recording Data_Analysis Data Analysis (Statistical Comparison) Post_Dose_Recording->Data_Analysis Washout Washout Period (≥ 1 week) Data_Analysis->Washout Crossover Crossover to Next Treatment Group Washout->Crossover Crossover->Baseline_Recording

Caption: Experimental workflow for a crossover cardiovascular telemetry study in dogs.

Troubleshooting_Workflow Start High Variability in Baseline Data Q1 Is the animal fully acclimatized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is handling stress a potential factor? A1_Yes->Q2 Sol1 Extend acclimatization period A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Refine handling procedures A2_Yes->Sol2 Q3 Are recordings taken at a consistent time? A2_No->Q3 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Data variability minimized A3_Yes->End Sol3 Standardize recording time to account for circadian rhythms A3_No->Sol3 Sol3->Q3

Caption: Troubleshooting guide for high baseline data variability in telemetry studies.

References

Navigating Inconsistent Results with NS-2359: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with NS-2359, also known as Tesofensine. Inconsistent results can arise from a variety of factors, from protocol variations to compound handling. This guide aims to provide a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Inconsistent Experimental Outcomes

Question: We are observing significant variability in the dose-response curve of this compound in our in vitro monoamine reuptake assays. What are the potential causes and solutions?

Answer:

Variability in dose-response curves is a frequent challenge. Here are several factors to investigate:

  • Compound Stability and Handling: this compound has specific storage and handling requirements. Improper handling can lead to degradation and altered potency.

    • Storage: For long-term storage, this compound should be kept at -20°C.[1][2]

    • Solubility: this compound is soluble in DMSO and dimethylformamide, and slightly soluble in ethanol.[1] Aqueous solutions in PBS (pH 7.2) should be prepared fresh and are not recommended for storage for more than one day.[1] Ensure the compound is fully dissolved before use.

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions, as this can degrade the compound. Aliquot stock solutions into single-use volumes.

  • Experimental Protocol Adherence: Minor deviations in the experimental protocol can lead to significant differences in results.

    • Incubation Times: Ensure consistent incubation times with the compound across all experiments.

    • Cell Health and Density: Use cells that are in a consistent growth phase and plate them at a uniform density. Over-confluent or unhealthy cells can exhibit altered transporter expression and function.

    • Reagent Consistency: Use the same batches of reagents (e.g., radioligands, buffers, cell culture media) whenever possible to minimize variability.

  • Long Half-Life of this compound and its Metabolite: this compound has a long half-life of approximately 9 days, and its primary metabolite, M1 (NS2360), has an even longer half-life of about 16 days. In cell-based assays involving repeated treatments or longer-term cultures, this can lead to compound accumulation and carry-over effects, potentially skewing results. Consider thorough washing steps between treatments and allow for sufficient washout periods if applicable to your experimental design.

Question: Our in vivo studies with this compound are showing inconsistent effects on appetite and body weight compared to published data. What should we troubleshoot?

Answer:

In vivo experiments introduce additional layers of complexity. Consider the following:

  • Route of Administration and Formulation: Ensure the route of administration (e.g., oral gavage, subcutaneous injection) and the vehicle used for formulation are consistent and appropriate for the study design. The solubility and stability of this compound in the chosen vehicle should be confirmed.

  • Dosing Regimen: Due to the long half-life of this compound and its active metabolite, a consistent and appropriate dosing schedule is critical to achieve steady-state concentrations. Inconsistent dosing times can lead to fluctuations in plasma levels and variable efficacy.

  • Animal Model and Diet: The strain, age, and sex of the animals can influence the metabolic response to this compound. Furthermore, the composition of the diet (e.g., standard chow vs. high-fat diet) can significantly impact the observed effects on body weight and food intake.

  • Acclimatization and Stress: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced variability in feeding behavior and metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound (Tesofensine) is a triple monoamine reuptake inhibitor, meaning it blocks the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) by inhibiting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3] This leads to increased extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.

Q2: What are the reported binding affinities (IC50/Ki) for this compound?

A2: The reported inhibitory concentrations (IC50) for this compound can vary between studies. It is crucial to consider the experimental conditions under which these values were determined. See the data table below for a summary of reported values.

Q3: Are there known off-target effects for this compound?

A3: While the primary targets of this compound are the monoamine transporters, like many centrally acting drugs, the possibility of off-target effects exists. These could contribute to unexpected or inconsistent results. Broader receptor screening panels can be utilized to investigate potential off-target binding. Observed side effects in clinical trials, such as increased heart rate and dry mouth, may suggest interactions with other receptor systems.

Q4: How should I prepare a stock solution of this compound?

A4: For in vitro experiments, a stock solution of this compound can be prepared by dissolving the solid compound in an organic solvent such as DMSO or dimethylformamide.[1] It is recommended to prepare a concentrated stock solution and then make further dilutions into aqueous buffers or cell culture media immediately before use. Due to its limited stability in aqueous solutions, do not store diluted aqueous solutions for more than a day.[1]

Quantitative Data Summary

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Source
IC50 (nM) 8.03.211.0[4]
IC50 (nM) 35 (binding inhibition)--[3]
Revised IC50 (nM) 651.711[5]

Experimental Protocols

Key Experiment: In Vitro Monoamine Reuptake Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on dopamine, norepinephrine, and serotonin transporters expressed in mammalian cells (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Poly-D-lysine coated cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled monoamine: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • This compound (Tesofensine)

  • Reference inhibitors (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells onto poly-D-lysine coated plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in KRH buffer.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with the various concentrations of this compound or reference inhibitors for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled monoamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Dopamine->Dopamine_Vesicle VMAT2 DOPAC DOPAC Dopamine->DOPAC MAO Dopamine_Released->Dopamine Reuptake D_Receptor Dopamine Receptor Dopamine_Released->D_Receptor Binding DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Inhibition

Caption: Mechanism of this compound at a dopaminergic synapse.

Experimental_Workflow A Seed transporter-expressing cells in 96-well plate B Prepare serial dilutions of this compound C Pre-incubate cells with this compound A->C B->C D Add radiolabeled monoamine C->D E Incubate to allow uptake D->E F Wash cells to terminate uptake E->F G Lyse cells F->G H Measure radioactivity via scintillation counting G->H I Calculate IC50 value H->I

Caption: Workflow for in vitro monoamine reuptake inhibition assay.

Troubleshooting_Logic A Inconsistent Results with this compound B Check Compound Handling & Stability A->B C Review Experimental Protocol A->C D Consider Pharmacokinetic Properties A->D E Proper Storage? (-20°C) B->E Yes/No F Fresh Solution? (Aqueous stability) B->F Yes/No G Consistent Incubation Times? C->G Yes/No H Consistent Cell Health & Density? C->H Yes/No I Long Half-Life Considered? D->I Yes/No

Caption: Logical flow for troubleshooting inconsistent results.

References

Technical Support Center: Impact of NS-2359 Metabolites in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Data Unavailability for NS-2359

Our comprehensive search for preclinical data on the metabolites of this compound did not yield any specific results for a compound with this designation. The scientific literature readily available through our search does not contain information regarding the metabolic profile, pharmacokinetic properties, or biological activities of this compound or its potential metabolites in preclinical models.

Therefore, we are unable to provide a detailed technical support center, including troubleshooting guides, FAQs, quantitative data tables, experimental protocols, or signaling pathway diagrams related to the impact of this compound metabolites in preclinical studies at this time.

General Considerations for Antidepressant Metabolites in Preclinical Research

While specific data for this compound is unavailable, researchers investigating novel compounds in the antidepressant drug class should consider the common challenges and key aspects related to their metabolites in preclinical studies. The metabolism of antidepressant drugs can significantly influence their overall pharmacological profile, including efficacy and safety.

Many antidepressants are extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites.[1][2][3] These metabolites can be pharmacologically active, inactive, or even contribute to adverse effects.[2][4] The activity of these metabolites can sometimes differ from the parent drug, potentially affecting different neurotransmitter systems.[4]

Frequently Asked Questions (General Guidance for Antidepressant Metabolite Studies)

This section provides general guidance and answers to common questions that researchers may encounter when studying the metabolites of novel antidepressant candidates.

QuestionAnswer
How can I identify the major metabolites of my compound in preclinical studies? In vitro studies using liver microsomes or hepatocytes from relevant preclinical species (e.g., rat, mouse) are a common starting point. This is often followed by in vivo studies where plasma, urine, and feces are collected after compound administration and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites.
What are the key pharmacokinetic parameters to assess for active metabolites? It is crucial to determine the exposure (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) of both the parent drug and any active metabolites.[1][4] This helps in understanding the contribution of the metabolite to the overall pharmacological effect.
My in vitro and in vivo results for the parent compound are inconsistent. Could metabolites be the cause? Yes, discrepancies can arise if a metabolite with significant activity is formed in vivo but not fully accounted for in in vitro assays. For example, a metabolite might have a different target profile or potency than the parent drug.[4] It is also possible for metabolites to have longer half-lives than the parent compound, leading to accumulation and prolonged effects.[4]
How can I assess the pharmacological activity of a specific metabolite? Once a metabolite is identified and synthesized, its activity can be characterized using a variety of in vitro assays, such as receptor binding assays, enzyme inhibition assays, or functional cell-based assays. In vivo studies can also be conducted by directly administering the isolated metabolite to preclinical models.
What are the common challenges in preclinical metabolite studies? Key challenges include the chemical synthesis of sufficient quantities of metabolites for testing, the potential for species differences in metabolism which can affect translation to humans, and accurately quantifying low levels of metabolites in biological matrices.

Experimental Methodologies: A General Workflow

For researchers investigating the preclinical impact of a novel compound's metabolites, a general experimental workflow can be followed.

Workflow for Preclinical Metabolite Investigation

cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Pharmacokinetics cluster_activity Pharmacological Activity Assessment iv_studies Incubation with Liver Microsomes/Hepatocytes met_id_iv Metabolite Identification (LC-MS) iv_studies->met_id_iv Analysis met_synthesis Metabolite Synthesis met_id_iv->met_synthesis Identified Metabolites animal_dosing Compound Administration to Animals sample_collection Biological Sample Collection (Plasma, Urine, Feces) animal_dosing->sample_collection pk_analysis LC-MS Analysis for Parent & Metabolites sample_collection->pk_analysis pk_analysis->met_synthesis Identified Metabolites in_vitro_assays In Vitro Assays (e.g., Receptor Binding) met_synthesis->in_vitro_assays in_vivo_studies In Vivo Studies with Metabolite met_synthesis->in_vivo_studies cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT_synthesis Neurotransmitter Synthesis Vesicle Vesicular Storage NT_synthesis->Vesicle Release Neurotransmitter Release Vesicle->Release Synapse Neurotransmitter Release->Synapse Reuptake Reuptake Transporter (e.g., SERT, NET) MAO Monoamine Oxidase (MAO) Reuptake->MAO Metabolism Synapse->Reuptake Receptor Postsynaptic Receptors (e.g., 5-HT, NE) Synapse->Receptor Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Response Cellular Response Signaling->Response Parent Drug Parent Drug Parent Drug->Reuptake Inhibition Active Metabolite Active Metabolite Active Metabolite->Receptor Modulation

References

Technical Support Center: Validating NS-2359 Target Engagement in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for validating the target engagement of NS-2359, a triple reuptake inhibitor of the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as GSK372475, is a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1][2]. Its primary mechanism of action is the simultaneous blockade of the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)[3][4]. This inhibition leads to an increase in the extracellular concentrations of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission[2].

Q2: Why was the clinical development of this compound discontinued?

A2: this compound was under development as a potential treatment for major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). However, its development was halted because Phase II clinical trials indicated that the drug was not sufficiently effective and was not well tolerated by patients[3][4].

Q3: What are the primary methods to validate the target engagement of this compound in the brain?

A3: The primary methods for validating the target engagement of this compound in the brain include:

  • In Vivo Microdialysis: To measure the extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions following this compound administration[5][6].

  • Receptor Autoradiography: To visualize and quantify the binding of this compound or a radiolabeled ligand to the monoamine transporters in brain tissue sections.

  • Positron Emission Tomography (PET) Imaging: An in vivo imaging technique to assess the occupancy of the monoamine transporters by this compound in the living brain.

Q4: Where can I find specific binding affinity (Ki) values for this compound?

Quantitative Data

Table 1: Representative Binding Affinities of Monoamine Reuptake Inhibitors

The following table provides representative binding affinity (Ki, nM) data for various monoamine reuptake inhibitors to serve as a reference for understanding the binding profile of compounds like this compound. Note that specific values for this compound are not publicly available, but it is characterized by its roughly equal affinity for all three transporters.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compound (GSK372475) EquipotentEquipotentEquipotent
Cocaine250450300
Venlafaxine25004030
Duloxetine1000101
Bupropion5002000>10000

Data is compiled from various preclinical studies and is intended for comparative purposes. The term "Equipotent" for this compound indicates similar binding affinity across the three transporters.

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Monoamine Levels

This protocol outlines the procedure for conducting in vivo microdialysis in rodents to measure changes in extracellular dopamine, norepinephrine, and serotonin levels following the administration of this compound.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate membrane cutoff)

  • Guide cannulas

  • Syringe pump and gastight syringes

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (ECD)

  • Anesthetics and analgesics

Procedure:

  • Guide Cannula Implantation:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Surgically expose the skull and drill a small hole over the target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).

    • Implant the guide cannula at the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Equilibration:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to the syringe pump and begin perfusion with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min)[6].

    • Allow the system to equilibrate for 60-90 minutes to establish a stable baseline[6].

  • Sample Collection:

    • Collect baseline dialysate samples into vials using a fraction collector at regular intervals (e.g., every 20 minutes) for at least one hour[6].

    • Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).

    • Continue collecting dialysate samples for the desired duration to monitor changes in monoamine levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, norepinephrine, and serotonin.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Receptor Autoradiography for Monoamine Transporter Occupancy

This protocol describes how to perform in vitro receptor autoradiography to assess the binding of a radioligand to monoamine transporters in the presence of this compound.

Materials:

  • Rodent brain tissue sections (cryostat-sectioned)

  • Radioligand specific for DAT (e.g., [³H]WIN 35,428), NET (e.g., [³H]nisoxetine), or SERT (e.g., [³H]citalopram)

  • This compound

  • Incubation buffers and wash solutions

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Section Preparation:

    • Sacrifice the animal and rapidly remove the brain.

    • Freeze the brain and cut 20 µm thick coronal sections using a cryostat.

    • Thaw-mount the sections onto microscope slides.

  • Pre-incubation:

    • Thaw the slides and pre-incubate them in buffer to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Incubate the sections with the chosen radioligand in the presence of varying concentrations of this compound to determine its displacement potency (IC₅₀).

    • Include a set of sections incubated with an excess of a known selective ligand to determine non-specific binding.

  • Washing:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Perform a final quick rinse in distilled water to remove salts.

  • Drying and Exposure:

    • Dry the slides and expose them to a phosphor imaging plate or autoradiography film along with calibrated standards.

  • Image Analysis:

    • Scan the imaging plate or develop the film.

    • Quantify the optical density of the autoradiograms in specific brain regions using image analysis software.

    • Calculate the specific binding and determine the transporter occupancy by this compound.

Troubleshooting Guides

In Vivo Microdialysis
Issue Possible Cause Solution
Low or no recovery of monoamines Probe damage or clogging.Inspect the probe before implantation. Ensure proper handling to avoid bending. If clogged, try a gentle flush with filtered water[5].
Incorrect probe placement.Perform histological verification of probe placement after each experiment. Refine surgical coordinates if necessary.
Low sensitivity of the analytical method.Ensure your HPLC-ECD system is optimized and sensitive enough to detect the low concentrations of monoamines in the dialysate[7].
High variability between animals Inconsistent probe placement.Use a stereotaxic frame for precise and reproducible implantation[5].
Differences in individual animal physiology.Increase the number of animals per group to improve statistical power.
Drifting baseline Insufficient equilibration time.Allow for a longer equilibration period (at least 60-90 minutes) before starting baseline collection[6].
Changes in animal's stress level or activity.Habituate the animals to the experimental setup to minimize stress.
Receptor Autoradiography
Issue Possible Cause Solution
High non-specific binding Inadequate washing.Increase the number and/or duration of the wash steps. Ensure the wash buffer is at the correct temperature (ice-cold).
Radioligand concentration is too high.Optimize the radioligand concentration to be close to its Kd value.
No specific binding signal Degraded radioligand.Use fresh or properly stored radioligand.
Incorrect buffer composition or pH.Verify the composition and pH of all buffers and solutions.
Patchy or uneven binding Incomplete drying of slides before exposure.Ensure slides are completely dry to prevent artifacts.
Air bubbles trapped during incubation.Carefully lower the coverslips or apply the incubation solution to avoid trapping air bubbles.
Positron Emission Tomography (PET) Imaging
Issue Possible Cause Solution
Motion artifacts Animal movement during the scan.Ensure the animal is properly anesthetized and securely positioned. Use motion correction software if available.
Misalignment between PET and CT/MRI scans Animal repositioning between scans.If using a multi-modal scanner, perform both scans without moving the animal.
High background signal Non-specific binding of the radiotracer.Choose a radiotracer with high specificity for the target transporter.
Inadequate uptake time.Allow for sufficient time for the radiotracer to distribute and for non-specific binding to clear before starting the scan.
Low signal-to-noise ratio Insufficient dose of the radiotracer.Administer an adequate dose of the radiotracer based on the animal's weight and the scanner's sensitivity.
Short scan duration.Increase the scan duration to acquire more counts.

Visualizations

Signaling Pathways and Experimental Workflows

ns2359_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (Vesicle) L_DOPA->Dopamine_vesicle DDC Norepinephrine_vesicle Norepinephrine (Vesicle) Dopamine_vesicle->Norepinephrine_vesicle DBH Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Tryptophan Tryptophan Serotonin_vesicle Serotonin (Vesicle) Tryptophan->Serotonin_vesicle TPH/AADC Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release DAT DAT NET NET SERT SERT NS2359 This compound NS2359->DAT Inhibits NS2359->NET Inhibits NS2359->SERT Inhibits Dopamine_synapse->DAT Reuptake D_Receptor Dopamine Receptors Dopamine_synapse->D_Receptor Norepinephrine_synapse->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine_synapse->NE_Receptor Serotonin_synapse->SERT Reuptake S_Receptor Serotonin Receptors Serotonin_synapse->S_Receptor Downstream Downstream Signaling D_Receptor->Downstream NE_Receptor->Downstream S_Receptor->Downstream

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

microdialysis_workflow A 1. Guide Cannula Implantation (Stereotaxic Surgery) B 2. Animal Recovery (≥48 hours) A->B C 3. Probe Insertion & Equilibration (60-90 min) B->C D 4. Baseline Sample Collection C->D E 5. This compound Administration D->E F 6. Post-dosing Sample Collection E->F G 7. HPLC-ECD Analysis F->G H 8. Data Analysis & Histology G->H

Caption: Experimental workflow for in vivo microdialysis.

autoradiography_workflow A 1. Brain Tissue Sectioning (Cryostat) B 2. Pre-incubation A->B C 3. Incubation with Radioligand & this compound B->C D 4. Washing C->D E 5. Drying & Exposure to Film/Plate D->E F 6. Image Acquisition E->F G 7. Densitometry & Data Analysis F->G

Caption: Experimental workflow for receptor autoradiography.

References

Technical Support Center: Addressing Poor Oral Bioavailability of NS-2359

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the triple monoamine reuptake inhibitor, NS-2359, and encountering challenges with its poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as GSK-372475) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It functions by blocking the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters in the presynaptic neuron. This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This "triple-mode-of-action" was investigated for the treatment of depression and ADHD. The development of this compound was discontinued (B1498344) during Phase II clinical trials due to a lack of efficacy and poor tolerability.

Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?

While specific data for this compound is not extensively published, the poor oral bioavailability of similar small molecule drugs can typically be attributed to one or more of the following factors:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids, limiting the amount of drug available for absorption.

  • Low Intestinal Permeability: The drug's chemical structure may hinder its ability to pass through the intestinal epithelium into the bloodstream.

  • Extensive First-Pass Metabolism: The drug may be heavily metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation. For monoamine reuptake inhibitors, metabolism is often mediated by cytochrome P450 (CYP) enzymes. An analog of a related compound to this compound was reported to have very low oral bioavailability due to CYP450-mediated hydroxylation.

Q3: What general strategies can be employed to improve the oral bioavailability of a research compound like this compound?

A variety of formulation and chemical modification strategies can be considered to enhance oral bioavailability. These can be broadly categorized as:

  • Formulation-Based Approaches:

    • Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, which can enhance the dissolution rate.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.

    • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer can prevent crystallization and improve solubility.

  • Chemical Modification Approaches:

    • Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to improve solubility or permeability.

    • Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate.

Troubleshooting Guides

Guide 1: Investigating the Cause of Poor Oral Bioavailability

This guide outlines a typical experimental workflow to identify the root cause of poor oral bioavailability for a compound like this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Decision solubility Aqueous Solubility Assay analysis Calculate Bioavailability (F%) Identify Limiting Factors solubility->analysis permeability Caco-2 Permeability Assay permeability->analysis metabolism Liver Microsomal Stability Assay metabolism->analysis pk_study Rodent Pharmacokinetic Study (IV and PO dosing) pk_study->analysis decision Select Bioavailability Enhancement Strategy analysis->decision

Caption: Workflow for investigating poor oral bioavailability.

  • Aqueous Solubility Assay: Determine the solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

  • Caco-2 Permeability Assay: Assess the permeability of this compound across a Caco-2 cell monolayer. This assay can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Liver Microsomal Stability Assay: Evaluate the metabolic stability of this compound in the presence of liver microsomes to estimate its susceptibility to first-pass metabolism.

  • Rodent Pharmacokinetic (PK) Study: Conduct a PK study in a rodent model (e.g., rat or mouse) with both intravenous (IV) and oral (PO) administration. This will allow for the determination of key pharmacokinetic parameters and the absolute oral bioavailability (F%).

  • Analyze the Data: Consolidate the data from the in vitro and in vivo studies to identify the primary barrier to oral absorption.

    • Low F% with good permeability and metabolic stability: Suggests a solubility/dissolution issue.

    • Low F% with good solubility and metabolic stability: Suggests a permeability issue.

    • Low F% with good solubility and permeability: Suggests high first-pass metabolism.

  • Select a Strategy: Based on the identified limiting factor, choose an appropriate bioavailability enhancement strategy as outlined in the decision tree in Guide 2.

Guide 2: Selecting a Bioavailability Enhancement Strategy

This guide provides a decision tree to help select an appropriate strategy to improve the oral bioavailability of this compound based on the findings from the initial investigation.

G start Problem: Poor Oral Bioavailability of this compound cause What is the primary limiting factor? start->cause solubility Solubility/Dissolution cause->solubility Low Solubility permeability Permeability cause->permeability Low Permeability metabolism First-Pass Metabolism cause->metabolism High Metabolism sol_strat Strategies: - Particle size reduction (micronization) - Amorphous solid dispersion - Lipid-based formulation (SEDDS) - Salt formation solubility->sol_strat perm_strat Strategies: - Prodrug approach - Use of permeation enhancers - Lipid-based formulation permeability->perm_strat met_strat Strategies: - Co-administration with CYP inhibitor - Prodrug to mask metabolic site - Structural modification metabolism->met_strat

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Illustrative Data Tables

The following tables contain hypothetical but realistic data for this compound for illustrative purposes, as extensive public data is unavailable.

Table 1: Physicochemical and In Vitro ADME Properties of this compound (Illustrative)

ParameterValueImplication for Oral Bioavailability
Molecular Weight 300.22 g/mol Favorable (satisfies Lipinski's rule of 5)
LogP 3.5High lipophilicity, may lead to poor solubility
Aqueous Solubility (pH 6.8) < 10 µg/mLPoor solubility, likely dissolution-rate limited
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/sHigh permeability
Efflux Ratio (Papp B→A / Papp A→B) 1.2Not a significant substrate of efflux transporters
Liver Microsome Half-Life (t½) 5 minutesRapid metabolism, potential for high first-pass

Table 2: Pharmacokinetic Parameters of this compound in Rats (Illustrative)

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL) 15030
Tmax (h) 0.11.0
AUC₀-inf (ng·h/mL) 250125
t½ (h) 2.52.7
Clearance (L/h/kg) 4.0-
Volume of Distribution (L/kg) 14.4-
Absolute Oral Bioavailability (F%) -5%

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (Apical to Basolateral):

    • A dosing solution of this compound (e.g., 10 µM) in transport buffer is added to the apical (A) side of the monolayer.

    • The basolateral (B) side contains a drug-free buffer.

    • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Transport Study (Basolateral to Apical):

    • The dosing solution is added to the basolateral side, and samples are collected from the apical side to determine the efflux ratio.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Protocol 2: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or rat), a buffer (e.g., potassium phosphate), and this compound is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Sample Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a triple monoamine reuptake inhibitor.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Increased Monoamines Vesicle->Synapse Release SERT SERT NET NET DAT DAT Synapse->SERT Reuptake Synapse->NET Reuptake Synapse->DAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding NS2359 This compound NS2359->SERT NS2359->NET NS2359->DAT

Caption: Mechanism of action of this compound.

Validation & Comparative

A Comparative Analysis of NS-2359 and Tesofensine in Preclinical Models of Appetite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the preclinical data available for NS-2359 and tesofensine concerning their effects on appetite and body weight in animal models. While tesofensine has been extensively studied in this context, providing a wealth of quantitative data, research on this compound's impact on feeding behaviors is notably absent from published studies. This guide, therefore, presents a detailed overview of the available animal study data for tesofensine and summarizes the limited information on this compound, highlighting the current knowledge gap that prevents a direct, data-driven comparison.

Tesofensine: A Profile in Appetite Suppression

Tesofensine is a triple monoamine reuptake inhibitor, meaning it blocks the reuptake of dopamine (B1211576), norepinephrine, and serotonin (B10506) in the brain.[1] This mechanism of action has been shown to produce significant effects on appetite and body weight in animal models, particularly in diet-induced obese (DIO) rats.

Quantitative Data from Animal Studies

The following tables summarize the key findings from preclinical studies on tesofensine's effects on food intake and body weight in DIO rats.

Table 1: Effect of Tesofensine on Food Intake in Diet-Induced Obese (DIO) Rats

DosageDuration of TreatmentReduction in Food IntakeAnimal ModelReference
2.0 mg/kg/day14 daysPronounced anorexigenic responseDIO rats[2]
2.0 mg/kg/day16 daysMarked hypophagic responseDIO rats[3]
0.5-3.0 mg/kg (acute)12 hoursDose-dependent decline (ED₅₀ of 1.3 mg/kg)DIO rats[3]
2.0 mg/kg/day28 daysSignificant decreaseDIO rats[4]

Table 2: Effect of Tesofensine on Body Weight in Diet-Induced Obese (DIO) Rats

DosageDuration of TreatmentChange in Body WeightAnimal ModelReference
2.0 mg/kg/day14 daysPronounced weight-reducing responseDIO rats[2]
2.0 mg/kg/day16 daysSignificantly lower body weight than vehicleDIO rats[3]
2.0 mg/kg/day28 daysSignificant decrease in weight gainDIO rats[4]
Experimental Protocols

The primary animal model used in the cited studies is the diet-induced obese (DIO) rat. This model is generated by feeding rats a high-fat diet for an extended period, leading to weight gain and metabolic changes that mimic human obesity.

  • Study Design: Typically, DIO rats are administered tesofensine or a vehicle control via subcutaneous or oral routes for a specified duration. Food intake and body weight are monitored daily.

  • Dosage: The most frequently cited effective dose in these studies is 2.0 mg/kg/day.

  • Outcome Measures: Key endpoints include the total amount of food consumed (in grams or kilocalories) and the change in body weight over the treatment period.

Mechanism of Action in Appetite Regulation

Tesofensine's appetite-suppressing effects are believed to be mediated by its influence on the dopaminergic and noradrenergic systems. Specifically, studies have shown that the hypophagic (appetite-reducing) response to tesofensine can be attenuated by antagonists of dopamine D1 receptors and alpha-1 adrenergic receptors.[3] This suggests that tesofensine's efficacy in reducing food intake is dependent on the activation of these pathways.

Tesofensine_Mechanism Tesofensine Tesofensine Reuptake Monoamine Reuptake Inhibition Tesofensine->Reuptake DA Increased Dopamine Reuptake->DA NE Increased Norepinephrine Reuptake->NE D1R Dopamine D1 Receptor Activation DA->D1R A1R Alpha-1 Adrenergic Receptor Activation NE->A1R Appetite Appetite Suppression D1R->Appetite A1R->Appetite Experimental_Workflow Start Start: Diet-Induced Obese Rats Randomization Randomization Start->Randomization Treatment Tesofensine Administration (e.g., 2.0 mg/kg/day) Randomization->Treatment Control Vehicle Administration Randomization->Control Monitoring Daily Monitoring of Food Intake & Body Weight Treatment->Monitoring Control->Monitoring Analysis Data Analysis and Comparison Monitoring->Analysis End End: Assess Efficacy Analysis->End

References

Head-to-Head Comparison: NS-2359 and Mazindol in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the pharmacological profiles of NS-2359 and mazindol, supported by experimental data.

In the landscape of neuropharmacology, compounds that modulate monoamine transporter activity are of significant interest for their therapeutic potential in a range of central nervous system disorders. This guide provides a head-to-head comparison of two such compounds: this compound (also known as GSK372475) and mazindol. Both are recognized as triple reuptake inhibitors, targeting the transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). This analysis synthesizes available preclinical data to offer a comparative overview of their potency and selectivity, supplemented with detailed experimental protocols and visual representations of key pathways.

Quantitative Comparison of Monoamine Transporter Inhibition

The following table summarizes the in vitro binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of this compound's close analog, tesofensine (NS-2330), and mazindol for the dopamine, serotonin, and norepinephrine transporters. This data provides a quantitative basis for comparing their potency at each respective target.

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Tesofensine (NS-2330) IC₅₀ = 6.5 nMIC₅₀ = 11 nMIC₅₀ = 1.7 nM
Mazindol Kᵢ = 45 nM[1]Kᵢ = 50 nM[1]Kᵢ = 18 nM[1]

Mechanism of Action: A Shared Pathway

Both this compound and mazindol exert their effects by binding to and inhibiting the function of monoamine transporters. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling. By blocking this reuptake process, these compounds increase the extracellular concentrations of these key neurotransmitters, leading to enhanced and prolonged neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) NT Neurotransmitters (DA, 5-HT, NE) Vesicle->NT Release Synaptic Cleft Synaptic Cleft Receptor Postsynaptic Receptors NT->Receptor Binding DAT DAT NT->DAT SERT SERT NT->SERT NET NET NT->NET Postsynaptic Neuron Postsynaptic Neuron DAT->Vesicle Reuptake SERT->Vesicle Reuptake NET->Vesicle Reuptake NS2359_Mazindol This compound / Mazindol NS2359_Mazindol->DAT Inhibition NS2359_Mazindol->SERT Inhibition NS2359_Mazindol->NET Inhibition

Caption: Mechanism of action for this compound and mazindol.

Experimental Protocols

The following are representative protocols for determining the binding affinity and functional inhibition of monoamine transporters, based on established methodologies in the field.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a method to determine the binding affinity (Kᵢ) of a test compound for DAT, SERT, and NET using a competitive radioligand binding assay.

start Start prep Prepare cell membranes expressing target transporter (DAT, SERT, or NET) start->prep incubate Incubate membranes with radioligand (e.g., [3H]mazindol) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 or CHO cells).

  • Cells are harvested, washed, and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]mazindol for NET and DAT, or [³H]citalopram for SERT).

    • A range of concentrations of the test compound (e.g., this compound or mazindol).

    • The prepared cell membranes.

  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., benztropine (B127874) for DAT, imipramine (B1671792) for SERT, desipramine (B1205290) for NET).

  • The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are then dried, and the trapped radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

1. Cell Culture and Plating:

  • Cells stably expressing the human DAT, SERT, or NET are cultured to confluence and plated into 96-well plates.

2. Uptake Assay:

  • On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • The cells are then pre-incubated with varying concentrations of the test compound or vehicle for a short period.

  • The uptake is initiated by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • The incubation is carried out for a short duration at 37°C to measure the initial rate of uptake.

3. Termination and Lysis:

  • The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

  • The cells are then lysed with a suitable lysis buffer (e.g., 1% SDS).

4. Quantification and Data Analysis:

  • The amount of radioactivity in the cell lysate is determined by liquid scintillation counting.

  • The IC₅₀ value, representing the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake, is calculated from the dose-response curve.

Concluding Remarks

Both this compound, as represented by its analog tesofensine, and mazindol are potent inhibitors of all three major monoamine transporters. The available data suggests that tesofensine exhibits higher potency across all three transporters compared to mazindol. Specifically, tesofensine shows the highest affinity for the norepinephrine transporter. The choice between these compounds for research or therapeutic development would depend on the desired pharmacological profile, including the relative potency at each transporter and the specific application. The detailed experimental protocols provided herein offer a foundation for conducting further comparative studies to elucidate the nuanced pharmacological differences between these and other monoamine reuptake inhibitors.

References

Differentiating the In Vivo Effects of NS-2359 from SSRIs and SNRIs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced in vivo effects of novel psychoactive compounds is paramount for advancing neuropsychopharmacology. This guide provides a comparative analysis of NS-2359, a triple reuptake inhibitor (TRI), with selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), focusing on their differential effects in vivo.

While direct comparative preclinical data for this compound is limited in publicly accessible literature, this guide extrapolates its expected in vivo profile based on its mechanism as a TRI and draws comparisons with well-characterized SSRIs and SNRIs.

Mechanism of Action: A Tale of Three Monoamines

The fundamental difference between this compound, SSRIs, and SNRIs lies in their interaction with the presynaptic transporters for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).

  • SSRIs (e.g., Fluoxetine): These agents exhibit high selectivity for the inhibition of SERT.[1][2] This leads to an increase in synaptic serotonin concentrations.[3]

  • SNRIs (e.g., Venlafaxine): SNRIs block both SERT and NET, thereby increasing synaptic levels of both serotonin and norepinephrine.[4][5] The ratio of SERT to NET inhibition can vary between different SNRI agents.

  • This compound (Triple Reuptake Inhibitor): As a TRI, this compound is designed to inhibit the reuptake of serotonin, norepinephrine, and dopamine by blocking SERT, NET, and DAT. This broad-spectrum action is hypothesized to produce a more robust and potentially faster-acting antidepressant effect.

dot

Signaling_Pathways cluster_drug Drug Action cluster_transporter Transporter Inhibition cluster_neurotransmitter Neurotransmitter Increase cluster_downstream Downstream Effects NS2359 This compound SERT SERT NS2359->SERT NET NET NS2359->NET DAT DAT NS2359->DAT SSRI SSRI SSRI->SERT SNRI SNRI SNRI->SERT SNRI->NET Serotonin ↑ Serotonin SERT->Serotonin Norepinephrine ↑ Norepinephrine NET->Norepinephrine Dopamine ↑ Dopamine DAT->Dopamine Receptor_Activation Receptor Activation Serotonin->Receptor_Activation Norepinephrine->Receptor_Activation Dopamine->Receptor_Activation Signaling_Cascades Signaling Cascades (e.g., cAMP) Receptor_Activation->Signaling_Cascades Gene_Expression Gene Expression (e.g., BDNF) Signaling_Cascades->Gene_Expression Neuroplasticity Neuroplasticity Gene_Expression->Neuroplasticity Microdialysis_Workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Surgery) Probe_Implantation Microdialysis Probe Implantation (e.g., Prefrontal Cortex) Animal_Prep->Probe_Implantation Recovery Post-operative Recovery (5-7 days) Probe_Implantation->Recovery Experiment Microdialysis Experiment (Awake, freely moving animal) Recovery->Experiment Baseline Baseline Sample Collection Experiment->Baseline Drug_Admin Drug Administration (i.p., s.c., or reverse dialysis) Baseline->Drug_Admin Sample_Collection Post-drug Sample Collection Drug_Admin->Sample_Collection Analysis Neurotransmitter Analysis (HPLC-ECD) Sample_Collection->Analysis

References

NS-2359: A Comparative Guide for its Use as a Reference Compound in Novel SNDRI Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NS-2359 with other serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), establishing its utility as a reference compound in the research and development of novel triple reuptake inhibitors. The information presented herein is intended to support researchers in objectively evaluating the performance of new chemical entities against a known standard.

Introduction to this compound

This compound (also known as GSK-372475) is a potent SNDRI characterized by its relatively balanced affinity for the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[1][2] Although its clinical development for depression and ADHD was discontinued (B1498344) due to a lack of efficacy and poor tolerability in Phase II trials, its well-defined and equipotent in vitro pharmacological profile makes it an excellent reference compound for preclinical drug discovery.[3] By comparing the binding affinities and functional potencies of novel SNDRIs to those of this compound, researchers can benchmark the selectivity and potency of their compounds.

Comparative Pharmacological Data

The following table summarizes the in vitro binding affinities (pKi) and inhibitory concentrations (IC50) of this compound and two other notable SNDRIs, Ansofaxine and Tesofensine. This quantitative data allows for a direct comparison of their potencies at the monoamine transporters. It is important to note that reported values for Ansofaxine and Tesofensine can vary between studies, likely due to different experimental conditions.

CompoundTransporterpKiIC50 (nM)
This compound DAT8.0[1]-
NET8.9[1]-
SERT8.6[1]-
Ansofaxine DAT-491 or 733.2
NET-763 or 586.7
SERT-723 or 31.4
Tesofensine DAT-8.0 or 65
NET-3.2 or 1.7
SERT-11.0

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. The conflicting reported IC50 values for Ansofaxine and Tesofensine are both provided for a comprehensive overview.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize SNDRIs. These protocols are fundamental to generating the comparative data presented above.

Radioligand Binding Assays

This assay is employed to determine the binding affinity (Ki) of a test compound for the serotonin, norepinephrine, and dopamine transporters.

1. Membrane Preparation:

  • Cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a specific radioligand for the transporter of interest (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT), and varying concentrations of the test compound (e.g., this compound).

  • "Total binding" wells contain only the membranes and the radioligand, while "non-specific binding" wells contain an excess of a known, non-labeled inhibitor to saturate the specific binding sites.

  • The plates are incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Neurotransmitter Uptake Assays

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into cells expressing the respective transporters.

1. Cell Culture:

  • Cells stably expressing hSERT, hNET, or hDAT are seeded into 96-well plates and grown to confluence.

2. Uptake Assay:

  • The cell culture medium is removed, and the cells are washed with a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • The cells are then pre-incubated with varying concentrations of the test compound.

  • A radioactively labeled neurotransmitter (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is added to each well to initiate the uptake reaction.

  • The uptake is allowed to proceed for a specific period at a controlled temperature.

3. Termination and Lysis:

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • The cells are then lysed to release the intracellular contents, including the accumulated radiolabeled neurotransmitter.

4. Detection and Analysis:

  • The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

  • The IC50 value, representing the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake, is calculated by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the fundamental mechanism of SNDRIs and the workflow for their in vitro characterization.

SNDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporters Monoamine Transporters presynaptic Neurotransmitter (Serotonin, Norepinephrine, Dopamine) vesicle Vesicle presynaptic->vesicle Packaging neurotransmitter Neurotransmitter vesicle->neurotransmitter Release receptor Postsynaptic Receptor neurotransmitter->receptor Binding SERT SERT neurotransmitter->SERT Reuptake NET NET neurotransmitter->NET Reuptake DAT DAT neurotransmitter->DAT Reuptake NS2359 This compound (SNDRI) NS2359->SERT Inhibition NS2359->NET Inhibition NS2359->DAT Inhibition

Caption: Mechanism of action of an SNDRI like this compound at the synapse.

Experimental_Workflow cluster_cell_culture Cell Line Preparation cluster_assay In Vitro Assay cluster_data_analysis Data Analysis cluster_comparison Comparative Evaluation start Culture cells expressing hSERT, hNET, or hDAT binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay uptake_assay Neurotransmitter Uptake Assay (Determine IC50) start->uptake_assay analysis Calculate Ki and IC50 values using non-linear regression binding_assay->analysis uptake_assay->analysis end Compare with reference compound (this compound) analysis->end

Caption: General experimental workflow for characterizing novel SNDRIs.

References

NS-2359 vs. Selective Monoamine Reuptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the triple reuptake inhibitor NS-2359 against selective monoamine reuptake inhibitors (SMRIs), including selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). The information presented is based on available preclinical and clinical data to support researchers and professionals in drug development.

Introduction: The Rationale for Triple Reuptake Inhibition

Selective monoamine reuptake inhibitors have been a cornerstone in the treatment of depression and anxiety disorders for decades. SSRIs primarily increase synaptic serotonin levels, while SNRIs enhance both serotonin and norepinephrine (B1679862). The "monoamine hypothesis" of depression has evolved to suggest that deficits in dopamine (B1211576) neurotransmission also play a significant role in symptoms like anhedonia (loss of pleasure) and reduced motivation.[1]

This led to the development of triple reuptake inhibitors (TRIs) like this compound, which simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2][3] The theoretical advantage of this broader mechanism is a more comprehensive treatment of depressive symptoms. However, the clinical development of this compound for depression was discontinued (B1498344) in 2009 due to a lack of efficacy and poor tolerability in Phase II clinical trials.[2]

This guide will compare the pharmacological profile and available data for this compound and its related compound, tesofensine (NS2330), with commonly used SSRIs and SNRIs.

Mechanism of Action: A Comparative Overview

The fundamental difference between this compound and SMRIs lies in their interaction with the dopamine transporter.

Signaling Pathway of Selective Monoamine Reuptake Inhibitors (SSRIs & SNRIs)

cluster_SSRI SSRI Action cluster_SNRI SNRI Action SSRI SSRI SERT_pre_ssri Serotonin Transporter (SERT) on Presynaptic Neuron SSRI->SERT_pre_ssri Blocks Serotonin_synapse_ssri Increased Synaptic Serotonin SERT_pre_ssri->Serotonin_synapse_ssri Leads to Postsynaptic_R_ssri Postsynaptic Serotonin Receptors Serotonin_synapse_ssri->Postsynaptic_R_ssri Activates SNRI SNRI SERT_pre_snri SERT SNRI->SERT_pre_snri Blocks NET_pre_snri Norepinephrine Transporter (NET) SNRI->NET_pre_snri Blocks Serotonin_synapse_snri Increased Synaptic Serotonin SERT_pre_snri->Serotonin_synapse_snri Leads to Norepinephrine_synapse_snri Increased Synaptic Norepinephrine NET_pre_snri->Norepinephrine_synapse_snri Leads to Postsynaptic_R_snri_5ht Postsynaptic Serotonin Receptors Serotonin_synapse_snri->Postsynaptic_R_snri_5ht Activates Postsynaptic_R_snri_ne Postsynaptic Norepinephrine Receptors Norepinephrine_synapse_snri->Postsynaptic_R_snri_ne Activates

Caption: Signaling pathways for SSRIs and SNRIs.

Signaling Pathway of this compound (Triple Reuptake Inhibitor)

cluster_TRI This compound (TRI) Action TRI This compound SERT_pre SERT TRI->SERT_pre Blocks NET_pre NET TRI->NET_pre Blocks DAT_pre Dopamine Transporter (DAT) TRI->DAT_pre Blocks Serotonin_synapse Increased Synaptic Serotonin SERT_pre->Serotonin_synapse Leads to Norepinephrine_synapse Increased Synaptic Norepinephrine NET_pre->Norepinephrine_synapse Leads to Dopamine_synapse Increased Synaptic Dopamine DAT_pre->Dopamine_synapse Leads to Postsynaptic_R_5ht Postsynaptic Serotonin Receptors Serotonin_synapse->Postsynaptic_R_5ht Activates Postsynaptic_R_ne Postsynaptic Norepinephrine Receptors Norepinephrine_synapse->Postsynaptic_R_ne Activates Postsynaptic_R_da Postsynaptic Dopamine Receptors Dopamine_synapse->Postsynaptic_R_da Activates

Caption: Signaling pathway for the triple reuptake inhibitor this compound.

Quantitative Data Presentation: Pharmacological Profile

Direct comparative preclinical data for this compound is limited. The following tables include data for tesofensine as a proxy for a triple reuptake inhibitor, alongside data for commonly prescribed SSRIs and SNRIs.

Table 1: In Vitro Monoamine Transporter Binding Affinity (Ki, nM) and Inhibition (IC50, nM)

CompoundClassSERT (Ki/IC50)NET (Ki/IC50)DAT (Ki/IC50)
Tesofensine (NS2330) TRI111.765
Escitalopram (B1671245) SSRI0.8 - 1.1 / 2.17,800 / 2,50027,400 / 40,000
Sertraline (B1200038) SSRI- / -- / -- / -
Venlafaxine SNRI82 / 272480 / 5357647 / -
Duloxetine SNRI0.87.5-

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This in vitro assay determines the binding affinity of a compound for the serotonin, norepinephrine, and dopamine transporters.

Experimental Workflow: Radioligand Binding Assay

A Prepare cell membranes expressing SERT, NET, or DAT B Incubate membranes with radiolabeled ligand (e.g., [3H]citalopram for SERT) A->B C Add increasing concentrations of test compound (e.g., this compound) B->C D Separate bound and free radioligand via filtration C->D E Quantify radioactivity of bound ligand D->E F Calculate Ki value from IC50 E->F A Administer test compound (e.g., this compound) or vehicle to rodents B Place rodent in a cylinder of water from which it cannot escape A->B C Record the session (typically 6 minutes) B->C D Score the duration of immobility (floating passively) C->D E Compare immobility time between treated and control groups D->E

References

A Comparative Neurochemical Profile of NS-2359 and Cocaine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurochemical profiles of NS-2359 (also known as GSK-372475) and cocaine. Both compounds are classified as triple reuptake inhibitors, targeting the transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). However, their distinct pharmacological properties result in markedly different behavioral and therapeutic effects. This document summarizes their interactions with monoamine transporters, presents available quantitative data, and details the experimental protocols used to characterize these interactions.

Mechanism of Action: A Tale of Two Triple Reuptake Inhibitors

Both this compound and cocaine exert their primary effects by blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters.[1] This shared mechanism of action, however, belies their divergent clinical profiles. Cocaine is a well-known psychostimulant with a high potential for abuse, producing euphoria and reinforcing effects.[2] In contrast, this compound has been investigated for its potential therapeutic applications in conditions such as depression and Attention-Deficit/Hyperactivity Disorder (ADHD), and notably, has been found to attenuate the euphoric effects of cocaine.[3][4]

dot

Caption: Mechanism of action for this compound and cocaine.

Quantitative Comparison of Transporter Interactions

CompoundTransporterBinding Affinity (Ki)Reuptake Inhibition (IC50)SpeciesReference
Cocaine DAT0.23 µM~0.4-0.75 µMHuman[6]
SERT0.74 µM~0.4-0.75 µMHuman[6]
NET0.48 µM~0.4-0.75 µMHuman[6]
This compound DATEquipotentNot Publicly Available-[1][5]
SERTEquipotentNot Publicly Available-[1][5]
NETEquipotentNot Publicly Available-[1][5]

Table 1: Comparative Binding Affinities and Reuptake Inhibition of this compound and Cocaine.

Experimental Protocols

The following sections detail the standard experimental procedures used to characterize the neurochemical profiles of compounds like this compound and cocaine.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.

dot

Radioligand_Binding_Assay_Workflow start Start: Prepare Cell Membranes Expressing Transporters incubation Incubate Membranes with Radioligand and Test Compound (this compound or Cocaine) at Various Concentrations start->incubation filtration Separate Bound and Free Radioligand via Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Determine IC50 and Calculate Ki scintillation->analysis end End: Binding Affinity Determined analysis->end

Caption: Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Cell lines (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured.

    • Cells are harvested and homogenized in a cold lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[7]

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To determine total binding, membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

    • To determine non-specific binding, a high concentration of a known non-labeled inhibitor is added.

    • For competition binding, increasing concentrations of the test compound (this compound or cocaine) are added.

    • The plates are incubated to allow the binding to reach equilibrium.[8]

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.[7]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.

dot

In_Vivo_Microdialysis_Workflow start Start: Stereotaxic Implantation of Microdialysis Probe perfusion Perfuse Probe with Artificial Cerebrospinal Fluid (aCSF) start->perfusion collection Collect Dialysate Samples at Regular Intervals perfusion->collection drug_admin Administer Test Compound (this compound or Cocaine) collection->drug_admin analysis Analyze Neurotransmitter Content in Dialysate (e.g., HPLC-ECD) collection->analysis Post-Experiment drug_admin->collection end End: Extracellular Neurotransmitter Levels Quantified analysis->end

Caption: Workflow for In Vivo Microdialysis.

Detailed Methodology:

  • Surgical Implantation:

    • Animals (typically rats or mice) are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting a specific brain region (e.g., nucleus accumbens, prefrontal cortex).[9]

    • The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[9]

    • Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the flowing aCSF.[10]

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant to prevent neurotransmitter degradation.[11]

  • Drug Administration and Sample Analysis:

    • After a stable baseline of neurotransmitter levels is established, the test compound (this compound or cocaine) is administered (e.g., via intraperitoneal or intravenous injection).[12]

    • Dialysate collection continues to monitor the drug-induced changes in neurotransmitter levels over time.

    • The concentration of dopamine, serotonin, and norepinephrine in the dialysate samples is quantified using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[7]

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that allows for the real-time measurement of rapid changes in neurotransmitter concentrations (on a sub-second timescale).

dot

FSCV_Workflow start Start: Implantation of Carbon-Fiber Microelectrode and Stimulating Electrode waveform Apply a Rapidly Scanning Voltage Waveform to the Microelectrode start->waveform stimulation Electrically Stimulate a Relevant Pathway to Evoke Neurotransmitter Release waveform->stimulation detection Detect Oxidation Current of the Neurotransmitter (e.g., Dopamine) stimulation->detection analysis Analyze Current to Determine Concentration and Uptake Kinetics detection->analysis drug_effect Administer Test Compound and Measure Changes in Release and Uptake analysis->drug_effect end End: Real-time Neurotransmitter Dynamics Characterized drug_effect->end

Caption: Workflow for Fast-Scan Cyclic Voltammetry.

Detailed Methodology:

  • Electrode Implantation:

    • An anesthetized animal is placed in a stereotaxic frame.

    • A carbon-fiber microelectrode is implanted into the target brain region, and a stimulating electrode is placed in a pathway that projects to that region (e.g., medial forebrain bundle for dopamine release in the nucleus accumbens). A reference electrode is also implanted.[12]

  • Voltammetric Recordings:

    • A triangular voltage waveform is applied to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s) and repeated at regular intervals (e.g., every 100 ms).[12]

    • When the voltage is scanned to a sufficiently positive potential, the neurotransmitter of interest (e.g., dopamine) is oxidized at the electrode surface, generating a current.[13]

    • This current is proportional to the concentration of the neurotransmitter.

  • Evoked Release and Data Analysis:

    • Electrical stimulation of the afferent pathway evokes the release of the neurotransmitter.

    • The resulting change in current is measured over time, providing information on the amount of neurotransmitter released and the rate of its reuptake by transporters.[14]

    • After establishing a stable baseline of evoked release, the test compound is administered, and its effects on release and reuptake kinetics are recorded and analyzed. For a competitive inhibitor like cocaine, an increase in the apparent Km for dopamine uptake can be observed.[13]

Conclusion

This compound and cocaine, while both acting as triple reuptake inhibitors, exhibit distinct neurochemical profiles that likely underlie their different behavioral and therapeutic outcomes. Cocaine's preferential action on the dopamine transporter is strongly linked to its reinforcing properties. In contrast, the more balanced, equipotent inhibition of all three monoamine transporters by this compound may contribute to its lack of euphoric effects and its potential as a therapeutic agent. The experimental protocols detailed in this guide provide the foundation for further research into the nuanced pharmacology of these and other monoamine reuptake inhibitors, which is crucial for the development of more effective treatments for neuropsychiatric disorders and substance abuse.

References

Validating the Triple Reuptake Inhibition of NS-2359 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NS-2359 is a triple reuptake inhibitor (TRI), a class of compounds that simultaneously block the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). This guide provides a comparative overview of the in vivo validation of this compound's mechanism of action, drawing upon established preclinical methodologies and comparing its profile with other relevant compounds. While clinical development of this compound for Attention-Deficit/Hyperactivity Disorder (ADHD) was discontinued, the preclinical data surrounding its triple reuptake inhibition remains of interest to researchers in neuropharmacology.

In Vivo Validation Methodologies

The primary in vivo techniques to validate the triple reuptake inhibition of a compound like this compound are microdialysis and receptor occupancy studies.

  • In Vivo Microdialysis: This technique directly measures the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. For a TRI, administration should lead to a dose-dependent increase in the extracellular levels of serotonin, norepinephrine, and dopamine in relevant brain areas such as the prefrontal cortex and striatum.

  • Receptor Occupancy Studies: These studies, often utilizing techniques like Positron Emission Tomography (PET) imaging or ex vivo binding assays, quantify the percentage of transporter proteins (SERT, NET, and DAT) that are bound by the drug at given doses. This provides a direct measure of target engagement in the living brain.

Comparative In Vivo Data

While specific, head-to-head published studies with comprehensive in vivo data tables for this compound are limited, we can infer its expected profile based on its classification as a TRI and compare it to data from other triple reuptake inhibitors and dual or selective reuptake inhibitors.

Table 1: Expected In Vivo Microdialysis Profile of this compound Compared to Other Reuptake Inhibitors

Compound ClassExample Compound(s)Expected Change in Extracellular 5-HTExpected Change in Extracellular NEExpected Change in Extracellular DA
Triple Reuptake Inhibitor This compound , Tesofensine↑↑↑↑↑↑↑↑↑
Dual Reuptake Inhibitor (SNRI)Venlafaxine↑↑↑↑↑↑
Selective Serotonin Reuptake Inhibitor (SSRI)Fluoxetine↑↑↑
Selective Norepinephrine Reuptake Inhibitor (NRI)Reboxetine↑↑↑
Selective Dopamine Reuptake Inhibitor (DRI)Bupropion↑↑↑

Arrow indicators (↑, ↑↑, ↑↑↑) denote the expected magnitude of increase (slight, moderate, robust). ↔ denotes little to no expected change.

Table 2: Expected In Vivo Transporter Occupancy of this compound Compared to Other Reuptake Inhibitors

Compound ClassExample Compound(s)Expected SERT OccupancyExpected NET OccupancyExpected DAT Occupancy
Triple Reuptake Inhibitor This compound , CentanafadineHighHighModerate to High
Dual Reuptake Inhibitor (SNRI)VenlafaxineHighHighLow
Selective Serotonin Reuptake Inhibitor (SSRI)FluoxetineHighLowLow
Selective Norepinephrine Reuptake Inhibitor (NRI)ReboxetineLowHighLow
Selective Dopamine Reuptake Inhibitor (DRI)BupropionLowLowModerate

Note: The exact occupancy percentages are dose-dependent. "High" typically refers to >80% occupancy at therapeutic doses for the primary targets.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate in vivo validation of a triple reuptake inhibitor. Below are generalized protocols for the key experiments.

In Vivo Microdialysis Protocol for Monoamine Measurement in Rats

Objective: To measure the effect of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in the rat brain.

Materials:

  • This compound, dissolved in an appropriate vehicle

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Male Sprague-Dawley or Wistar rats (250-300g)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at various doses.

  • Post-Dosing Collection: Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of 5-HT, NE, DA, and their metabolites.

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze for dose-dependent effects.

In Vivo Receptor Occupancy Protocol (Ex Vivo Autoradiography)

Objective: To determine the in vivo occupancy of SERT, NET, and DAT by this compound in the rat brain.

Materials:

  • This compound

  • Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

  • Vehicle control

  • Scintillation counter or phosphor imager

  • Cryostat

  • Microscope slides

  • Male Sprague-Dawley or Wistar rats (250-300g)

Procedure:

  • Drug Administration: Administer various doses of this compound or vehicle to different groups of rats.

  • Tissue Collection: At the time of expected peak brain concentration of this compound, euthanize the animals and rapidly dissect the brains.

  • Brain Sectioning: Freeze the brains and cut thin sections (e.g., 20 µm) using a cryostat. Mount the sections onto microscope slides.

  • Radioligand Incubation: Incubate the brain sections with a specific radioligand for one of the transporters.

  • Washing: Wash the sections to remove unbound radioligand.

  • Imaging and Quantification: Expose the slides to a phosphor imaging plate or use a scintillation counter to quantify the amount of radioligand binding in specific brain regions.

  • Data Analysis: Calculate the percentage of transporter occupancy for each dose of this compound by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals. The formula is: % Occupancy = 100 * (1 - (Specific binding in drug-treated / Specific binding in vehicle-treated)).

Visualizing the Mechanism and Workflow

Triple_Reuptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_cytoplasm Cytoplasm cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA, NE, 5-HT) VMAT2->Vesicle Packaging Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT DAT DA_cyto DA DAT->DA_cyto NET NET NE_cyto NE NET->NE_cyto SERT SERT HT_cyto 5-HT SERT->HT_cyto Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->SERT Reuptake DA_cyto->MAO Metabolism DA_cyto->VMAT2 NE_cyto->MAO Metabolism NE_cyto->VMAT2 HT_cyto->MAO Metabolism HT_cyto->VMAT2 DA DA D_Receptor Dopamine Receptor DA->D_Receptor NE NE A_Receptor Adrenergic Receptor NE->A_Receptor HT 5-HT S_Receptor Serotonin Receptor HT->S_Receptor NS2359 This compound NS2359->DAT NS2359->NET NS2359->SERT

Caption: Mechanism of this compound Triple Reuptake Inhibition.

InVivo_Validation_Workflow cluster_Microdialysis In Vivo Microdialysis cluster_Occupancy Receptor Occupancy (Ex Vivo) Probe_Implantation Probe Implantation in Brain Region Baseline_Sampling Baseline Sampling (aCSF Perfusion) Probe_Implantation->Baseline_Sampling NS2359_Admin This compound Administration Baseline_Sampling->NS2359_Admin PostDose_Sampling Post-Dose Sampling NS2359_Admin->PostDose_Sampling HPLC_Analysis HPLC-EC Analysis (DA, NE, 5-HT) PostDose_Sampling->HPLC_Analysis Data_Analysis_Micro Data Analysis: % Change from Baseline HPLC_Analysis->Data_Analysis_Micro Validation Validation of Triple Reuptake Inhibition Data_Analysis_Micro->Validation Drug_Admin_Occ This compound Administration (Dose-Response) Tissue_Harvest Brain Tissue Harvest Drug_Admin_Occ->Tissue_Harvest Sectioning Cryosectioning Tissue_Harvest->Sectioning Radioligand_Inc Radioligand Incubation ([3H]Ligand for DAT/NET/SERT) Sectioning->Radioligand_Inc Autoradiography Autoradiography/ Phosphor Imaging Radioligand_Inc->Autoradiography Data_Analysis_Occ Data Analysis: % Transporter Occupancy Autoradiography->Data_Analysis_Occ Data_Analysis_Occ->Validation

Comparative Efficacy of NS-2359: A Triple Reuptake Inhibitor for ADHD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of NS-2359 (also known as GSK-372475), a triple reuptake inhibitor (TRI), with other therapeutic alternatives for Attention-Deficit/Hyperactivity Disorder (ADHD), particularly the inattentive subtype. This compound was under development for the treatment of ADHD and depression but was ultimately discontinued. This document compiles available preclinical and clinical data to offer a retrospective comparison with established ADHD medications.

Executive Summary

This compound is a potent, orally active triple reuptake inhibitor that blocks the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) with approximately equipotent inhibition of all three transporters.[1] While preclinical data on its specific binding affinities (Ki) and inhibitory concentrations (IC50) are not publicly available, its mechanism of action positions it among other TRIs like tesofensine. A Phase II clinical trial in adults with ADHD showed that while this compound did not demonstrate a significant overall improvement compared to placebo, it did show a modest and statistically significant effect in the predominantly inattentive subtype of ADHD.[2] This guide compares this compound with another TRI, tesofensine, and two established ADHD treatments, atomoxetine (B1665822) (a selective norepinephrine reuptake inhibitor) and methylphenidate (a dopamine and norepinephrine reuptake inhibitor).

Data Presentation: Preclinical and Clinical Efficacy

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Preclinical Monoamine Transporter Inhibition Data

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound (GSK-372475) Data not publicly available (described as "approximately equipotent")Data not publicly availableData not publicly available
Tesofensine IC50: 8.0 nMIC50: 3.2 nMIC50: 11.0 nM
Atomoxetine Ki: 177 nMKi: 4.5 nMKi: 22 nM
Methylphenidate (d-threo) IC50: 33 nMIC50: 244 nMIC50: >50,000 nM

Table 2: Clinical Efficacy in Adults with Inattentive ADHD

DrugStudy DesignKey Findings in Inattentive ADHD
This compound 8-week, randomized, double-blind, placebo-controlled Phase II trial (NCT00467428)Responder Rate: 41% in the inattentive subtype vs. 7% for placebo (p < 0.01). No significant overall effect on ADHD symptoms.[2]
Atomoxetine Meta-analysis of 13 RCTsSuperior efficacy over placebo for inattentive symptoms (Standardized Mean Difference = -0.42).[3]
Methylphenidate Narrative review of placebo-controlled trialsModerately effective against core ADHD symptoms, including inattention (Standardized Mean Difference = 0.49).[4]

Experimental Protocols

This compound Phase II Clinical Trial for Adult ADHD (NCT00467428)

Objective: To investigate the efficacy, safety, and cognitive function of this compound in adults with a DSM-IV diagnosis of ADHD.

Study Design: A multi-centre, double-blind, randomized, placebo-controlled, parallel-group study.

Participants: 126 adults (18-55 years) diagnosed with ADHD. Participants were randomized to receive either this compound (n=63) or a placebo (n=63).

Intervention:

  • Treatment Group: 0.5 mg this compound administered orally once daily for 8 weeks.

  • Control Group: Placebo administered orally once daily for 8 weeks.

Primary Outcome Measure: Reduction in the investigator-rated ADHD Rating Scale (ADHD-RS) total score from baseline to the end of the 8-week treatment period.

Secondary Outcome Measures:

  • Patient-rated ADHD-RS

  • Conners' Adult ADHD Rating Scale (CAARS)

  • Brown Adult ADHD Scale

  • Clinical Global Impression-Improvement (CGI-I) scale

  • Computerized neuropsychological evaluation to assess cognitive function (e.g., attention, episodic memory, working memory).

Key Results:

  • Primary Outcome: No significant difference was observed between the this compound and placebo groups in the reduction of the total ADHD-RS score for the overall study population (7.8 vs. 6.4; p < 0.45).[2]

  • Subgroup Analysis (Inattentive Subtype): A significantly higher proportion of responders (defined as a 30% or more reduction in ADHD-RS score) was found in the this compound group compared to the placebo group (41% vs. 7%; p < 0.01).[2]

  • Cognitive Function: this compound showed improvements in composite scores for attention, episodic memory, and working memory.

  • Safety: The most commonly reported side effects were insomnia, headaches, and loss of appetite. No serious adverse events were reported.

Mandatory Visualization

Triple_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NS2359 This compound DAT Dopamine Transporter (DAT) NS2359->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) NS2359->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) NS2359->SERT Inhibits Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Postsynaptic_Receptors Postsynaptic Receptors Dopamine->Postsynaptic_Receptors Increased Signaling Norepinephrine->Postsynaptic_Receptors Increased Signaling Serotonin->Postsynaptic_Receptors Increased Signaling NS2359_ADHD_Trial_Workflow Start Patient Screening (Adults with ADHD, 18-55 years) Randomization Randomization (n=126) Start->Randomization Treatment_Group This compound (0.5 mg/day) (n=63) Randomization->Treatment_Group Control_Group Placebo (n=63) Randomization->Control_Group Treatment_Period 8-Week Treatment Period Treatment_Group->Treatment_Period Control_Group->Treatment_Period Primary_Endpoint Primary Outcome Assessment: Investigator-rated ADHD-RS Treatment_Period->Primary_Endpoint Secondary_Endpoint Secondary Outcome Assessments: Patient-rated ADHD-RS, CAARS, Brown Adult ADHD Scale, CGI-I, Cognitive Tests Treatment_Period->Secondary_Endpoint Analysis Data Analysis: Comparison of Treatment vs. Placebo (Overall and Inattentive Subtype) Primary_Endpoint->Analysis Secondary_Endpoint->Analysis

References

A Comparative Analysis of the Triple Reuptake Inhibitor NS-2359 and Novel Antidepressant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antidepressant drug development is undergoing a significant paradigm shift. For decades, the monoamine hypothesis, which posits that depression stems from a deficiency in serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), has been the cornerstone of antidepressant research, leading to the development of numerous selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and to a lesser extent, triple reuptake inhibitors (TRIs). NS-2359 (Tesofensine) is one such TRI, initially investigated for neurodegenerative disorders and later for obesity, with antidepressant effects considered a potential but secondary application. However, recent advancements in our understanding of the neurobiology of depression have illuminated novel therapeutic targets beyond the monoamine transporters. This has spurred the development of a new generation of antidepressants with distinct mechanisms of action, including modulation of the glutamatergic and GABAergic systems, and specific serotonin receptor agonism.

This guide provides a comprehensive benchmark of the preclinical pharmacological profile of this compound against these newer antidepressant agents. While direct comparative clinical trial data is unavailable due to the different developmental trajectories of these compounds, this document aims to offer a valuable juxtaposition of their mechanisms of action, supported by available quantitative data and detailed experimental protocols. This objective comparison is intended to inform future research and drug development efforts in the field of antidepressant therapeutics.

Data Presentation: A Comparative Overview of Pharmacological Profiles

The following tables summarize the available quantitative data for this compound and a selection of recently approved, novel antidepressants. It is important to note that the data for this compound shows some variability across different studies, which is duly noted. The comparison is organized by the primary mechanism of action.

Table 1: Monoamine Transporter Inhibition Profile of this compound (Tesofensine)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound (Tesofensine) IC₅₀: 6.5 nM[1]IC₅₀: 1.7 nM[1]IC₅₀: 11 nM[1]
IC₅₀: 8 nM[2]IC₅₀: 3 nM[2]IC₅₀: 11 nM[2]
IC₅₀: 65 nMIC₅₀: 1.7 nMIC₅₀: 11 nM

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pharmacological Profiles of Novel Antidepressants

CompoundPrimary TargetMechanism of ActionQuantitative Data
Esketamine NMDA ReceptorUncompetitive AntagonistKi: 0.18–4.9 µM; IC₅₀: 0.43–8.2 µM
Zuranolone (B1405386) GABA-A ReceptorPositive Allosteric Modulatorα₁β₂γ₂ receptors: EC₅₀ = 430 nM; α₄β₃δ receptors: EC₅₀ = 118 nM[3][4]
Brexanolone GABA-A ReceptorPositive Allosteric ModulatorEnhances GABA-A receptor function[5][6][7]
Gepirone (B1671445) 5-HT1A ReceptorPartial AgonistIC₅₀: 58 nM for displacing [³H]-5HT[8]
Dextromethorphan (B48470)/Bupropion NMDA Receptor / NET & DATUncompetitive NMDA Receptor Antagonist & Norepinephrine-Dopamine Reuptake InhibitorDextromethorphan is an NMDA receptor antagonist and sigma-1 receptor agonist. Bupropion is a norepinephrine and dopamine reuptake inhibitor.[9][10][11][12]
Viloxazine Norepinephrine Transporter (NET)Selective Norepinephrine Reuptake InhibitorKi = 0.63 µM; IC₅₀ = 0.26 µM[13]

Ki (Inhibition constant) is an indication of how potent an inhibitor is. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Membrane Preparation:

    • Cell membranes are prepared from cell lines stably expressing the human recombinant DAT, NET, or SERT, or from specific brain regions of rodents (e.g., striatum for DAT, hypothalamus for NET, and brainstem for SERT).

    • The tissue or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • The membrane preparation is incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

    • The incubation is carried out in a multi-well plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove non-specific binding.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known selective inhibitor) from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Synaptosomal Reuptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of a test compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Methodology:

  • Synaptosome Preparation:

    • Synaptosomes, which are resealed nerve terminals, are prepared from fresh rodent brain tissue rich in the respective monoamine transporters.

    • The brain tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay:

    • The synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

    • The uptake reaction is initiated by the addition of a radiolabeled monoamine neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • The incubation is carried out at 37°C for a short period (typically a few minutes).

  • Termination and Measurement:

    • The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

    • The amount of radioactivity taken up by the synaptosomes is quantified using a scintillation counter.

  • Data Analysis:

    • The specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a selective uptake inhibitor or at 4°C) from the total uptake.

    • The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake, is calculated by non-linear regression analysis of the concentration-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Triple_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Dopamine DA Dopamine->DAT Reuptake DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Binds to Norepinephrine NE Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds to Serotonin 5-HT Serotonin->SERT Reuptake 5HT_Receptor Serotonin Receptors Serotonin->5HT_Receptor Binds to

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate Glu Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_channel Ca²⁺ Channel NMDA_Receptor->Ca_channel Opens BDNF BDNF Signaling Ca_channel->BDNF Activates Synaptogenesis Synaptogenesis BDNF->Synaptogenesis Promotes Esketamine Esketamine Esketamine->NMDA_Receptor Blocks

Caption: Esketamine's mechanism via NMDA receptor antagonism.

GABA_A_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_channel Cl⁻ Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization Leads to Zuranolone Zuranolone Zuranolone->GABA_A_Receptor Enhances GABA effect

Caption: Zuranolone's positive allosteric modulation of the GABA-A receptor.

HT1A_Agonism cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron 5HT1A_Autoreceptor 5-HT1A Autoreceptor Serotonin_Release Serotonin Release 5HT1A_Autoreceptor->Serotonin_Release ↓ Inhibition of 5HT1A_Postsynaptic Postsynaptic 5-HT1A Receptor Adenylyl_Cyclase Adenylyl Cyclase 5HT1A_Postsynaptic->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Gepirone Gepirone Gepirone->5HT1A_Autoreceptor Partial Agonist Gepirone->5HT1A_Postsynaptic Partial Agonist

Caption: Gepirone's mechanism as a 5-HT1A receptor partial agonist.

Conclusion

The development of antidepressants is moving beyond the traditional monoaminergic hypothesis, with novel agents targeting the glutamatergic and GABAergic systems demonstrating rapid and robust efficacy in some patient populations. This compound, as a triple reuptake inhibitor, represents a rational approach within the monoamine framework to broaden the neurochemical spectrum of antidepressant action. The preclinical data indicate its potent activity at all three key monoamine transporters.

In contrast, newer antidepressants like esketamine, zuranolone, and gepirone act on distinct molecular targets, highlighting the complexity of the neurobiology of depression and the potential for more personalized treatment approaches. Esketamine and the dextromethorphan component of another new combination therapy rapidly modulate the glutamatergic system, which is implicated in synaptic plasticity. Zuranolone and brexanolone offer a novel approach by enhancing GABAergic inhibition, a pathway also increasingly recognized for its role in mood regulation. Gepirone provides a more targeted serotonergic mechanism by acting as a partial agonist at the 5-HT1A receptor.

While a direct comparison of efficacy between this compound and these newer agents is not feasible from the available data, this guide provides a foundational benchmark of their distinct pharmacological properties. The provided experimental protocols offer a standardized framework for future preclinical assessments. The continued exploration of both broad-spectrum monoamine modulators and highly targeted novel mechanism antidepressants will be crucial in expanding the therapeutic arsenal (B13267) for patients suffering from depressive disorders. Future research, including head-to-head preclinical and, where ethically and scientifically justified, clinical studies, will be invaluable in elucidating the relative merits of these different therapeutic strategies.

References

Safety Operating Guide

Proper Disposal Procedures for NS-2359: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of NS-2359, an investigational serotonin-norepinephrine-dopamine reuptake inhibitor also known as MRT-2359. As an investigational compound, this compound lacks a definitive, publicly available Safety Data Sheet (SDS) with specific disposal protocols. Therefore, the following procedures are based on established guidelines for the disposal of investigational drugs and potentially hazardous pharmaceutical waste.

At all stages, personnel must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local regulations. The information presented here is intended to guide researchers in developing a safe and compliant disposal plan in collaboration with their EHS professionals.

I. Hazard Assessment and Regulatory Classification

The first critical step in the disposal of any investigational new drug is to determine its hazard classification. This determination will dictate the appropriate disposal pathway.

Key Regulatory Considerations:

  • Resource Conservation and Recovery Act (RCRA): This act governs the disposal of hazardous waste. A pharmaceutical is considered RCRA hazardous if it is specifically listed (P- or U-list) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2][3]

  • Drug Enforcement Administration (DEA): The DEA regulates controlled substances based on their potential for abuse.[4][5] Investigational drugs may be classified into one of five schedules.[6]

Actionable Steps for Hazard Determination:

  • Consult the Manufacturer/Sponsor: The primary source for hazard information should be the entity that synthesized or supplied this compound (e.g., Monte Rosa Therapeutics for MRT-2359). Request any available safety data, even if it is not in a formal SDS.

  • Engage Institutional EHS: Your institution's EHS department is the definitive resource for classifying chemical waste.[7] They can assess the chemical properties of this compound and determine if it meets the criteria for hazardous waste under RCRA.

  • Review Available Literature: While a formal SDS is not available, preclinical and clinical data can provide insights into the toxicological properties of this compound. For instance, at high doses, this compound has been associated with dose-limiting toxicities, which may be a consideration in its hazard assessment.[8][9]

The logical workflow for determining the correct disposal procedure is outlined in the diagram below.

G cluster_0 A Start: Unused/Expired this compound B Consult EHS for Hazard Determination A->B C Is this compound a RCRA Hazardous Waste? B->C EHS Assessment D Is this compound a DEA Controlled Substance? C->D No F Dispose as RCRA Hazardous Waste C->F Yes E Dispose as Non-Hazardous Pharmaceutical Waste D->E No G Dispose via DEA-Compliant Procedures D->G Yes H Final Disposal (Incineration) E->H F->H G->H

Caption: Disposal Decision Workflow for this compound.

II. Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes the key characteristics of different pharmaceutical waste streams, which will be determined by the hazard assessment.

Waste CategoryKey CharacteristicsExamples of Disposal Containers
Non-Hazardous Pharmaceutical Waste Not listed as hazardous under RCRA and does not exhibit hazardous characteristics.[7]Red biohazard-chemotoxic containers.[7]
RCRA Hazardous Waste Listed on the EPA's P or U lists, or exhibits ignitability, corrosivity, reactivity, or toxicity.[2][3]Labeled hazardous waste containers (e.g., white 5-gallon screw top).[10]
DEA Controlled Substance Waste Scheduled by the DEA due to potential for abuse. Disposal requires specific documentation and handling, often involving a reverse distributor.[7][11] Special rules apply for Schedule I and II substances, such as the use of DEA Form 222.[11]Secure, tamper-evident containers as specified by the EHS and DEA.

III. Experimental Protocols: Disposal Procedures

The following protocols are based on the potential classifications of this compound. Always follow the specific procedures provided by your institution's EHS department.

Protocol 1: Disposal of Non-Hazardous this compound

This protocol applies only if this compound has been definitively classified as non-hazardous by your EHS department.

  • Segregation: Ensure that this compound waste is not mixed with hazardous chemical or biological waste.

  • Containerization: Place all unused, partially used, or expired this compound (including vials, ampules, and contaminated labware) into a designated non-hazardous pharmaceutical waste container, often a red biohazard-chemotoxic container.[7]

  • Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste for Incineration."

  • Storage: Store the container in a secure, designated area until it is collected for disposal.

  • Collection and Disposal: Arrange for collection by your institution's approved waste management vendor for incineration.[7][10]

Protocol 2: Disposal of RCRA Hazardous this compound

This protocol is mandatory if this compound is classified as a RCRA hazardous waste.

  • Segregation: Do not mix this compound with non-hazardous or other types of waste.

  • Containerization: Place all this compound waste into a designated hazardous waste container that is compatible with the chemical's properties.[12] The container must be kept closed except when adding waste.

  • Labeling: Attach a "Hazardous Waste" label to the container as soon as the first item of waste is added.[12] The label must include the full chemical name, the words "Hazardous Waste," and other information as required by your institution.[12]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Collection and Disposal: Contact your EHS department to arrange for the pickup of the hazardous waste.[12] They will manage the transportation and disposal through a licensed hazardous waste vendor, which will ultimately lead to incineration.[10]

Protocol 3: Disposal of DEA Controlled this compound

If this compound is determined to be a DEA controlled substance, strict procedures for its disposal must be followed.

  • Segregation and Security: Store this compound waste separately from all other materials in a securely locked cabinet or safe, in accordance with DEA regulations for its schedule.

  • Documentation: Maintain meticulous records of all this compound received, used, and disposed of. This includes DEA-required forms.

  • Contact EHS/Reverse Distributor: Do not dispose of controlled substances through standard chemical waste channels.[7] Contact your EHS department, who will coordinate with a DEA-registered reverse distributor for disposal.[11]

  • Formal Transfer: The transfer of the controlled substance waste to the reverse distributor must be documented. For Schedule I and II substances, a DEA Form 222 will be required.[11]

  • Certificate of Destruction: The reverse distributor is responsible for the ultimate destruction of the substance and will provide a certificate of destruction.

The relationship between the waste classification and the required disposal actions is visualized in the diagram below.

G cluster_1 WasteClass Waste Classification of this compound NonHaz Non-Hazardous WasteClass->NonHaz Path 1 RCRAHaz RCRA Hazardous WasteClass->RCRAHaz Path 2 DEACont DEA Controlled WasteClass->DEACont Path 3 Action1 Segregate in Biohazard Container Label for Incineration Standard Waste Pickup NonHaz->Action1 Action2 Segregate in Hazardous Waste Container Label with 'Hazardous Waste' Store in SAA EHS Pickup RCRAHaz->Action2 Action3 Secure Storage (Locked) Meticulous Record Keeping Contact EHS for Reverse Distributor Use DEA Forms DEACont->Action3

References

Essential Safety and Logistical Information for Handling NS-2359

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for NS-2359 is publicly available. The following guidance is based on general best practices for handling potent, psychoactive research chemicals and should be supplemented by a comprehensive, site-specific risk assessment conducted by qualified personnel.

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was investigated as an antidepressant.[1] As a potent psychoactive compound, it requires careful handling to minimize exposure and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial when handling this compound to prevent accidental exposure. The following table summarizes the recommended PPE for various stages of handling.

Operation Gloves Eye Protection Respiratory Protection Lab Coat/Gown
Weighing and Aliquoting (powder) Double-gloved with nitrile glovesChemical safety goggles or face shieldN95 or higher-rated respiratorDisposable gown
Solution Preparation Nitrile glovesChemical safety gogglesNot generally required if handled in a fume hoodStandard lab coat
In-vitro/In-vivo Administration Nitrile glovesChemical safety gogglesNot generally requiredStandard lab coat
Waste Disposal Nitrile glovesChemical safety gogglesNot generally requiredStandard lab coat

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a research laboratory setting, from initial receipt to final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Log Compound weigh Weighing and Aliquoting (in ventilated enclosure) receive->weigh Handle with appropriate PPE prepare Solution Preparation (in chemical fume hood) weigh->prepare Use calibrated equipment administer In-vitro / In-vivo Administration prepare->administer Label solutions clearly observe Data Collection and Observation administer->observe Follow approved protocol decontaminate Decontaminate Surfaces and Equipment observe->decontaminate After experiment completion waste Segregate and Dispose of Waste decontaminate->waste Follow institutional guidelines

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NS-2359
Reactant of Route 2
Reactant of Route 2
NS-2359

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.